Thiamphenicol
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A methylsulfonyl analog of CHLORAMPHENICOL. It is an antibiotic and immunosuppressive agent.
See also: Chloramphenicol (broader); Racephenicol (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021338 | |
| Record name | Thiamphenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15318-45-3, 847-25-6 | |
| Record name | Thiamphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racephenicol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |
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| Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |
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| Record name | Thiamphenicol | |
| Source | DrugBank | |
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| Record name | thiamphenicol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |
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| Record name | Thiamphenicol | |
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| Record name | Thiamphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |
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| Record name | THIAMPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RACEPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Thiamphenicol on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol, a derivative of chloramphenicol, is a broad-spectrum bacteriostatic antibiotic that exerts its effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound targets the 50S ribosomal subunit. It delves into the specific binding interactions within the peptidyl transferase center (PTC), the kinetics of inhibition, and the structural basis of its action. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the mechanism and associated experimental workflows to serve as a resource for researchers in microbiology, structural biology, and antibiotic drug development.
Core Mechanism of Action: Inhibition of Peptidyl Transferase
This compound's primary mechanism of action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] This binding event occurs at the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for forming peptide bonds between amino acids during the elongation phase of translation.[1] By occupying a critical space within the A-site of the PTC, this compound sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).[3] This obstruction prevents the formation of a peptide bond, effectively halting the elongation of the polypeptide chain and leading to the cessation of bacterial growth.[3] While primarily bacteriostatic, at higher concentrations, this compound can exhibit bactericidal activity against certain susceptible bacteria.[3]
Binding Site and Molecular Interactions
Structural studies of the related compound chloramphenicol bound to the 50S ribosomal subunit have provided detailed insights into the binding pocket, which is highly conserved for this compound. The binding site is a crevice formed by universally conserved nucleotides of the 23S rRNA, including A2451 and C2452. The aromatic ring of the antibiotic stacks against C2452, while other parts of the molecule form hydrogen bonds with ribosomal RNA. This strategic positioning directly overlaps with the binding site of the incoming amino acid, leading to competitive inhibition.
Quantitative Analysis of this compound's Interaction with the Ribosome
The potency of this compound's interaction with the bacterial ribosome and its inhibitory effect on protein synthesis have been quantified using various biochemical and biophysical methods. The following table summarizes key kinetic and binding constants for this compound and its analog, chloramphenicol, providing a comparative perspective on their efficacy.
| Compound | Parameter | Value | Organism/System | Method | Reference |
| This compound | Ki | 0.45 µM | Escherichia coli ribosomes | Kinetic analysis of puromycin reaction | --INVALID-LINK-- |
| This compound | Kd | 6.8 µM | Escherichia coli run-off ribosomes | Equilibrium Dialysis | --INVALID-LINK-- |
| This compound | Kd | 6.4 µM | Escherichia coli polysomes (A-site nascent peptides) | Equilibrium Dialysis | --INVALID-LINK-- |
| Chloramphenicol | IC50 | 0.80 ± 0.09 µg/mL | Prokaryotic in vitro translation | Luciferase Assay | --INVALID-LINK-- |
| Chloramphenicol | Kd | 4.6 µM | Escherichia coli run-off ribosomes | Equilibrium Dialysis | --INVALID-LINK-- |
| Chloramphenicol | Kd | 1.5 µM | Escherichia coli polysomes (P-site nascent peptides) | Equilibrium Dialysis | --INVALID-LINK-- |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the study of ribosome-antibiotic interactions.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Objective: To determine the IC50 value of this compound for the inhibition of bacterial protein synthesis.
Materials:
-
E. coli S30 cell extract or a reconstituted PURE system
-
DNA template encoding a reporter protein (e.g., luciferase, GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Appropriate buffers and salts
Procedure:
-
Prepare a master mix containing the cell-free expression system, DNA template, amino acids, and energy source.
-
Aliquot the master mix into a multi-well plate.
-
Add varying concentrations of this compound to the wells. Include a no-antibiotic control and a no-template control.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
Measure the amount of reporter protein produced in each well using a suitable detection method (e.g., luminescence for luciferase, fluorescence for GFP).
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Ribosome Footprinting (Ribo-Seq)
Ribosome footprinting is a high-throughput sequencing technique used to map the precise locations of ribosomes on mRNA transcripts, providing a snapshot of the "translatome."
Objective: To identify the specific codons where ribosomes stall in the presence of this compound.
Materials:
-
Bacterial culture
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose gradient solutions
-
RNA extraction kits
-
Library preparation kits for next-generation sequencing
Procedure:
-
Grow a bacterial culture to mid-log phase and treat with this compound to arrest translation.
-
Rapidly lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation.
-
Extract the RNA from the ribosome fraction.
-
Prepare a sequencing library from the isolated mRNA footprints. This involves reverse transcription, adapter ligation, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to the bacterial genome to map the positions of the ribosome footprints.
-
Analyze the data to identify regions of increased ribosome density, indicating sites of this compound-induced stalling.
X-ray Crystallography of the Ribosome-Thiamphenicol Complex
This structural biology technique provides atomic-level detail of the interaction between this compound and the 50S ribosomal subunit.
Objective: To determine the three-dimensional structure of this compound bound to the 50S ribosomal subunit.
Materials:
-
Purified 50S ribosomal subunits
-
This compound
-
Crystallization solutions (buffers, precipitants)
-
Cryo-protectants
Procedure:
-
Co-crystallize the 50S ribosomal subunits with a saturating concentration of this compound. This involves mixing the purified subunits and the antibiotic and setting up crystallization trials under various conditions.
-
Harvest the resulting crystals and soak them in a cryo-protectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals using a synchrotron radiation source.
-
Process the diffraction data to obtain an electron density map.
-
Build an atomic model of the 50S subunit and the bound this compound into the electron density map.
-
Refine the model to achieve the best fit with the experimental data.
-
Analyze the final structure to identify the specific interactions between this compound and the ribosomal RNA and proteins.
Visualizing the Mechanism and Workflows
Signaling Pathway of Protein Synthesis Inhibition
The following diagram illustrates the cascade of events initiated by this compound's binding to the 50S ribosomal subunit, leading to the inhibition of bacterial protein synthesis.
References
- 1. A comparative study on the inhibitory actions of chloramphenicol, this compound and some fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Thiamphenicol: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Thiamphenicol's Core Structure, Antibacterial Efficacy, and the Impact of Chemical Modifications.
This compound, a structural analogue of chloramphenicol, is a broad-spectrum bacteriostatic antibiotic that has garnered significant interest due to its comparable efficacy and improved safety profile, notably the reduced risk of aplastic anemia. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antibacterial agents. This document details the core structural features essential for its mechanism of action, presents available quantitative data on its and related compounds' antibacterial activity, outlines detailed experimental protocols for assessing bioactivity, and utilizes visualizations to elucidate key concepts.
Core Structure and Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] Like its predecessor, chloramphenicol, it binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[2] This binding event physically obstructs the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting polypeptide chain elongation.[1]
The core structure of this compound, essential for this interaction, can be dissected into three key regions:
-
The p-methylsulfonylphenyl group: This moiety replaces the p-nitrophenyl group of chloramphenicol. This substitution is a critical determinant of this compound's favorable safety profile, as the nitro group in chloramphenicol is implicated in its hematological toxicity.
-
The D-threo-1,3-propanediol side chain: This backbone is crucial for the correct stereochemical orientation of the functional groups within the ribosomal binding pocket.
-
The dichloroacetyl tail: This acyl group is vital for antibacterial activity. Modifications to this part of the molecule can significantly impact its efficacy.
The overall stereochemistry of the molecule is paramount for its activity. The D-threo configuration is the most active isomer.
Quantitative Structure-Activity Relationship Data
Table 1: Antibacterial Activity of this compound and Selected Analogs
| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |
| This compound | - | Streptococcus pneumoniae | 0.5-4 | [3] |
| Enterococcus spp. | 0.5-4 | [3] | ||
| Staphylococcus aureus | 8-64 | [3] | ||
| Escherichia coli | 8-64 | [3] | ||
| Klebsiella pneumoniae | 8-64 | [3] | ||
| Salmonella spp. | 8-64 | [3] | ||
| Neisseria gonorrhoeae | - | [3] | ||
| Florfenicol | 3-hydroxyl group replaced by fluorine | - | Generally more potent than this compound | [2] |
| SCH 24893 | Fluorinated analog | Staphylococcus aureus | - | [4] |
| Bacteroides spp. | - | [4] | ||
| SCH 25298 | Fluorinated analog | Haemophilus influenzae | - | [4] |
| Neisseria spp. | - | [4] | ||
| Enterococcus spp. | - | [4] | ||
| Klebsiella spp. | - | [4] |
Note: Specific MIC values for SCH 24893 and SCH 25298 were not provided in the abstract, but their superior activity against certain strains was noted.
Table 2: Structure-Activity Relationship of Key Modifications in the Amphenicol Class
| Modification Site | Modification | Effect on Antibacterial Activity |
| p-Substituent on Phenyl Ring | Replacement of p-NO₂ (Chloramphenicol) with p-SO₂CH₃ (this compound) | Maintains broad-spectrum activity while significantly reducing hematological toxicity. |
| 3-Hydroxyl Group | Replacement with Fluorine (e.g., Florfenicol) | Can increase potency and overcome some forms of resistance.[2][4] |
| Dichloroacetyl Group | Modifications to the acyl chain | Generally leads to a decrease in activity, highlighting its importance for binding. |
| Propanediol Backbone | Alteration of stereochemistry | Drastic loss of activity, emphasizing the necessity of the D-threo configuration. |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in SAR studies of antibiotics. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Protocol: Broth Microdilution Assay for MIC Determination
1. Materials:
-
Test compounds (this compound and its analogs)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Single-channel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Vortex mixer
2. Preparation of Reagents:
-
Test Compound Stock Solutions: Prepare stock solutions of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline/broth.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
3. Assay Procedure:
-
Serial Dilution of Test Compounds:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 200 µL of the appropriate working solution of each test compound (prepared by diluting the stock solution in CAMHB).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and then transferring 100 µL from the second column to the third, and so on, down to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (broth and inoculum, no drug), and the twelfth column as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the naked eye.
-
The positive control well (column 11) should show turbidity, indicating adequate bacterial growth.
-
The negative control well (column 12) should remain clear, confirming the sterility of the medium.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the structure-activity relationship of this compound.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Key sites for structural modification on the this compound scaffold.
Conclusion
The structure-activity relationship of this compound underscores the delicate balance between maintaining antibacterial efficacy and minimizing toxicity. The core D-threo-1,3-propanediol backbone and the dichloroacetyl tail are indispensable for its inhibitory action on the bacterial ribosome. The substitution of the p-nitrophenyl group with a p-methylsulfonylphenyl group represents a successful example of rational drug design, leading to a safer antibacterial agent. Further exploration of modifications, particularly at the 3-hydroxyl position, as seen in florfenicol, demonstrates the potential for enhancing potency and overcoming resistance. This guide provides a foundational understanding for the continued development of novel amphenicol antibiotics with improved therapeutic profiles. Future research should focus on generating more comprehensive and systematic quantitative SAR data for a wider array of this compound derivatives to enable more precise in silico modeling and predictive drug design.
References
- 1. goldbio.com [goldbio.com]
- 2. A comparative study on the inhibitory actions of chloramphenicol, this compound and some fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of chloramphenicol and this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacterial Metabolic Pathways of Thiamphenicol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, an analogue of chloramphenicol, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its efficacy can be compromised by bacterial resistance mechanisms, primarily through enzymatic modification of the drug. Understanding the metabolic pathways of this compound in bacteria is crucial for overcoming resistance and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound in bacteria, detailing the enzymatic reactions, relevant experimental protocols, and associated resistance mechanisms.
Core Metabolic Pathways
Bacteria have evolved two primary enzymatic strategies to metabolize and inactivate this compound: acetylation and oxidation .
Acetylation by Chloramphenicol Acetyltransferase (CAT)
The most well-characterized resistance mechanism against phenicol antibiotics is the enzymatic acetylation of the drug by chloramphenicol acetyltransferases (CATs).[3][4] These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl groups of this compound, rendering it unable to bind to the bacterial ribosome.[4] CAT enzymes can inactivate this compound, although it is reported to be a poorer substrate for some CAT variants compared to chloramphenicol.[2]
Metabolic Reaction:
This compound + Acetyl-CoA --(CAT)--> Acetyl-thiamphenicol + CoA
Oxidation by Chloramphenicol Oxidase (CmO)
A novel metabolic pathway for this compound has been identified in members of the Sphingomonadaceae family, involving an FAD-dependent oxidase designated as CmO.[5][6] This enzyme catalyzes the oxidation of the C-1' and C-3' positions of this compound.[5][6] The primary product of this oxidation is O-TAP.[5]
Metabolic Reaction:
This compound --(CmO, FAD)--> Oxidized this compound (O-TAP)
Quantitative Data
The following tables summarize the available quantitative data on the enzymatic metabolism of this compound.
Table 1: Enzyme Kinetics of CmO with this compound [5][7]
| Parameter | Value |
| Vmax (μM/s) | 177.59 ± 3.54 |
| Km (μM) | 72.36 ± 4.58 |
| kcat (s-1) | 137.83 ± 2.75 |
| Catalytic Efficiency (kcat/Km) (μM-1s-1) | 1.90 |
Data obtained from studies on purified CmO from Sphingobium sp. strain CAP-1.[5][7]
Other Resistance Mechanisms
While not metabolic degradation pathways in the strictest sense, the following mechanisms are critical to the overall bacterial response and resistance to this compound:
Efflux Pumps
Active efflux of antibiotics is a significant mechanism of resistance. The AcrAB-TolC efflux system, a member of the Resistance-Nodulation-Division (RND) family of transporters, is known to confer resistance to a broad range of compounds, including chloramphenicol, and is therefore implicated in this compound resistance.[5][8] Overexpression of this pump reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target.
Target Site Modification
Mutations in the 23S rRNA component of the 50S ribosomal subunit can lead to reduced binding affinity of this compound to its target.[1] Specific mutations at positions A2503 and U2504 (E. coli numbering) have been shown to confer resistance to phenicols.[1]
Experimental Protocols
Determination of CmO Oxidase Activity
This protocol is adapted from the methodology used to characterize CmO from Sphingobium sp. CAP-1.[5]
a. Bacterial Culture and Enzyme Purification:
-
Grow Sphingobium sp. CAP-1 in Luria-Bertani (LB) medium or a minimal salt medium (MSM) supplemented with this compound at 30°C.
-
Overexpress the cmO gene in a suitable expression host (e.g., E. coli) and purify the CmO protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
b. Enzyme Assay:
-
Prepare a 1 mL reaction mixture in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing the purified CmO enzyme and the FAD cofactor (e.g., 300 μM).
-
Initiate the reaction by adding this compound at various concentrations (e.g., 50-700 μM).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Analyze the reaction mixture for the depletion of this compound and the formation of oxidized products using HPLC or LC-MS/MS.
Chloramphenicol Acetyltransferase (CAT) Assay
This is a general protocol for determining CAT activity, which can be adapted for this compound.
a. Preparation of Cell Lysate:
-
Culture bacteria expressing the CAT enzyme in a suitable medium.
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.8).
-
Lyse the cells by methods such as sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cellular debris.
b. Acetylation Reaction:
-
Prepare a reaction mixture containing the cell lysate, acetyl-CoA, and a labeled or fluorescent derivative of this compound.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction, for example, by adding a solvent to extract the acetylated product.
c. Detection of Acetylated Product:
-
Separate the acetylated this compound from the unmodified substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of acetylated product, which is proportional to the CAT activity.
LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a framework for the sensitive detection and quantification of this compound and its oxidized metabolite, O-TAP.
a. Sample Preparation:
-
Extract this compound and its metabolites from the bacterial culture or enzyme assay mixture using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
b. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 100 × 3.00 mm, 2.7 µm).[9]
-
Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic acid or ammonium acetate, is employed.[9][10]
-
Flow Rate: Typically around 0.4 mL/min.[9]
c. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for this compound and its metabolites.[11][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions:
Visualizations
References
- 1. Single and dual mutations at positions 2058, 2503 and 2504 of 23S rRNA and their relationship to resistance to antibiotics that target the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AcrAB-TolC Directs Efflux-Mediated Multidrug Resistance in Salmonella enterica Serovar Typhimurium DT104 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. UPLC-MS/MS determination of this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Amphenicols and Metabolites in Animal-Derived Foods Using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
The Effects of Thiamphenicol on Mitochondrial Protein Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of thiamphenicol on mitochondrial protein synthesis. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the off-target effects of antibiotics or studying mitochondrial biology. This document delves into the molecular mechanisms, summarizes quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action
This compound, an analog of chloramphenicol, exerts its inhibitory effect on mitochondrial protein synthesis by targeting the mitochondrial ribosome (mitoribosome). Owing to the endosymbiotic origin of mitochondria, mitoribosomes share structural similarities with bacterial ribosomes. This compound binds to the 50S subunit of the mitoribosome, the large subunit responsible for peptidyl transferase activity.[1][2] This binding event physically obstructs the A-site, preventing the attachment of aminoacyl-tRNA and thereby halting the elongation of polypeptide chains.[1] This inhibition is specific to the 13 proteins encoded by mitochondrial DNA (mtDNA), which are essential components of the electron transport chain and oxidative phosphorylation system.[3]
The selective inhibition of mtDNA-encoded protein synthesis, while nuclear DNA (nDNA)-encoded protein synthesis remains unaffected, leads to a stoichiometric imbalance between nuclear- and mitochondrial-encoded subunits of the respiratory complexes. This "mitonuclear protein imbalance" is a primary trigger for mitochondrial stress and initiates a cellular quality control pathway known as the mitochondrial unfolded protein response (UPRmt).[3]
Quantitative Data on this compound's Effects
| Parameter | Organism/Cell Line | This compound Concentration/Dose | Observed Effect | Reference |
| Mitochondrial Protein Synthesis Inhibition | Isolated mitochondria from HEK293T cells | 50 μg/mL for 24 hours | Loss of ribosome-C12ORF62 association, indicating inhibition of translation. | [4] |
| Cytochrome Oxidase Synthesis Inhibition | Rat embryos (in vivo) | 10-30 mg/kg for 1 day | Inhibition of cytochrome oxidase synthesis. | [5] |
| Embryonic Growth Impairment | Rat embryos (in vivo) | 60-100 mg/kg for 1 day | Impairment of embryonic growth. | [5] |
| Inhibition of DNA Synthesis (prolonged exposure) | Rat embryos (in vivo) | 10 mg/kg/day for 4 days | Inhibition of DNA synthesis. | [5] |
| Inhibition of Proliferation | Primary human osteoblasts | 60-80 μg/mL for 48 hours | 20% inhibitory concentration for proliferation. | [6] |
Signaling Pathways Affected by this compound
The primary signaling pathway activated by this compound-induced inhibition of mitochondrial protein synthesis is the Mitochondrial Unfolded Protein Response (UPRmt) . This pathway is a protective mechanism that aims to restore mitochondrial homeostasis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on mitochondrial protein synthesis.
In Vitro Mitochondrial Protein Synthesis Assay
This assay directly measures the incorporation of radiolabeled amino acids into newly synthesized mitochondrial proteins in isolated mitochondria.
Materials:
-
Isolated mitochondria from cultured cells or tissues
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Protein synthesis medium (containing ATP, GTP, an ATP-regenerating system, and a mixture of amino acids minus methionine/cysteine)
-
[³⁵S]-Methionine/[³⁵S]-Cysteine
-
Cytoplasmic translation inhibitor (e.g., emetine or cycloheximide)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from the desired cell line or tissue using differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine isolated mitochondria, protein synthesis medium, and the cytoplasmic translation inhibitor.
-
This compound Treatment: Add varying concentrations of this compound or vehicle control to the reaction tubes. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Radiolabeling: Initiate the protein synthesis reaction by adding [³⁵S]-methionine/[³⁵S]-cysteine. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: Stop the reaction by adding ice-cold buffer. Precipitate the proteins by adding cold TCA.
-
Washing: Wash the protein pellet multiple times with cold TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Resuspend the final protein pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the amount of mitochondrial protein in each sample. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Assessment of Mitochondrial Unfolded Protein Response (UPRmt)
This protocol describes how to measure the induction of key UPRmt markers, such as HSP60 and CHOP, in response to this compound treatment using Western blotting.
Materials:
-
Cultured mammalian cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against HSP60, CHOP, and a loading control (e.g., β-actin or VDAC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against HSP60, CHOP, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of HSP60 and CHOP to the loading control to determine the fold-change in expression upon this compound treatment.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound and the logical relationship of its impact on mitochondrial function.
References
- 1. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Protein Synthesis Adapts to Influx of Nuclear-Encoded Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Embryonic development and mitochondrial function. 2. This compound induced embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Thiamphenicol's Antibacterial Spectrum Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial spectrum of thiamphenicol against Gram-negative bacteria. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Quantitative Susceptibility Data
The in vitro activity of this compound against a range of clinically relevant Gram-negative bacteria is summarized below. Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, are presented to provide a comprehensive overview of its potency.
| Gram-Negative Bacteria | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Haemophilus influenzae | 126 | 0.06 - >2 | 0.5 | 1 | [1] |
| Neisseria gonorrhoeae (penicillin-sensitive) | 267 (total) | ≤ 4.0 | - | 0.5 | [2] |
| Neisseria gonorrhoeae (β-lactamase-producing) | 267 (total) | ≤ 4.0 | - | 2.0 | [2] |
| Salmonella spp. | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |
| Citrobacter spp. | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |
| Klebsiella pneumoniae | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |
| Enterobacter spp. | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |
| Escherichia coli | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |
| Proteus spp. | 195 (total Gram-negatives) | 8 - 64 | - | - | [3] |
Experimental Protocols
The determination of this compound's Minimum Inhibitory Concentration (MIC) is crucial for assessing its antibacterial activity. The following are detailed methodologies for two standard experimental protocols.
Broth Microdilution Method (as per ISO 20776-1:2006)
This method is a standard for determining the MIC of antibacterial agents.[1]
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent at a concentration of 1000 µg/mL.
2. Inoculum Preparation:
-
Bacterial colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in cation-adjusted Mueller-Hinton broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Preparation:
-
Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
4. Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate.
-
The plates are incubated at 35-37°C for 18-24 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method
This method is another reference standard for MIC determination.
1. Preparation of this compound-Containing Agar Plates:
-
A stock solution of this compound is prepared as described for the broth microdilution method.
-
A series of two-fold dilutions of the this compound stock solution are prepared and added to molten Mueller-Hinton agar at 45-50°C.
-
The agar-antibiotic mixture is then poured into sterile petri dishes and allowed to solidify.
2. Inoculum Preparation:
-
The bacterial inoculum is prepared as described for the broth microdilution method.
3. Inoculation and Incubation:
-
The surface of each agar plate is inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
A growth control plate (containing no antibiotic) is also inoculated.
-
The plates are incubated at 35-37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.
Visualized Pathways and Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Common Resistance Mechanisms in Gram-Negative Bacteria
Caption: Common mechanisms of resistance to antibiotics in Gram-negative bacteria.
Experimental Workflow for MIC Determination
Caption: General experimental workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. In vitro activity of this compound against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 2. Activity of this compound against Chlamydia trachomatis and Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiamphenicol Resistance in Pathogenic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, structurally similar to chloramphenicol, that functions by inhibiting protein synthesis in bacteria.[1][2] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting protein elongation.[1][2] Unlike its predecessor, chloramphenicol, whose use has been curtailed in many countries due to risks of aplastic anemia, this compound generally presents a lower risk of this specific hematological toxicity.[3] However, the emergence and spread of resistance mechanisms in pathogenic bacteria threaten its clinical efficacy. This guide provides an in-depth overview of the core mechanisms governing this compound resistance, detailed experimental protocols for their study, and quantitative data on their prevalence.
Core Resistance Mechanisms
Bacteria have evolved three primary strategies to counteract the effects of this compound: enzymatic inactivation of the antibiotic, active efflux of the drug from the cell, and modification of the ribosomal target site.
Enzymatic Inactivation
This mechanism involves bacterial enzymes that chemically modify the this compound molecule, rendering it unable to bind to its ribosomal target.
-
Chloramphenicol Acetyltransferases (CATs): These enzymes are the most common cause of chloramphenicol resistance.[4] They catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxyl groups of the drug.[5][6] While this compound is generally considered a poor substrate for CAT enzymes compared to chloramphenicol, this mechanism can still contribute to reduced susceptibility.[1][4] The genes encoding CATs are often located on mobile genetic elements, facilitating their spread.[6] There are two main types, A and B, which differ in structure.[4]
-
Oxidases: A novel resistance mechanism involves the enzymatic oxidation of this compound. The cmO gene, identified in Sphingobium sp., encodes an oxidase that can catalyze the oxidation at the C-1′ and C-3′ positions of both chloramphenicol and this compound, leading to their inactivation.[3][7][8] This discovery highlights that bacterial enzymatic defense strategies extend beyond simple acetylation.
Active Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[9] This mechanism prevents the intracellular accumulation of this compound to concentrations high enough to inhibit protein synthesis.
-
Major Facilitator Superfamily (MFS): The fexA gene encodes an MFS-type efflux pump that confers resistance to both florfenicol and chloramphenicol, and by extension, can act on this compound.[10] These pumps utilize the proton motive force to expel drugs.
-
Resistance-Nodulation-Division (RND) Family: Prevalent in Gram-negative bacteria, RND pumps are typically part of a tripartite system that spans the inner membrane, periplasm, and outer membrane, allowing for the direct expulsion of antibiotics from the cell into the external medium.[11][12] Overexpression of RND pumps, such as the AcrAB-TolC system in E. coli and its homologues in other pathogens, can lead to a multidrug-resistant phenotype that includes this compound.[13][14]
Target Site Modification
This resistance strategy involves alterations to the 23S rRNA component of the 50S ribosomal subunit, which prevent or reduce the binding affinity of this compound.
-
Cfr rRNA Methyltransferase: The most significant mechanism in this class is mediated by the cfr (chloramphenicol-florfenicol resistance) gene.[15][16] This gene, often found on mobile plasmids, encodes a methyltransferase that adds a methyl group to the C8 position of the adenine residue at position A2503 of the 23S rRNA.[17][18] This modification sterically hinders the binding of multiple classes of antibiotics, including phenicols (this compound), lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (the PhLOPSA phenotype).[15][17] The cfr gene has been identified in a variety of Gram-positive pathogens, including Staphylococcus aureus, and is emerging in Gram-negative bacteria like E. coli.[15][18]
Quantitative Data on this compound Resistance
The following tables summarize minimum inhibitory concentration (MIC) data and the prevalence of key resistance genes in various bacterial species.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Values
| Bacterial Group/Species | Resistance Mechanism | MIC Range (μg/mL) | Interpretation | Reference |
| General Pathogens | Susceptible | ≤ 0.5 - 4 | Effective | [19] |
| General Pathogens | Moderately Susceptible | 8 - 64 | Moderately Effective | [19] |
| General Pathogens | Resistant | > 64 | Ineffective | [19] |
| E. coli expressing cmO | Enzymatic Oxidation | 32 | Resistant | [3] |
| E. coli (vector control) | Susceptible | 8 | Susceptible | [3] |
| Staphylococcus spp. (cfr-positive) | Target Modification | 16 to ≥128 | Resistant | [10] |
| Staphylococcus spp. (cfr-positive) | Target Modification | 4 - 8 (for Linezolid) | Resistant | [10] |
Note: MIC values are the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[20][21]
Table 2: Prevalence of this compound-Related Resistance Genes in Bacterial Isolates
| Resistance Gene | Bacterial Species | Source | Prevalence | Reference |
| cfr and/or fexA | Porcine Staphylococcus spp. | Swine Farms | 83.9% (125/149 isolates) | [10] |
| blaTEM-1B (β-lactamase) | E. coli | Wastewater | 24.3% | [22] |
| tet(B) (Tetracycline efflux) | E. coli | Wastewater | 43.2% | [22] |
| qnrS (Quinolone resistance) | Clinical E. coli | Human UTI | 48% | [23] |
Note: While not all genes listed confer direct resistance to this compound, their high prevalence on mobile genetic elements indicates a significant potential for co-resistance and horizontal gene transfer.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic required to inhibit bacterial growth in vitro.[24][25]
Methodology:
-
Prepare Antibiotic Stock: Prepare a stock solution of this compound at a high concentration and sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the bacterial isolate overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[25]
PCR-Based Detection of Resistance Genes (e.g., cfr, fexA, cmO)
Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences to confirm the presence of known resistance genes.
Methodology:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial extraction kit or a standard boiling method.
-
Primer Design: Use primers specific to the target gene (e.g., cfr). Primers should be designed to amplify a unique region of the gene, typically yielding a product of a predictable size.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific forward and reverse primers.
-
Add the extracted bacterial DNA (template) to the master mix.
-
Perform the PCR reaction in a thermal cycler with the following general steps:
-
Initial denaturation (e.g., 95°C for 5 minutes).
-
30-35 cycles of: denaturation (95°C for 30s), annealing (temperature dependent on primers, e.g., 55°C for 30s), and extension (72°C for 1 min/kb).
-
Final extension (72°C for 5-10 minutes).
-
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the amplified fragments.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the resistance gene.
-
Determination of Resistance Gene Location by Southern Blot Hybridization
This technique is used to determine whether a resistance gene is located on the bacterial chromosome or on a mobile genetic element like a plasmid.[10]
Methodology:
-
Plasmid and Genomic DNA Extraction: Isolate both plasmid DNA and total genomic DNA from the bacterial strain of interest.
-
Restriction Digest: Digest the DNA samples with one or more restriction enzymes.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments by size on an agarose gel.
-
DNA Transfer: Transfer the DNA from the gel to a nitrocellulose or nylon membrane (a process known as blotting).
-
Probe Preparation: Prepare a DNA probe specific to the resistance gene (e.g., cfr). This probe is labeled with a detectable marker (e.g., a radioactive isotope or a chemiluminescent tag).
-
Hybridization: Incubate the membrane with the labeled probe. The probe will anneal (hybridize) to its complementary DNA sequence on the membrane.
-
Detection: Wash the membrane to remove any unbound probe and detect the probe's signal. A signal from the plasmid DNA lane indicates the gene is plasmid-borne, while a signal from the genomic DNA lane suggests a chromosomal location.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Type B Chloramphenicol Acetyltransferases Are Responsible for Chloramphenicol Resistance in Riemerella anatipestifer, China [frontiersin.org]
- 5. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 6. Chloramphenicol Acetyltransferase Type III - Proteopedia, life in 3D [proteopedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Involvement of the Efflux Pumps in Chloramphenicol Selected Strains of Burkholderia thailandensis: Proteomic and Mechanistic Evidence | PLOS One [journals.plos.org]
- 14. Involvement of the Efflux Pumps in Chloramphenicol Selected Strains of Burkholderia thailandensis: Proteomic and Mechanistic Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms to evade it - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. idexx.dk [idexx.dk]
- 21. idexx.com [idexx.com]
- 22. researchgate.net [researchgate.net]
- 23. sid.ir [sid.ir]
- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Next Wave of Antibacterials: A Technical Guide to Novel Thiamphenicol Derivatives for Enhanced Efficacy
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Thiamphenicol, a structural analogue of chloramphenicol, offers a promising scaffold for the development of new antibiotics with improved efficacy and safety profiles. This technical guide delves into the core aspects of developing novel this compound derivatives, providing a comprehensive overview of their enhanced antibacterial activity, detailed experimental protocols for their synthesis and evaluation, and a visual representation of their mechanism of action and the drug discovery workflow.
Enhanced Efficacy of Novel this compound Derivatives
The primary motivation for developing novel this compound derivatives is to overcome existing resistance mechanisms and enhance their antibacterial spectrum and potency. Research has focused on several key modifications of the this compound structure, leading to promising new compounds.
Florfenicol: A Key Derivative
A significant advancement in this compound research is the development of florfenicol. This derivative is synthesized from this compound by replacing the hydroxyl group at the C-3 position with a fluorine atom.[1] This modification makes florfenicol resistant to inactivation by chloramphenicol acetyltransferases (CATs), a common bacterial resistance mechanism.[2] Florfenicol has demonstrated a broad spectrum of activity, in some cases stronger than that of this compound and chloramphenicol.[1]
Synergistic Combinations
Studies have shown that combining florfenicol with this compound can result in synergistic effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This synergy can lead to a significant reduction in the minimum inhibitory concentration (MIC) of florfenicol.[3][4]
Glycosylated Derivatives
Glycosylation of this compound is another innovative approach to circumvent bacterial resistance. By attaching a glucose molecule, the derivative is shielded from the inactivating effects of CAT enzymes.[5] This modification not only enhances the antibacterial efficacy but also aims to improve the drug's solubility and reduce its toxicity.[5]
Other Structural Modifications
Researchers have explored various other modifications to the this compound structure, including the synthesis of amino acid and polyamine conjugates.[6][7] These derivatives have shown varied levels of activity, with some demonstrating efficacy against resistant strains.[7] The rationale behind these modifications often involves improving cell penetration or interacting with different targets within the bacterial cell.
Quantitative Data on Antibacterial Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth.
| Derivative/Combination | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Actinobacillus pleuropneumoniae | Resistant Strains: >8 | [3] |
| Florfenicol | Actinobacillus pleuropneumoniae | Resistant Strains: >8 | [3] |
| Florfenicol + this compound (Synergistic) | Actinobacillus pleuropneumoniae | MIC of Florfenicol reduced by up to 1/16 | [5] |
| This compound | Pasteurella multocida | Resistant Strains: >8 | [3] |
| Florfenicol | Pasteurella multocida | Resistant Strains: >8 | [3] |
| Florfenicol + this compound (Synergistic) | Pasteurella multocida | MIC of Florfenicol reduced by up to 1/8 | [5] |
| Florfenicol + this compound (Synergistic) | Methicillin-Susceptible S. aureus (MSSA) | MIC of Florfenicol reduced by up to 1/16 with 1/2 MIC of this compound | [4] |
| Florfenicol + this compound (Synergistic) | Methicillin-Resistant S. aureus (MRSA) | MIC of Florfenicol reduced by up to 1/16 with 1/2 MIC of this compound | [4] |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives and Combinations.
| Derivative | Bacterial Strain | IC50 (µM) | Reference |
| Chloramphenicol-Polyamine Conjugate (34) | E. coli (CAM-resistant) | Comparable or superior to Chloramphenicol | [1] |
| Chloramphenicol-Polyamine Conjugate (35) | E. coli (CAM-resistant) | Comparable or superior to Chloramphenicol | [1] |
Table 2: 50% Inhibitory Concentration (IC50) of Novel Chloramphenicol/Thiamphenicol Analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of novel this compound derivatives.
Synthesis of Florfenicol from this compound
This protocol is adapted from established synthetic routes.[8][9]
Materials:
-
This compound
-
Thionyl chloride
-
Pyridine
-
Potassium fluoride
-
18-crown-6
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Chlorination of the C-3 Hydroxyl Group:
-
Dissolve this compound in a mixture of pyridine and DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chlorinated intermediate by silica gel column chromatography.
-
-
Fluorination:
-
Dissolve the chlorinated intermediate in DMF.
-
Add potassium fluoride and a catalytic amount of 18-crown-6.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product, florfenicol, by silica gel column chromatography.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
This compound derivative stock solution
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[10][11][13]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound derivatives and the general workflow for their discovery and development.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Inhibition of bacterial protein synthesis by this compound derivatives.
Experimental Workflow for Novel this compound Derivative Development
Caption: A generalized workflow for the discovery and development of novel this compound derivatives.
Conclusion
The development of novel this compound derivatives represents a viable strategy in the ongoing battle against antimicrobial resistance. By understanding the structure-activity relationships, employing robust experimental protocols for synthesis and evaluation, and leveraging synergistic combinations, researchers can unlock the full potential of this versatile antibiotic scaffold. This guide provides a foundational framework for scientists and drug development professionals to advance the exploration of next-generation this compound-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. microbenotes.com [microbenotes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. WO1994014764A1 - Asymmetric process for preparing florfenicol, this compound, chloramphenicol and oxazoline intermediates - Google Patents [patents.google.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genemod.net [genemod.net]
Thiamphenicol as a Tool for Studying Ribosomal Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiamphenicol, a derivative of chloramphenicol, serves as a potent and specific inhibitor of bacterial protein synthesis.[1] Its primary mechanism involves binding to the 50S ribosomal subunit and obstructing the peptidyl transferase center (PTC), thereby preventing peptide bond formation.[1][2] Unlike its predecessor, this compound has been associated with a lower risk of aplastic anemia, making it a valuable compound in certain therapeutic contexts and a safer tool for laboratory research.[3] This guide details the molecular mechanism of this compound, presents its quantitative inhibitory properties, and provides in-depth protocols for its application in studying ribosomal dynamics, including context-specific stalling and structural analysis.
Mechanism of Action
This compound is a bacteriostatic antibiotic that halts bacterial growth by inhibiting protein synthesis.[2][4] Its action is highly specific to the bacterial 70S ribosome, with minimal effect on eukaryotic 80S ribosomes, providing a basis for its selective toxicity.[1]
Binding to the 50S Ribosomal Subunit
The primary target of this compound is the 50S subunit of the bacterial ribosome.[1][2] It binds within the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation.[5][6] The binding site is located in a crevice within the 23S rRNA, specifically at the A-site, where the aminoacyl-tRNA (aa-tRNA) is supposed to bind.[6][7] Structural studies on the related compound chloramphenicol show interactions with conserved nucleotides such as A2451 and C2452.[6][7] By occupying this space, this compound physically obstructs the correct positioning of the aminoacyl moiety of the incoming aa-tRNA, thereby inhibiting the elongation step of translation.[2][6]
Inhibition of Peptidyl Transferase Activity
By binding to the A-site of the PTC, this compound directly inhibits the crucial peptidyl transferase reaction.[1][8] This enzymatic activity, intrinsic to the 23S rRNA, is responsible for transferring the nascent polypeptide chain from the P-site tRNA to the amino acid carried by the A-site tRNA.[6] this compound's presence prevents the proper alignment of the substrates, effectively stalling the ribosome and leading to a halt in protein elongation.[1][2]
Caption: this compound binds the A-site, blocking peptidyl transferase.
Context-Specific Inhibition
Contrary to the view that this compound and chloramphenicol are universal inhibitors, their action is highly context-specific.[9] The efficiency of translation arrest depends critically on the amino acid sequence of the nascent polypeptide chain within the ribosome's exit tunnel.[9][10]
-
Inhibition-Prone Contexts: Inhibition is most potent when the nascent peptide has an alanine residue in its penultimate position (the P-site tRNA). Serine and threonine in this position also promote stalling, but to a lesser extent.[9][11] Structural studies suggest the side chains of these residues can form stabilizing interactions with the bound antibiotic, increasing its affinity and inhibitory effect.[11][12]
-
Inhibition-Resistant Contexts: The inhibitory action is significantly weakened if the incoming aa-tRNA carries glycine.[9][13] Glycine, due to its small size, can be accommodated in the A-site of the PTC even when the drug is bound, allowing peptide bond formation to proceed.[12]
This context-specificity is crucial for certain bacterial resistance mechanisms, where drug-induced stalling at a specific codon in a leader peptide regulates the expression of a resistance gene.[10][11]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [fao.org]
- 4. goldbio.com [goldbio.com]
- 5. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamics of the context-specific translation arrest by chloramphenicol and linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Thiamphenicol: A Comprehensive Technical Guide to its Physicochemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physicochemical properties of thiamphenicol, a potent, broad-spectrum antibiotic. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.
Core Physicochemical Properties
A comprehensive understanding of this compound's physicochemical characteristics is fundamental for its application in research and development, influencing everything from formulation to bioavailability. The following tables summarize the key quantitative data for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₅Cl₂NO₅S | [1][2] |
| Molecular Weight | 356.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 163-166 °C | [3] |
| pKa (Strongest Acidic) | 8.75 | [4] |
| logP (Octanol/Water) | -0.22 to 0.33 | [4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble (2.27 mg/mL) | [4][5] |
| Ethanol | 50 mg/mL | [1][6] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Acetonitrile | Soluble | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
Table 3: Spectral Characteristics of this compound
| Spectral Data | Wavelength/Wavenumber | Reference(s) |
| UV-Vis Absorption Maxima (in 95% Ethanol) | 224 nm, 266 nm, 274 nm | [3][8] |
| FT-IR Main Peaks (cm⁻¹) | ~1694, ~1314, ~1152 | [9] |
| Mass Spectrometry (m/z) - [M+H]⁺ | 356.012 | [10] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. Its primary target is the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. By binding to the 50S subunit, this compound obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This targeted action disrupts essential cellular processes, ultimately inhibiting bacterial growth and replication.
Experimental Protocols
The following sections outline standardized methodologies for determining the key physicochemical properties of this compound. These protocols are based on established guidelines from regulatory bodies such as the OECD and USP.
Determination of Solubility (Shake-Flask Method)
This protocol is adapted from the OECD Test Guideline 107.[11]
-
Preparation of Solvent: Prepare the desired solvent (e.g., purified water, ethanol).
-
Sample Preparation: Weigh an excess amount of this compound into a clean, dry flask.
-
Incubation: Add a known volume of the solvent to the flask. Seal the flask and place it in a mechanical shaker or agitator. Maintain a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibration: Agitate the flasks for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure clear separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Determination of Melting Point (Capillary Method)
This protocol is based on the USP General Chapter <741>.[12]
-
Sample Preparation: Ensure the this compound sample is finely powdered and dry.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a compact column of 2.5-3.5 mm in height.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the apparatus to a temperature approximately 10 °C below the expected melting point.
-
Melting Point Determination: Begin heating at a rate of approximately 1 °C/min.
-
Observation: Record the temperature at which the substance is first observed to collapse or shrink (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.
Determination of pKa (Potentiometric Titration)
This protocol is based on the OECD Guideline for Testing of Chemicals 112.[13][14]
-
Apparatus: Use a calibrated pH meter with a suitable electrode.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid or base (depending on the nature of the analyte). Add the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of logP (Shake-Flask Method)
This protocol is adapted from the OECD Test Guideline 107.[11][15]
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of this compound in either n-octanol or water.
-
Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water. Add a small volume of the this compound stock solution.
-
Equilibration: Shake the vessel at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Separate the n-octanol and water phases, typically by centrifugation.
-
Concentration Analysis: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Experimental Workflows
The following diagram illustrates a typical workflow for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC), a common and essential technique in pharmaceutical research and quality control.
References
- 1. チアンフェニコール | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [fao.org]
- 3. This compound | 15318-45-3 [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. 2393-92-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. toku-e.com [toku-e.com]
- 9. scispace.com [scispace.com]
- 10. This compound | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. oecd.org [oecd.org]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. enfo.hu [enfo.hu]
An In-depth Technical Guide on the Degradation Pathways and Environmental Fate of Thiamphenicol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol (TAP) is a broad-spectrum bacteriostatic antibiotic, structurally analogous to chloramphenicol, utilized in both human and veterinary medicine. [1]Its incomplete metabolism in treated organisms leads to the excretion of the active compound into the environment, raising concerns about the development of antibiotic resistance and ecotoxicity. [1][2]This document provides a comprehensive technical overview of the degradation pathways of this compound, its environmental fate, and the analytical methodologies used for its study. It synthesizes current research on biotic and abiotic degradation mechanisms, persistence in various environmental matrices, and key transformation products.
Introduction to this compound
This compound is the methyl-sulfonyl analogue of chloramphenicol, sharing a similar spectrum of activity but with 2.5 to 5 times the potency. [1]A key structural difference is the substitution of the p-nitro group on the benzene ring of chloramphenicol with a methylsulfonyl (CH₃SO₂) group. This modification is significant as it prevents the reduction to toxic aromatic amine metabolites, meaning TAP has never been associated with the idiosyncratic, dose-independent aplastic anemia linked to chloramphenicol. [1] However, its widespread use and high stability result in its detection in various environmental compartments, including wastewater, surface water, soil, and sediment. [2]Unlike chloramphenicol, this compound is predominantly excreted unchanged in many species, including humans, leading to a higher environmental load of the active compound. [1]Understanding its degradation pathways and ultimate fate is crucial for assessing its environmental risk and developing mitigation strategies.
Degradation Pathways of this compound
The environmental degradation of this compound can occur through both biotic and abiotic processes. The primary pathways include microbial oxidation, photodegradation, and other advanced oxidation processes.
Biotic Degradation
Microbial activity is a key factor in the degradation of this compound, particularly in environments like activated sludge and manure-amended soils.
-
Enzymatic Oxidation: Bacteria from the Sphingomonadaceae family, such as Sphingomonas sp. and Sphingobium sp., have been identified as capable of degrading this compound. [2][3]The degradation is initiated by an enzymatic oxidation process. A novel oxidase, CmO, has been shown to catalyze the oxidation at the C-1′ and C-3′ positions of the propanediol side chain. [2]The primary transformation product is an oxidized form of this compound (O-TAP), where the hydroxyl group at the C-3' position is oxidized to a carboxyl group. [3][4]This oxidation is considered a detoxification process. [2]
-
Composting: In swine manure composting, this compound dissipates rapidly, with a reported half-life of approximately 1.6 days. This rapid removal suggests a significant role for thermophilic microbial communities in its degradation under these conditions.
Abiotic Degradation
Abiotic degradation of this compound is primarily driven by photolysis, particularly under specific light conditions.
-
Photodegradation: this compound is hydrolytically stable in natural waters at ambient temperatures. [5]It does not readily undergo direct photolysis under simulated solar light (λ > 290 nm) in pure water because its structure does not absorb light at these wavelengths. [5][6]However, it degrades rapidly when exposed to UV-vis irradiation (λ > 200 nm), with a half-life of about 17 minutes in pure water. [5] * Influence of Water Matrix: The photodegradation rate is highly dependent on the water composition. In the presence of humic acids (common in freshwater), degradation can occur under solar light (λ > 290 nm) through photosensitization, with a half-life of 186 ± 17 hours. [5][7]Conversely, under UV-vis light, humic acids can inhibit photolysis by competing for photons. [8]In seawater, the presence of chloride ions (Cl⁻) accelerates photodegradation under UV-vis light, likely by promoting the formation of singlet oxygen (¹O₂). [5][8]
-
Radiolysis: Studies using electron beam irradiation show that this compound can be effectively degraded by radiolysis. [9]The process involves reactions with highly reactive species generated from water, such as hydroxyl radicals (·OH), hydrated electrons (e⁻aq), and hydrogen atoms (·H).
Environmental Fate and Occurrence
This compound residues are frequently detected in the environment due to their widespread use and persistence.
-
Occurrence: Residues have been found in wastewater, soil, and surface water at concentrations ranging from nanograms to milligrams per liter or kilogram. [2]* Persistence: The persistence of this compound is context-dependent. While it degrades quickly during active composting, its half-life in freshwater under solar irradiation is approximately 186 hours. [5]Its stability against hydrolysis suggests it can persist in aquatic environments where microbial activity and sufficient UV light are limited. [5]
Quantitative Data on Degradation
Table 1: Degradation Kinetics of this compound
| Condition | Matrix | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| UV-vis Irradiation (λ > 200 nm) | Pure Water | 17 ± 0.8 min | 0.041 min⁻¹ | [5] |
| Solar Irradiation (λ > 290 nm) | Freshwater | 186 ± 17 h | 0.0037 h⁻¹ | [5][7] |
| Swine Manure Composting | Compost | 1.6 days | Not Reported | |
| Sphingomonas sp. CL5.1 (25 mg/L TAP) | Liquid Culture | ~18 hours (for 93.9% degradation) | Not Reported (Non-linear) | [3] |
Table 2: Major Identified Degradation Products of this compound
| Degradation Process | Product Name/Description | Proposed Formula/m/z | Reference |
| Biotic (Oxidation) | Oxidized this compound (O-TAP) | C₁₂H₁₃Cl₂NO₆S | [3] |
| Biotic (Dehydration/Dehydrogenation) | Dehydro-dehydrated this compound (DD-TAP) | C₁₂H₁₁Cl₂NO₃S | [3] |
| Photodegradation (UV-vis) | Photoinduced hydrolysis product | C₁₂H₁₆ClNO₅S | [5] |
| Photodegradation (UV-vis) | Reductive dechlorination product | C₁₂H₁₆ClNO₅S | [5] |
Experimental Protocols
Protocol for a Photodegradation Study
This protocol is based on the methodology described by Ge et al. (2009) for studying the photodegradation of this compound in aqueous solutions. [5][7] Objective: To determine the photodegradation kinetics of this compound under simulated solar or UV-vis irradiation.
Materials:
-
This compound analytical standard [10]* High-purity water (e.g., Milli-Q)
-
Quartz reaction vessels
-
Solar simulator (e.g., Xenon lamp with filters for λ > 290 nm) or UV-vis lamp (for λ > 200 nm)
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Class A volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent like methanol. Prepare the working solution (e.g., 10 mg/L) by diluting the stock solution in high-purity water.
-
Irradiation Setup: Place a known volume (e.g., 50 mL) of the working solution into a quartz reaction vessel. Place the vessel under the light source (solar simulator or UV-vis lamp). Ensure the solution is continuously stirred to maintain homogeneity. [11]3. Dark Control: Prepare an identical sample and wrap the vessel in aluminum foil to exclude light. This sample serves as the dark control to account for any degradation not caused by light (e.g., hydrolysis). [11]4. Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes for UV-vis; 0, 12, 24, 48, 96 hours for solar simulation), withdraw an aliquot (e.g., 1 mL) from the reaction vessel. [12]5. Sample Analysis: Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. Analyze the concentration of this compound using a validated HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the concentration ratio (ln(C/C₀)) versus time (t). If the plot is linear, the degradation follows pseudo-first-order kinetics. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the formula: t½ = ln(2)/k.
Protocol for LC-MS/MS Analysis in Water Samples
This protocol outlines a general method for the extraction and quantification of this compound in water, based on common practices for antibiotic residue analysis. [13][14][15] Objective: To quantify this compound concentrations in environmental water samples.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
-
Solvents: Methanol, Acetonitrile, Ethyl Acetate, Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
This compound analytical standard and deuterated internal standard (if available)
Procedure:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.
-
Internal Standard Spiking: Add a known amount of the internal standard to a measured volume of the water sample (e.g., 100 mL).
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing methanol followed by high-purity water through it. [13] * Load the water sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with a weak organic solvent/water mixture to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen gas.
-
Elute the analyte (this compound) using a suitable organic solvent, such as methanol or ethyl acetate. [13]4. Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile/methanol, often with additives like formic acid or ammonium acetate to improve ionization. [14] * Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for at least two specific precursor-to-product ion transitions for both this compound and its internal standard to ensure accurate identification and quantification. [16]6. Quantification: Create a calibration curve using standards prepared in a blank matrix. Quantify the this compound concentration in the sample by comparing its peak area ratio (to the internal standard) against the calibration curve.
-
Mandatory Visualizations
Biotic Degradation Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Light-Source-Dependent Effects of Main Water Constituents on Photodegradation of Phenicol Antibiotics: Mechanism and Kinetics - Environmental Science & Technology - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Wzorzec analityczny tiamfenikolu 15318-45-3 [sigmaaldrich.com]
- 11. Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO 2 nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10403E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 15. LC-MS/MS-based determination of chloramphenicol, this compound, florfenicol and florfenicol amine in poultry meat from the Punjab-Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Thiamphenicol-Based Selective Media in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing thiamphenicol-based selective media for the cultivation of specific bacterial strains. This document includes detailed protocols, quantitative data on bacterial susceptibility, and visual representations of key concepts and workflows.
Introduction to this compound
This compound is a broad-spectrum bacteriostatic antibiotic, a derivative of chloramphenicol, that inhibits protein synthesis in bacteria.[1] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal A site, thereby halting peptide chain elongation.[1] This targeted action makes this compound an effective selective agent in microbiology for isolating or cultivating bacteria that possess resistance to it, often conferred by specific genetic markers.
Data Presentation: Bacterial Susceptibility to this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a variety of common bacterial species. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This data is essential for determining the appropriate working concentration for selective media.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes |
| Escherichia coli | Negative | 8 - 64 | A common host for molecular cloning.[2] |
| Staphylococcus aureus | Positive | 8 - 64 | Including methicillin-resistant strains (MRSA).[2] |
| Streptococcus pneumoniae | Positive | 0.5 - 4 | A significant human pathogen. |
| Haemophilus influenzae | Negative | ≤ 0.25 - 4 | Both beta-lactamase positive and negative strains. |
| Salmonella spp. | Negative | 8 - 64 | Important foodborne pathogens. |
| Klebsiella pneumoniae | Negative | 8 - ≥64 | Can exhibit high levels of resistance. |
| Proteus spp. | Negative | 8 - ≥64 | Often show higher resistance. |
| Enterococci | Positive | 0.5 - 4 | Includes various species. |
| Bacteroides fragilis | Negative | 0.06 - 16 | An anaerobic bacterium of clinical relevance. |
| Clostridium perfringens | Positive | ≤ 8 - 16 | An anaerobic, spore-forming bacterium. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (100%) or Dimethyl sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 50 mL)
-
Sterile, microcentrifuge tubes (e.g., 1.5 mL)
-
Syringe and 0.22 µm syringe filter
-
Vortex mixer
Protocol:
-
Calculate the required mass of this compound to prepare a stock solution of 10-50 mg/mL. A common stock concentration is 25 mg/mL.
-
Dissolve the this compound powder in the appropriate volume of 100% ethanol or DMSO in a sterile 50 mL conical tube. Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This is a critical step as this compound's heat stability for autoclaving is not definitively established for all conditions. To ensure the antibiotic's efficacy, filter sterilization is the recommended method.[3]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents contamination of the entire stock during repeated use.
-
Label the aliquots clearly with the name of the antibiotic, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C for long-term storage (up to 6 months). For short-term use, aliquots can be stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Preparation of this compound-Based Selective Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder (or other suitable solid medium)
-
Distilled or deionized water
-
Autoclavable bottle or flask
-
Autoclave
-
Water bath set to 50-55°C
-
Sterile petri dishes
-
This compound stock solution (filter-sterilized)
Protocol:
-
Prepare the agar medium according to the manufacturer's instructions. For example, to prepare 1 liter of LB agar, dissolve 40 g of LB agar powder in 1 L of distilled water in an autoclavable bottle.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Cool the autoclaved medium in a 50-55°C water bath. It is crucial to cool the agar to this temperature before adding the antibiotic to prevent its potential thermal degradation. The bottle should be cool enough to handle with bare hands.[3]
-
Add the this compound stock solution to the cooled agar. The recommended working concentration is typically 1.5 to 2 times the MIC of the target organism. For general selection of resistant E. coli or S. aureus, a final concentration of 50 µg/mL is often effective. To achieve this from a 25 mg/mL stock, add 2 mL of the stock solution per liter of medium.
-
Mix the medium thoroughly by gently swirling the bottle to ensure even distribution of the antibiotic. Avoid creating air bubbles.
-
Pour the plates by dispensing approximately 20-25 mL of the molten agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Store the plates in a sealed plastic bag at 4°C, inverted to prevent condensation from dripping onto the agar surface. The plates should be used within 2-4 weeks for optimal performance.
Preparation of this compound-Based Selective Broth
Materials:
-
Luria-Bertani (LB) broth powder (or other suitable liquid medium)
-
Distilled or deionized water
-
Autoclavable bottle or flask
-
Autoclave
-
This compound stock solution (filter-sterilized)
Protocol:
-
Prepare the broth medium according to the manufacturer's instructions. For example, to prepare 1 liter of LB broth, dissolve 25 g of LB broth powder in 1 L of distilled water in an autoclavable bottle.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Cool the autoclaved medium to room temperature.
-
Add the this compound stock solution to the cooled broth to the desired final concentration (e.g., 50 µg/mL).
-
Mix the broth thoroughly by swirling the bottle.
-
Store the selective broth at 4°C for up to 2 weeks.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
References
Thiamphenicol in Animal Models of Bacterial Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiamphenicol in preclinical animal models of bacterial infection. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in designing and executing studies to evaluate the efficacy of this compound.
Introduction to this compound
This compound is a broad-spectrum bacteriostatic antibiotic, analogous to chloramphenicol, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] It is effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[3] A key advantage of this compound over chloramphenicol is its more favorable safety profile, particularly the reduced risk of bone marrow aplasia.[1] This makes it a valuable compound for both veterinary and research applications.
Applications in Animal Models
This compound has been investigated in various animal models to assess its efficacy against a range of bacterial pathogens. Key applications include the study of treatments for respiratory and gastrointestinal infections in livestock and poultry, as well as systemic infections in rodent models.
Bovine Respiratory Disease (BRD)
This compound has been evaluated for the treatment of BRD, a significant cause of morbidity and mortality in cattle. Studies have explored its use both as a standalone therapy and in combination with other antimicrobials.
Poultry Infections
In poultry, this compound has been used to control and treat infections of the respiratory and digestive systems, such as colibacillosis caused by Escherichia coli.[4]
Murine Models of Systemic Infection
Mice are commonly used to model systemic bacterial infections and to evaluate the in vivo efficacy of antibiotics like this compound. These models are crucial for understanding the pharmacokinetics and pharmacodynamics of the drug in a mammalian system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies in different animal models.
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
| Animal Species | Dosage | Route of Administration | Elimination Half-life (t½) | Bioavailability (%) | Volume of Distribution (Vd) |
| Cattle | 30 mg/kg | Intramuscular | ~2 hours | - | - |
| Calves | 50 mg/kg | Oral | - | - | - |
| Turkeys | 30 mg/kg | Intravenous | 2.37 hours | - | - |
| Pigs | 10, 15, 20 mg/kg | Oral | - | - | - |
| Rats | 30 mg/kg | Intravenous | 46.3 minutes | - | - |
| Rats | 30 mg/kg | Oral | - | - | - |
Data compiled from multiple sources.[1][5][6]
Table 2: Efficacy of this compound in a Chicken Model of Colibacillosis
| Treatment Group | Bacterial Reisolation from Liver and Heart (%) | Mean Body Weight Gain (g) |
| Infected, Untreated | 100 | 150 |
| Infected, this compound (30 mg/kg) | 20 | 250 |
| Infected, Fosfomycin (40 mg/kg) | 40 | 230 |
Data adapted from a study on experimental E. coli O111 infection in broiler chickens.[7]
Table 3: In Vivo Efficacy of this compound and Florfenicol Combination in a Murine Model of S. aureus Infection
| Treatment Group (mg/kg) | Survival Rate (%) |
| Control (Infected, Untreated) | 0 |
| Florfenicol (20) | 60 |
| This compound (20) | 40 |
| Florfenicol (10) + this compound (10) | 100 |
Data from a study demonstrating in vivo synergism against Staphylococcus aureus.[3][8][9]
Experimental Protocols
The following are detailed protocols for the application of this compound in specific animal models of bacterial infection.
Protocol 1: Evaluation of this compound in a Chicken Model of Colibacillosis
This protocol is designed to assess the efficacy of this compound in treating an experimental Escherichia coli infection in broiler chickens.[7]
Materials:
-
Broiler chickens (e.g., 21 days old)
-
Pathogenic Escherichia coli strain (e.g., serotype O111)
-
Luria-Bertani (LB) broth
-
Spectrophotometer
-
This compound
-
Sterile saline
-
Oral gavage needles
-
Appropriate housing and husbandry for chickens
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a chicken colibacillosis model.
Detailed Steps:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the pathogenic E. coli strain into LB broth.
-
Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase.
-
Measure the optical density (OD) at 600 nm and adjust the bacterial suspension with sterile saline to a final concentration of approximately 1.8 x 10⁸ CFU/ml.[7]
-
-
Animal Acclimatization:
-
House the broiler chickens in a controlled environment with ad libitum access to feed and water for at least one week before the experiment.
-
-
Experimental Infection:
-
Administer 1 ml of the prepared E. coli suspension to each chicken via oral gavage.[7]
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Observe the chickens daily for clinical signs of illness.
-
Record any mortalities.
-
-
Post-mortem Analysis:
-
At the end of the 5-day treatment period, humanely euthanize all surviving chickens.
-
Conduct a necropsy to assess the severity of internal lesions.
-
Aseptically collect samples from the liver and heart and plate them on appropriate agar to determine the presence or absence of E. coli.
-
-
Performance Metrics:
-
Monitor and record the body weight and feed consumption of the chickens throughout the study to calculate the feed conversion rate.
-
Protocol 2: Evaluation of this compound in a Murine Model of Systemic Pasteurella multocida Infection
This protocol describes a model to assess the efficacy of this compound, in combination with florfenicol, against a systemic Pasteurella multocida infection in mice. This can be adapted to evaluate this compound as a monotherapy.[8]
Materials:
-
Mice (e.g., BALB/c, 6-8 weeks old)
-
Pathogenic Pasteurella multocida strain
-
Brain Heart Infusion (BHI) broth
-
Spectrophotometer
-
This compound and/or Florfenicol
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate housing and husbandry for mice
Experimental Workflow:
References
- 1. Florfenicol As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with this compound against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amoxicillin and this compound treatments may influence the co-selection of resistance genes in the chicken gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo Synergistic Effects of Florfenicol and this compound in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 8. Frontiers | Florfenicol As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with this compound against Pasteurella multocida [frontiersin.org]
- 9. Synergism between two amphenicol of antibiotics, florfenicol and this compound, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Thiamphenicol Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a sensitive and robust method for the quantitative analysis of thiamphenicol in various biological matrices using liquid chromatography-mass spectrometry (LC-MS). This compound, a broad-spectrum antibiotic, is the methyl-sulfonyl analogue of chloramphenicol and is used in veterinary medicine. Monitoring its residue levels in food products and biological samples is crucial for ensuring consumer safety and for pharmacokinetic studies. The described methodology provides a reliable workflow for researchers, scientists, and professionals in drug development, offering high sensitivity, specificity, and throughput.
Introduction
This compound is an antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Due to its potential for adverse effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products of animal origin. Consequently, highly sensitive and specific analytical methods are required for its detection and quantification. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose, offering excellent selectivity and low detection limits. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC separation, and MS detection parameters.
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the LC-MS analysis of this compound from various studies.
Table 1: Method Performance Characteristics
| Parameter | Result | Citation |
| Linearity Range | 0.032 - 32.0 ng/mL | [1] |
| 10 - 8000 ng/mL | [2] | |
| Lower Limit of Quantification (LLOQ) | 0.032 ng/mL | [1] |
| 10 ng/mL | [2] | |
| Limit of Detection (LOD) | 0.005 - 3.1 µg/kg | [3][4] |
| Limit of Quantification (LOQ) | 0.02 - 10.4 µg/kg | [3][4] |
Table 2: Precision and Accuracy
| Parameter | Result | Citation |
| Inter-day Precision (RSD) | ≤ 5.2% | [1] |
| Intra-day Precision (RSD) | ≤ 8.3% | [1] |
| 2.7% to 11% | [5] | |
| Between-day Precision (RSD) | 4.4% to 16.3% | [5] |
| Accuracy (RE) | ± 2.8% | [1] |
| Recovery | 86.4 - 108.1% | [5] |
| 71.66 - 106.91% | [3] |
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is dependent on the matrix. Below are two examples for different biological samples.
Protocol 1A: Extraction from Animal Tissues (Beef, Pork, Chicken) [3]
-
Weigh 2.0 g of homogenized tissue into a 50 mL conical tube.
-
Add 1 mL of 0.1M EDTA and 1 mL of ammonium hydroxide:deionized water (2:98, v/v). Vortex for 5 minutes.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Vortex for 10 minutes and then centrifuge at 1392 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean 15 mL conical tube and dry under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile:deionized water (90:10, v/v).
-
Sonicate for 5 minutes at 25°C and centrifuge at 12525 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter prior to LC-MS/MS analysis.
Protocol 1B: Extraction from Honey [6]
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Add 20 mL of pure water, vortex to mix, and centrifuge for 10 minutes at 4°C.
-
The supernatant is then ready for Solid-Phase Extraction (SPE) cleanup.
-
SPE Cleanup (Agilent Bond Elut Plexa PCX):
-
Condition the SPE cartridge with methanol and water.
-
Load the sample supernatant.
-
Wash the cartridge three times with 4 mL of warm water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte twice with 4 mL of methanol containing 8% ammonium hydroxide.
-
Dry the eluent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of 10% acetonitrile/90% water.
-
Filter through a Captiva PES syringe filter.
-
Liquid Chromatography
The following are typical LC parameters for the separation of this compound.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| LC System | Agilent 1260 Infinity II[6] | Shimadzu 8060 LC-MS/MS system[3] |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 100 × 3.0 mm, 2.7 µm[6] | Phenomenex Luna omega polar C18 100 Å, 100 × 2.1 mm, 3 µm[3] |
| Column Temperature | 40 °C[6] | 40 °C[3] |
| Mobile Phase A | Water + 0.1% formic acid[6] | Deionized Water[3] |
| Mobile Phase B | Acetonitrile[6] | 0.1% acetic acid in Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[6] | 0.2 mL/min[3] |
| Injection Volume | 5 µL[6] | 3 µL[3] |
| Gradient | 10% B to 100% B in 7 min[6] | 10% B (0-1 min), 10-100% B (1-2.5 min), 100% B (2.5-3.5 min), 100-10% B (3.5-3.6 min), 10% B (3.6-6 min)[3] |
Mass Spectrometry
This compound is typically analyzed in negative electrospray ionization mode.
Table 4: Mass Spectrometry Parameters
| Parameter | Value | Citation |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS[6] | Shimadzu 8060 LC-MS/MS system[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] | Electrospray Ionization (ESI), Negative[2] |
| Ion Spray Voltage | ±3 kV | [3] |
| Interface Temperature | 300 °C | [3] |
| Heat Block Temperature | 400 °C | [3] |
| Gas Temperature | 250 °C | [6] |
| Gas Flow | 7 L/min | [6] |
| Nebulizer | 40 psi | [6] |
| Sheath Gas Flow | 12 L/min | [6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [2][3] |
| Precursor Ion (m/z) | 354.3 | [2] |
| 354.4 | [1] | |
| Product Ion (m/z) | 185.1 | [2] |
Logical Relationship of Key Analytical Steps
The following diagram illustrates the logical progression and key considerations at each stage of the analytical method.
Caption: Key steps in the analytical method logic.
Conclusion
The LC-MS method described in this application note provides a reliable and sensitive approach for the determination of this compound in various biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a solid foundation for researchers and scientists to implement this method in their laboratories. The versatility of the sample preparation techniques allows for adaptation to different sample types, making it a valuable tool for food safety monitoring, environmental analysis, and pharmacokinetic studies.
References
- 1. Liquid chromatography-mass spectrometry method for the determination of this compound in rabbit tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS determination of this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 4. Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based determination of chloramphenicol, this compound, florfenicol and florfenicol amine in poultry meat from the Punjab-Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes: Protocol for Determining Thiamphenicol Concentration in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamphenicol (TAP) is a broad-spectrum bacteriostatic antibiotic, analogous to chloramphenicol, that functions by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation. In cell culture applications, particularly in drug development, toxicology studies, and pharmacology research, accurately quantifying the concentration of this compound is crucial. This document provides detailed protocols for determining this compound concentrations in cell culture samples using three common analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Overview of Analytical Methods
The choice of method for quantifying this compound depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely available technique that separates this compound from other components in the sample matrix. Detection is typically performed using an ultraviolet (UV) or diode-array detector (DAD). HPLC is suitable for quantifying concentrations in the microgram per milliliter (µg/mL) range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method for quantification due to its high sensitivity and specificity. It couples the separation power of liquid chromatography with the precise detection of mass spectrometry. LC-MS/MS can detect this compound at very low concentrations, often in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay based on the specific recognition of this compound by antibodies. Competitive ELISA formats are commonly used and are ideal for rapidly screening a large number of samples.[1]
Data Presentation
The following table summarizes the performance characteristics of the different analytical methods for this compound quantification. Note that performance may vary based on the specific matrix and protocol used.
| Parameter | HPLC-DAD | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 2.4–5.3 mg/kg (in feed)[2] | 0.005–3.1 µg/kg (in tissue)[3] | ~1 µg/L (ppb) (in milk) |
| Limit of Quantification (LOQ) | 3.8–5.6 mg/kg (in feed)[2] | 0.02–10.4 µg/kg (in tissue)[3] | 10 ng/mL (in plasma) |
| Linearity Range | 10–300 µg/mL[2] | 10–8000 ng/mL | Varies by kit |
| Typical Recovery (%) | 81.7–97.5%[2] | 71.7–106.9%[3] | 87–100%[1] |
| Specificity | Moderate | High | High |
| Throughput | Low to Medium | Medium | High |
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
The general workflow for determining this compound concentration in cell culture samples involves several key steps from sample collection to final analysis.
Caption: General experimental workflow for this compound analysis.
Mechanism of Action Diagram
This compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.
Caption: this compound's mechanism of action on bacterial ribosomes.
Experimental Protocols
Sample Preparation from Cell Culture
This protocol is a general starting point for extracting this compound from cell culture supernatant (extracellular) or cell pellets (intracellular).
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 16,000 x g and 4°C
Protocol:
-
Sample Collection:
-
For Extracellular Concentration: Aspirate the cell culture medium into a sterile centrifuge tube. Centrifuge at 1,500 RPM for 5 minutes to pellet any remaining cells or debris.[4] Carefully transfer the supernatant to a new tube.
-
For Intracellular Concentration:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS, then discard the PBS. Add 1 mL of ice-cold lysis buffer (or PBS) and scrape the cells.[5]
-
For suspension cells, centrifuge the culture at 2,000 x g for 5 minutes at 4°C to pellet the cells.[5] Discard the supernatant and wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of lysis buffer and proceed to cell lysis (e.g., sonication or freeze-thaw cycles). Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[5] Collect the supernatant (cytosolic fraction).
-
-
-
Protein Precipitation:
-
To 100 µL of your sample (supernatant or lysate), add 300 µL of ice-cold acetonitrile (a 1:3 ratio). This will precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for at least 1 hour to enhance protein precipitation.
-
-
Extraction:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the clear supernatant, which contains the this compound, to a new tube.
-
The sample is now ready for analysis. For LC-MS/MS, it may be necessary to evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
Protocol 1: HPLC-UV/DAD Method
This method is adapted from established protocols for this compound analysis in biological samples.[2][6]
Instrumentation & Reagents:
-
HPLC system with UV or DAD detector
-
C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and HPLC-grade water
-
This compound standard
Procedure:
-
Prepare Mobile Phase: A typical isocratic mobile phase is a mixture of Acetonitrile:Water (e.g., 22:78, v/v).[6] Degas the mobile phase before use.
-
Instrument Setup:
-
Standard Curve: Prepare a series of this compound standards in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to this compound. Construct a standard curve by plotting peak area against concentration. Determine the concentration in the unknown samples by interpolating from the standard curve.
Protocol 2: LC-MS/MS Method
This protocol provides high sensitivity and is suitable for detecting low concentrations of this compound.
Instrumentation & Reagents:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
This compound standard
Procedure:
-
Instrument Setup (LC):
-
Set the column temperature to 40°C.
-
Set the flow rate to 0.2-0.4 mL/min.
-
Use a gradient elution, for example:
-
0-1 min: 10% B
-
1-3 min: 10% to 90% B
-
3-4 min: 90% B
-
4-4.1 min: 90% to 10% B
-
4.1-6 min: 10% B
-
-
Set the injection volume to 5 µL.
-
-
Instrument Setup (MS/MS):
-
Set the ionization mode to negative ESI.[1]
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Set up Multiple Reaction Monitoring (MRM) for this compound. A common transition is the precursor ion m/z 354.3 to a product ion like m/z 185.1. Other possible transitions include m/z 354 -> 184.9.[1]
-
-
Standard Curve: Prepare a series of this compound standards in the initial mobile phase composition (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Analysis: Inject the prepared standards and samples.
-
Quantification: Integrate the peak area for the specific MRM transition. Construct a standard curve and calculate the concentration in the samples.
Protocol 3: Competitive ELISA Method
This protocol is based on commercially available this compound ELISA kits.[1] Always refer to the specific kit manufacturer's instructions.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, standards, antibody solution, HRP conjugate, substrate, and stop solution)
-
Microplate reader (450 nm)
-
Precision pipettes
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Assay:
-
Add 50 µL of each standard and prepared sample to the appropriate wells of the microtiter plate.
-
Add 50 µL of the HRP-conjugate solution to each well.
-
Add 50 µL of the antibody solution to each well. Mix gently and incubate for 30-45 minutes at room temperature.
-
Wash the plate 4-5 times with the provided wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15 minutes in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Measurement: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
-
Quantification: The absorbance is inversely proportional to the this compound concentration. Calculate the percentage of binding for each standard and sample relative to the zero standard. Plot a standard curve and determine the concentrations of the samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 5. Development and comparison of liquid-liquid extraction and accelerated solvent extraction methods for quantitative analysis of chloramphenicol, this compound, florfenicol, and florfenicol amine in poultry eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
Application Notes and Protocols: Studying Thiamphenicol Antibiotic Resistance Development In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, an analogue of chloramphenicol, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This mechanism prevents the peptidyl transferase step of protein elongation.[1] Unlike chloramphenicol, this compound is less susceptible to inactivation by chloramphenicol acetyltransferase (CAT), an enzyme that confers resistance to chloramphenicol.[1] Despite its advantages, the emergence of resistance to this compound is a significant concern. These application notes provide detailed protocols for studying the in vitro development of bacterial resistance to this compound, a crucial step in understanding resistance mechanisms and developing strategies to combat them.
Mechanisms of Resistance to this compound
Bacterial resistance to this compound can arise through several mechanisms:
-
Enzymatic Inactivation: A novel oxidase, CmO, has been identified in Sphingomonadaceae that can catalyze the oxidation of this compound, rendering it inactive.[3][4] This represents a distinct enzymatic inactivation pathway compared to the more common resistance mechanisms.
-
Target Modification: Alterations in the 50S ribosomal subunit, the binding site of this compound, can reduce the drug's affinity and lead to resistance. This is a common mechanism of resistance to ribosome-targeting antibiotics.
-
Reduced Permeability: Changes in the bacterial cell membrane, such as alterations in porin channels in Gram-negative bacteria, can limit the uptake of this compound into the cell.[5][6]
-
Active Efflux: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target at an effective concentration.[5][6]
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize key quantitative data that can be generated from the experimental protocols described below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | This compound MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Clinical Isolates | 0.5 - 4 | [7] |
| Staphylococcus aureus | Clinical Isolates | 8 - 64 | [7] |
| Escherichia coli | Clinical Isolates | 8 - >64 | [7] |
| Klebsiella pneumoniae | Clinical Isolates | 8 - >64 | [7] |
| Salmonella spp. | Clinical Isolates | 8 - 64 | [7] |
| Mycoplasma genitalium | Clinical Isolates | 1 - 64 (median 8) | [8] |
Table 2: Example Data from a Serial Passage Experiment to Induce this compound Resistance
| Passage Number | This compound Concentration (µg/mL) | Resulting MIC (µg/mL) | Fold Change in MIC |
| 0 (Parental) | 0 | 4 | 1 |
| 5 | 2 | 8 | 2 |
| 10 | 4 | 16 | 4 |
| 15 | 8 | 32 | 8 |
| 20 | 16 | 64 | 16 |
Table 3: Mutant Prevention Concentrations (MPCs) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MPC (µg/mL) | MPC/MIC Ratio |
| Streptococcus pneumoniae | ATCC 49619 | 1 | 4 | 4 |
| Escherichia coli | ATCC 25922 | 8 | 64 | 8 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 2x working stock of the highest desired this compound concentration in CAMHB.
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound working stock to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antibiotic), and the twelfth as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Determine MIC:
Protocol 2: Serial Passage Experiment for Inducing Resistance
This method is used to select for resistant mutants by exposing a bacterial population to gradually increasing concentrations of this compound.
Materials:
-
Bacterial culture
-
CAMHB
-
This compound stock solution
-
96-well microtiter plates or culture tubes
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the parental bacterial strain using Protocol 1.
-
-
Serial Passages:
-
In a 96-well plate or culture tubes, prepare a range of sub-MIC concentrations of this compound (e.g., 0.125x, 0.25x, 0.5x, and 1x the initial MIC).
-
Inoculate the wells with the bacterial culture at a starting density of ~10^5 CFU/mL.
-
Incubate for 18-24 hours at 35°C ± 2°C.
-
The following day, identify the highest concentration of this compound that permits bacterial growth (this becomes the new sub-MIC).
-
Use the culture from this well to inoculate a new series of this compound dilutions, with concentrations adjusted to be around the new sub-MIC.
-
Repeat this process for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in MIC is observed.[11][12]
-
-
Monitoring Resistance Development:
-
Periodically (e.g., every 5 passages), determine the full MIC of the passaged culture using Protocol 1 to quantify the change in resistance.
-
Protocol 3: Mutant Prevention Concentration (MPC) Assay
The MPC is the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants from a large bacterial population (>10^10 CFU).[13][14][15]
Materials:
-
Bacterial culture
-
Mueller-Hinton Agar (MHA) plates
-
This compound stock solution
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare High-Density Inoculum:
-
Grow a large volume of bacterial culture to the stationary phase.
-
Concentrate the cells by centrifugation and resuspend the pellet in a small volume of fresh broth to achieve a density of >10^10 CFU/mL.
-
-
Prepare this compound Agar Plates:
-
Prepare MHA plates containing a range of this compound concentrations, typically from the MIC to 64x MIC.
-
-
Plating and Incubation:
-
Spread a known volume of the high-density inoculum (containing >10^10 CFU) onto each this compound-containing agar plate.
-
Incubate the plates at 35°C ± 2°C for 48-72 hours.
-
-
Determine MPC:
Protocol 4: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.[16][17]
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
CAMHB
-
Stock solutions of this compound and the second antimicrobial agent
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second drug along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation:
-
Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
-
Incubation and Reading:
-
Incubate the plate and determine the MIC of each drug alone and in combination.
-
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Visualizations
Caption: Workflow for in vitro this compound resistance studies.
Caption: Mechanisms of bacterial resistance to this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound against drug-susceptible and drug-resistant strains of Mycoplasma genitalium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility testing [bio-protocol.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. Serial passage – REVIVE [revive.gardp.org]
- 13. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variation in Mutant Prevention Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiamphenicol in the Treatment of Livestock Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiamphenicol for treating respiratory tract infections in cattle, swine, and poultry. The information is compiled from various studies to assist in research, development, and clinical application of this broad-spectrum antibiotic.
Introduction
This compound is a bacteriostatic, broad-spectrum antibiotic, structurally similar to chloramphenicol, with activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms. It is indicated for the treatment and control of respiratory and alimentary tract infections in calves, pigs, and poultry.[1] this compound functions by binding to the 50S ribosomal subunit, which inhibits bacterial protein synthesis. Unlike chloramphenicol, this compound is not associated with aplastic anemia in humans.[1]
Data Presentation
Efficacy and Dosage of this compound in Livestock
The following table summarizes the dosages and efficacy of this compound in treating respiratory infections in various livestock species as reported in several studies.
| Livestock Species | Disease | Dosage | Route of Administration | Duration of Treatment | Efficacy/Clinical Outcome | Reference |
| Cattle (Calves) | Bovine Respiratory Disease (BRD) | 30-60 mg/kg body weight | Oral (pre-ruminant), Intramuscular | Up to 7 days | Effective in controlling respiratory infections. Combination therapy with tylosin showed a significantly higher cure rate. | [2] |
| Bovine Respiratory Disease (BRD) | 10 mg/kg (in combination with 4 mg/kg Tylosin) | Not Specified | Not Specified | More rapid improvement and significantly higher cure rate compared to this compound alone or ampicillin. | [2] | |
| Bovine Respiratory Disease (BRD) | 20 mg/kg | Not Specified | Not Specified | Control group for combination therapy study. | [2] | |
| Swine | Respiratory Infections | 20-40 mg/kg body weight | Oral (in feed or water) | 5 days | Effective against common swine respiratory pathogens. | [1] |
| Experimental Actinobacillus pleuropneumoniae | Not specified (control for florfenicol study) | In feed | 12 days | Used as a comparator for florfenicol efficacy against this compound-resistant and sensitive strains. | ||
| Poultry | Chronic Respiratory Disease (CRD) | 15-67 mg/kg body weight | Oral (in feed or drinking water) | Up to 5 days | Effective in controlling respiratory infections. | [1] |
| Chronic Respiratory Disease (CRD) complicated with E. coli | 20 mg/kg body weight | In drinking water or feed | Not Specified | Evaluated for clinical efficacy in field outbreaks. | [3] |
Pharmacokinetic Parameters of this compound in Livestock
This table presents key pharmacokinetic parameters of this compound in different livestock species. These parameters are crucial for determining appropriate dosing regimens.
| Species | Dose and Route | Cmax (µg/mL) | Tmax (hours) | Half-life (t½) (hours) | Bioavailability (%) | Reference |
| Cattle (Dairy Cows) | 15 mg/kg IM (twice daily) | ~18 (after first dose) | 0.5 | ~2 | Not Specified | |
| Cattle (Calves) | 25 mg/kg IM | 8.5-18.7 | 1-1.5 | 2-3 | Not Specified | |
| Swine | 10, 15, 20 mg/kg Oral (every 12h) | Dose-dependent increase | Not Specified | Not Specified | Not Specified | [1] |
| Poultry (Broilers) | 20 mg/kg in water | 2.8 | Not Specified | 1.7 | ~80 | [3] |
| Poultry (Broilers) | 20 mg/kg in feed | 9.7 | Not Specified | 1.7 | ~80 | [3] |
| Poultry (Turkeys) | 100 mg/kg IM | Appreciable levels | Not Specified | Not Specified | Not Specified | [1] |
In Vitro Susceptibility of Key Respiratory Pathogens to this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against major bacterial pathogens associated with respiratory diseases in livestock.
| Bacterial Species | Livestock Host | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Mannheimia haemolytica | Cattle, Sheep | Not Specified | Not Specified | Low concentrations are generally effective. | [1][4] |
| Pasteurella multocida | Cattle, Swine | Porcine: Higher than Bovine | Porcine: Higher than Bovine | Low concentrations are generally effective. Some strains show high MICs. | [1][5] |
| Actinobacillus pleuropneumoniae | Swine | Not Specified | Not Specified | Generally susceptible, though resistant strains exist. | [6] |
| Mycoplasma spp. | Cattle, Swine, Poultry | Not Specified | Not Specified | Active against Mycoplasmas. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound for the treatment of respiratory tract infections in livestock.
Protocol 1: Clinical Efficacy Trial of this compound in Bovine Respiratory Disease (BRD)
This protocol is based on a comparative study evaluating a this compound and tylosin combination.[2]
1. Animal Selection and Acclimation:
- Select cattle exhibiting clinical signs of respiratory disease.
- House the animals in appropriate facilities and allow for an acclimation period before the start of the trial.
2. Diagnosis and Group Allocation:
- Confirm BRD diagnosis through clinical examination (e.g., respiratory rate, rectal temperature, nasal discharge, coughing) and, if possible, through microbiological analysis of nasal swabs or transtracheal washes to identify the causative pathogens.[2]
- Randomly allocate animals to different treatment groups. In the cited study, the groups were:
- Group I (n=64): this compound (10 mg/kg) and Tylosin (4 mg/kg)
- Group II (n=26): this compound (5 mg/kg) and Tylosin (2 mg/kg)
- Control Group 1 (n=25): this compound (20 mg/kg)
- Control Group 2 (n=23): Ampicillin (10 mg/kg)
3. Treatment Administration:
- Administer the assigned treatments according to the specified dosages and routes. The route of administration was not specified in the abstract but would typically be intramuscular for injectable formulations.
4. Clinical Monitoring and Outcome Assessment:
- Monitor and record clinical signs daily for each animal. This should include rectal temperature, respiratory character, demeanor, and appetite.
- The primary outcome is the cure rate, defined as the resolution of clinical signs by a predetermined time point. The study noted a more rapid improvement in clinical findings in the combination group.[2]
5. Data Analysis:
- Compare the cure rates and the time to clinical improvement between the different treatment groups using appropriate statistical methods (e.g., chi-square test for cure rates, survival analysis for time to improvement).
Protocol 2: Pharmacokinetic Study of this compound in Poultry
This protocol is derived from a study investigating the pharmacokinetic variables of this compound in broilers.[3]
1. Animal Model:
- Use a sufficient number of healthy broilers of a specific strain and age (e.g., 60 Arbor Acres broilers, average weight 500 g).[3]
2. Experimental Groups:
- Divide the broilers into groups based on the route of administration:
- Group 1: Intravenous (IV) single bolus dose (e.g., 20 mg/kg).[3]
- Group 2: Oral administration mixed with food (e.g., 20 mg/kg).[3]
- Group 3: Oral administration dissolved in drinking water (e.g., 20 mg/kg).[3]
3. Drug Administration and Sample Collection:
- Administer the specified dose of this compound to each group.
- Collect blood samples at multiple time points post-administration (e.g., pre-dose, and at various intervals up to 24 or 48 hours).[1]
4. Sample Processing and Analysis:
- Separate plasma from the blood samples by centrifugation.
- Determine the concentration of this compound in the plasma samples using a validated analytical method, such as a standardized agar diffusion microbiological test or High-Performance Liquid Chromatography (HPLC).[3]
5. Pharmacokinetic Analysis:
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Elimination half-life (t½)
- Area under the concentration-time curve (AUC)
- Bioavailability (F) for oral routes will be calculated relative to the IV administration.
Protocol 3: In Vitro Minimum Inhibitory Concentration (MIC) Determination
This is a general protocol for determining the MIC of this compound against bacterial isolates from livestock.
1. Bacterial Isolates:
- Obtain clinical isolates of relevant respiratory pathogens (Mannheimia haemolytica, Pasteurella multocida, Actinobacillus pleuropneumoniae) from diseased livestock.
2. Inoculum Preparation:
- Culture the bacterial isolates on appropriate agar media.
- Prepare a standardized inoculum suspension in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.
3. MIC Assay (Broth Microdilution Method):
- Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
- Inoculate each well with the standardized bacterial suspension.
- Include positive (no antibiotic) and negative (no bacteria) control wells.
- Incubate the plates under appropriate atmospheric conditions and temperature for 18-24 hours.
4. Reading and Interpretation:
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
- Determine the MIC50 and MIC90 values, which represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.
Visualizations
References
- 1. This compound [fao.org]
- 2. Effect of a combination of antimicrobial agents for the treatment of respiratory disease in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and clinical efficacy of this compound in poultry [medigraphic.com]
- 4. Antimicrobial Susceptibility and Resistance Mechanisms in Mannheimia haemolytica Isolates from Sheep at Slaughter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility of Pasteurella multocida isolated from cattle and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Efficacy of Thiamphenicol in Murine Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol is a broad-spectrum antibiotic, a derivative of chloramphenicol, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] It is utilized in veterinary medicine for treating various bacterial infections.[1][5][6] In contrast to chloramphenicol, this compound has not been associated with aplastic anemia, offering a potential safety advantage.[6] This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound and its derivatives in murine infection models, based on available scientific literature. Due to a scarcity of public domain studies with detailed quantitative efficacy data for the parent this compound compound in murine models, this document leverages data from a study on a water-soluble ester, this compound glycinate acetylcysteinate (TGA), to illustrate the experimental design and data presentation for such efficacy studies.
I. Efficacy of this compound Glycinate Acetylcysteinate in a Murine Pneumonia Model
This section details the in vivo efficacy of aerosolized this compound glycinate acetylcysteinate (TGA) in a Streptococcus pyogenes-induced pneumonia model in mice. TGA is a water-soluble ester of this compound designed for systemic and local aerosol administration.[7][8]
Data Presentation
Table 1: Survival Rates in Mice with S. pyogenes Pneumonia Treated with this compound Derivatives and Other Antibiotics
| Treatment Group | Administration Route | Dose (mg/kg) | Survival Rate (%) |
| This compound Glycinate Acetylcysteinate (TGA) | Aerosol | 50 | 80 |
| This compound Glycinate Hydrochloride (TG) | Aerosol | 50 | 60 |
| Erythromycin (ERT) | Oral | 100 | 40 |
| Amoxicillin (AMX) | Oral | 50 | 80 |
| Control (Untreated) | - | - | 10 |
Data adapted from a study on the activity of aerosol this compound glycinate acetylcysteinate in a mouse model of S. pyogenes pneumonia.[7][8]
Experimental Protocol
Protocol 1: Streptococcus pyogenes Pneumonia Model and Aerosol Treatment
This protocol describes the induction of pneumonia in mice and subsequent treatment with aerosolized this compound derivatives.
1. Animals:
-
Female CD-1 mice (or other suitable strain), 6-8 weeks old.
2. Bacterial Strain:
-
Streptococcus pyogenes strain resistant to macrolides.
3. Infection Procedure: a. Culture S. pyogenes in a suitable broth (e.g., Todd-Hewitt broth) to logarithmic phase. b. Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS). c. Anesthetize mice via an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail). d. Intranasally instill a sublethal dose of the bacterial suspension (e.g., 5 x 107 CFU in 50 µL) into the nares of each mouse.
4. Treatment Administration: a. Prepare solutions of this compound glycinate acetylcysteinate (TGA) and this compound glycinate hydrochloride (TG) in sterile saline. b. Beginning 24 hours post-infection, place mice in an aerosol chamber. c. Administer the aerosolized compounds for a specified duration (e.g., 30 minutes) twice daily for 3-5 days. d. For comparison, administer other antibiotics (e.g., erythromycin, amoxicillin) orally via gavage.
5. Efficacy Assessment: a. Monitor survival rates daily for a defined period (e.g., 14 days). b. At selected time points, euthanize a subset of mice from each group. c. Aseptically remove the lungs and homogenize in sterile PBS. d. Perform serial dilutions of the lung homogenates and plate on appropriate agar plates (e.g., blood agar) to determine the bacterial load (CFU/lung).
6. Ethical Considerations:
-
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Experimental Workflow Diagram
Caption: Workflow for S. pyogenes pneumonia model and treatment.
II. General Protocols for Murine Infection Models for this compound Efficacy Testing
The following are generalized protocols for common murine infection models that can be adapted to evaluate the in vivo efficacy of this compound.
Protocol 2: Murine Sepsis/Systemic Infection Model
This model is suitable for evaluating the efficacy of systemically administered antibiotics against bacteremia.
1. Bacterial Strains:
-
Staphylococcus aureus, Escherichia coli, or other relevant pathogenic strains.
2. Infection Procedure: a. Prepare a bacterial inoculum of a known concentration (e.g., 1 x 107 CFU/mouse) in sterile saline. b. Administer the bacterial suspension via intraperitoneal (IP) injection.
3. This compound Administration: a. Based on pharmacokinetic and toxicological data, determine the appropriate dosage range for this compound. Doses ranging from 30 mg/kg to over 1000 mg/kg have been used in rodents for various purposes.[5][9] b. Administer this compound at selected time points post-infection (e.g., 1, 6, and 12 hours) via a suitable route (e.g., intraperitoneal, oral gavage, or subcutaneous).
4. Efficacy Endpoints: a. Survival: Monitor mice for mortality over a period of 7-14 days. b. Bacterial Clearance: At 24 and 48 hours post-infection, collect blood samples and aseptically harvest organs (spleen, liver, kidneys). Homogenize tissues and perform serial dilutions and plating to quantify bacterial load (CFU/organ or CFU/mL of blood).
Protocol 3: Murine Thigh Infection Model
This localized infection model is useful for studying the pharmacodynamics of antibiotics.
1. Pre-treatment:
-
Induce neutropenia in mice by administering cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to reduce the host immune response and allow for robust bacterial growth.
2. Infection Procedure: a. Prepare a bacterial inoculum in the mid-logarithmic growth phase. b. Inject a small volume (e.g., 0.1 mL) of the bacterial suspension (e.g., 1 x 106 CFU) directly into the thigh muscle of one hind limb.
3. This compound Treatment: a. Initiate treatment at a specified time post-infection (e.g., 2 hours). b. Administer various doses of this compound via a systemic route (e.g., subcutaneous or oral).
4. Efficacy Assessment: a. At 24 hours post-infection, euthanize the mice. b. Aseptically dissect the infected thigh muscle. c. Homogenize the muscle tissue in a known volume of sterile saline. d. Perform quantitative cultures (serial dilutions and plating) to determine the number of CFU per gram of tissue.
Murine Infection Model Workflow Diagram
Caption: Generalized workflow for murine infection models.
III. Mechanism of Action of this compound
This compound exerts its bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis.[1][2][3]
Signaling Pathway Diagram (Conceptual)
Caption: this compound's mechanism of action on bacterial ribosomes.
Conclusion
The provided application notes and protocols offer a framework for conducting in vivo efficacy studies of this compound and its derivatives in murine infection models. While specific quantitative data for the parent compound is limited in the public literature, the presented data on a this compound derivative and the generalized protocols for establishing and evaluating infection models provide a strong foundation for researchers. Future studies are warranted to generate more comprehensive in vivo efficacy data for the parent this compound molecule against a broader range of pathogens in various murine infection models. This will enable a more complete understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Salmonella infection induces the reorganization of follicular dendritic cell networks concomitant with the failure to generate germinal centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adapted Murine Sepsis Score: Improving the Research in Experimental Sepsis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of time interval between administration of chloramphenicol and thiamylal on the sleeping time of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activity of aerosol this compound glycinate acetylcysteinate in a mouse model of S. pyogenes pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Role of this compound in the treatment of community-acquired lung infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
thiamphenicol stock solution preparation and storage for lab use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of thiamphenicol stock solutions for laboratory use, ensuring consistency and reliability in experimental results.
Introduction
This compound, a methyl-sulfonyl analog of chloramphenicol, is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Accurate and consistent preparation of stock solutions is critical for its effective use in various research applications, including microbiology, cell culture, and drug discovery.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. It is sparingly soluble in water but exhibits good solubility in organic solvents.[2][3] For aqueous-based assays, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 71 mg/mL | [2][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~50 mg/mL, ~200 µg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2] |
| Water | Insoluble/Sparingly soluble | [3][4] |
Recommended Storage Conditions
Proper storage of this compound stock solutions is crucial to maintain their stability and efficacy. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Table 2: Recommended Storage and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Reference |
| -20°C | DMSO or other organic solvents | 1 month | [1][4] |
| -80°C | DMSO or other organic solvents | 6 months - 1 year | [1][4] |
| Room Temperature | Aqueous Solution | Not recommended for more than one day | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO. This concentration is suitable for further dilution to achieve desired working concentrations for most laboratory applications.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, single-use cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, if preparing 10 mL, weigh 100 mg of this compound.
-
Dissolution: Transfer the weighed this compound powder into a sterile conical tube. Add the appropriate volume of anhydrous DMSO (in this case, 10 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present. Gentle warming to 37°C can aid in dissolution if necessary.[5]
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into sterile, single-use cryovials in volumes appropriate for your experiments (e.g., 100 µL or 500 µL). This minimizes the number of freeze-thaw cycles for the bulk stock.
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]
Protocol for Determination of this compound Stock Solution Stability
This protocol provides a general framework for assessing the stability of the prepared this compound stock solution over time.
Materials:
-
Prepared this compound stock solution aliquots
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Appropriate mobile phase (to be determined based on the column and method development)
-
UV detector
-
Control samples (freshly prepared this compound solution of the same concentration)
Procedure:
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the this compound stock solution using a validated HPLC method to determine the initial concentration and purity. This will serve as the baseline (T=0).
-
Storage: Store the remaining aliquots at the desired storage conditions (-20°C and/or -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Sample Preparation: Allow the aliquot to thaw completely at room temperature.
-
HPLC Analysis: Analyze the thawed sample using the same HPLC method as in the initial analysis.
-
Data Analysis: Compare the peak area and retention time of the this compound peak from the stored sample to that of a freshly prepared control sample. Calculate the percentage degradation of the stored sample relative to the T=0 sample. A solution is generally considered stable if the degradation is less than 10%.
Diagrams
References
Application Notes & Protocols for Quantifying Thiamphenicol Residues in Animal Tissues
Introduction
Thiamphenicol is a broad-spectrum antibiotic used in veterinary medicine to treat various bacterial infections in livestock and aquaculture.[1][2] Its use, however, can lead to the presence of residues in animal-derived food products. Monitoring these residues is crucial to ensure food safety and prevent potential health risks to consumers, including the development of antibiotic resistance.[3] This document provides detailed application notes and protocols for the quantification of this compound residues in animal tissues using modern analytical techniques.
Analytical Methods Overview
Several analytical methods are employed for the determination of this compound residues in animal tissues. The most common and reliable techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS is considered the gold standard for confirmatory analysis due to its high sensitivity, specificity, and ability to simultaneously detect multiple residues.[4][5]
-
HPLC with ultraviolet (UV) or diode-array detection (DAD) is a robust and widely used technique for routine monitoring.[6][7]
-
ELISA is a rapid and cost-effective screening method, ideal for analyzing a large number of samples.[8][9][10][11][12]
Quantitative Data Summary
The performance of different analytical methods for this compound quantification can be compared based on key validation parameters. The following tables summarize quantitative data from various studies.
Table 1: Performance of LC-MS/MS Methods for this compound Quantification
| Animal Tissue | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Poultry Muscle | - | - | 86.4 - 108.1 | [4] |
| Bovine Muscle | 0.06 (CCα) | 0.11 (CCβ) | 82 - 108 | [13] |
| Fish Muscle | - | - | 84 - 111 | [13] |
| Various Animal Tissues | 0.2 | - | 80.0 - 111.5 | [14] |
| Beef, Pork, Chicken, Shrimp, Eel, Flatfish | 0.005 - 3.1 | 0.02 - 10.4 | 64.26 - 116.51 | [3] |
Table 2: Performance of HPLC Methods for this compound Quantification
| Animal Tissue | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Reference |
| Gamebird Meats (Muscle & Liver) | - | - | 72 | [6] |
| Calf Tissues | - | 20 | 60 | [1] |
| Chicken Tissues | 2.6 - 5.8 | - | - | [2] |
Table 3: Performance of ELISA Methods for this compound Screening
| Animal Tissue | Method Type | Application | Reference |
| Animal Tissues, Eggs | Competitive ELISA | Qualitative/Quantitative | [8] |
| Chicken Muscle | Competitive ELISA | Screening | [11] |
Experimental Workflows
General Workflow for this compound Residue Analysis
Caption: A generalized workflow for the analysis of this compound residues in animal tissues.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is a comprehensive method for the simultaneous determination of this compound and other amphenicols in various animal tissues.[3][4][13]
1. Sample Preparation and Homogenization:
- Collect at least 10g of representative tissue sample (muscle, liver, or kidney).[15]
- Mince the tissue and homogenize it to a uniform consistency.
2. Extraction:
- Weigh 2g of the homogenized tissue into a 50 mL centrifuge tube.
- Add an internal standard solution (e.g., Chloramphenicol-D5).[13]
- Add 10 mL of an extraction solvent mixture, such as acetonitrile and ammoniated water or ethyl acetate.[4][13]
- Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
- Collect the supernatant.
- A second extraction with a different solvent like ethyl acetate can be performed to improve recovery.[4]
3. Clean-up (Dispersive Solid-Phase Extraction - dSPE):
- Transfer a portion of the supernatant to a tube containing a dSPE salt mixture (e.g., MgSO₄, PSA, and C18).[3][4][16]
- Vortex for 1 minute and centrifuge.
- The resulting supernatant is the cleaned-up extract.
LC-MS/MS Sample Preparation and Analysis Workflow
Caption: Workflow for sample preparation and analysis using LC-MS/MS.
4. LC-MS/MS Instrumentation and Conditions:
- Chromatographic Column: A C18 reversed-phase column is commonly used.[3][13]
- Mobile Phase: A gradient elution with a mixture of water (often with additives like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[3][13]
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. This compound is often analyzed in negative ion mode.[3]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
5. Data Analysis and Quantification:
- A matrix-matched calibration curve is constructed to quantify the this compound concentration in the samples.
- Method validation should be performed according to international guidelines such as the European Commission Decision 2002/657/EC.[4][13]
Protocol 2: Quantification of this compound by HPLC-DAD
This protocol outlines a method for the determination of this compound using HPLC with Diode-Array Detection.[6][7]
1. Sample Preparation and Homogenization:
- Follow the same procedure as in Protocol 1, Step 1.
2. Extraction:
- Weigh 5g of homogenized tissue into a centrifuge tube.
- Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol and ethyl acetate).[7]
- Homogenize further and centrifuge.
- Collect the supernatant.
3. Clean-up:
- The extract can be purified by liquid-liquid partitioning (e.g., with n-hexane to remove fats) or by using Solid-Phase Extraction (SPE) cartridges.[6][17]
4. HPLC-DAD Instrumentation and Conditions:
- Chromatographic Column: A C18 column is typically used.[6]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[17]
- Detector: A Diode-Array Detector (DAD) set at the wavelength of maximum absorbance for this compound (around 225 nm).[17]
5. Data Analysis and Quantification:
- Quantification is achieved by comparing the peak area of this compound in the sample to a standard calibration curve.
Protocol 3: Screening of this compound by ELISA
This protocol describes a rapid screening method using a competitive ELISA kit.[8][11]
1. Sample Preparation and Extraction:
- Homogenize the tissue sample as described previously.
- Extract this compound from a known amount of tissue using a solvent specified by the ELISA kit manufacturer (often ethyl acetate).[11]
- The solvent is then evaporated, and the residue is redissolved in the assay buffer provided in the kit.
2. ELISA Procedure (General Steps):
- Add standard solutions and prepared samples to the antibody-coated microtiter wells.
- Add the enzyme-conjugated this compound.
- Incubate to allow for competitive binding.
- Wash the wells to remove unbound reagents.
- Add a substrate solution to develop color.
- Stop the reaction and measure the absorbance using a microplate reader.
Competitive ELISA Signaling Pathway
Caption: Competitive binding mechanism in an ELISA for this compound detection.
3. Interpretation of Results:
- The absorbance is inversely proportional to the concentration of this compound in the sample.
- Samples with absorbance values below a certain cut-off are considered positive and should be confirmed by a confirmatory method like LC-MS/MS.[11]
References
- 1. fao.org [fao.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-based determination of chloramphenicol, this compound, florfenicol and florfenicol amine in poultry meat from the Punjab-Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Veterinary Drug Residue ELISA Test Kits | Meizheng [mzfoodtest.com]
- 9. ringbio.com [ringbio.com]
- 10. Gold Standard Diagnostics - Veterinary drug residues [goldstandarddiagnostics.com]
- 11. ELISA screening and liquid chromatography-tandem mass spectrometry confirmation of chloramphenicol residues in chicken muscle, and the validation of a confirmatory method by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Meat & Poultry - Biorex Food Diagnostics - BFD Food Safety Innovation [biorexfooddiagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. [Simultaneous determination of chloramphenicol, this compound, and florfenicol residues in animal tissues by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for tissue sampling and testing for vertebrate pesticides in animals » Manaaki Whenua [landcareresearch.co.nz]
- 16. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting thiamphenicol solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of thiamphenicol.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is generally considered to have low solubility in water.[1][2] Its aqueous solubility is approximately 0.5% (5 mg/mL).[3] At a pH of 7.4, the solubility has been reported to be greater than 53.4 µg/mL.[4] Another source indicates a water solubility of 2.27 mg/mL.[5]
Q2: In which organic solvents is this compound soluble?
This compound is soluble in a variety of organic solvents.[6][7] These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[6][8] Specifically, its solubility is approximately 200 µg/ml in ethanol and around 30 mg/ml in both DMSO and DMF.[6]
Q3: How does pH affect the solubility of this compound?
Changes in pH within the range of 3 to 9 do not significantly alter the solubility of this compound.[3] However, solubility is increased in strongly acidic media.[3] The solubility may also increase in basic solutions where ionic forms of the compound can be created.[2]
Q4: How does temperature influence the solubility of this compound?
The solubility of this compound in aqueous and organic solvents generally increases with a rise in temperature.[2][8][9] This endothermic dissolution process is a common characteristic of many organic compounds.[2]
Q5: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day.[6] For longer-term storage, it is advisable to prepare stock solutions in appropriate organic solvents like DMSO and store them at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
Issue 1: this compound is not dissolving in water.
-
Initial Check: Verify that you are working within the known solubility limits of this compound in water (approximately 0.5% or 5 mg/mL).[3]
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution. The solubility of this compound increases with temperature.[2][8]
-
Adjust pH: While solubility is not significantly affected between pH 3 and 9, moving to a more acidic pH may improve solubility.[3]
-
Use a Co-solvent: Prepare a stock solution in a suitable organic solvent like DMSO or DMF and then dilute it with your aqueous buffer.[6] Be mindful of the final concentration of the organic solvent in your experiment.
-
Issue 2: Precipitation occurs when adding a this compound stock solution (in organic solvent) to an aqueous buffer.
-
Initial Check: Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit. Also, check the final percentage of the organic solvent. High concentrations of some organic solvents can cause precipitation when mixed with aqueous buffers.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Experiment with different ratios of the organic solvent to the aqueous buffer. A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve this compound at approximately 0.5 mg/ml.[6]
-
Slow Addition: Add the stock solution to the aqueous buffer dropwise while stirring vigorously to ensure rapid and even dispersion.
-
Use of Surfactants: Consider the use of a small amount of a biocompatible surfactant, like Tween-80, to aid in solubilization.[10]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 356.2 g/mol | [4] |
| Melting Point | 163-166 °C | [11] |
| pKa (Strongest Acidic) | 8.75 | [5] |
| logP | -0.3 | [4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Water | ~5 mg/mL (0.5%) | [3] |
| Water (pH 7.4) | >53.4 µg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Ethanol | ~200 µg/mL | [6] |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution of this compound
This protocol is based on the isothermal dissolution equilibrium method.[9][12]
-
Materials: this compound powder, distilled water, magnetic stirrer with heating capabilities, 0.45 µm syringe filter, suitable analytical instrument for concentration measurement (e.g., HPLC-UV).
-
Procedure: a. Add an excess amount of this compound powder to a known volume of distilled water in a sealed container. b. Place the container on a magnetic stirrer and agitate the suspension at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. c. After reaching equilibrium, stop the stirring and allow the undissolved solid to settle. d. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. e. Dilute the filtered solution with a suitable solvent (e.g., methanol) to a concentration within the linear range of your analytical instrument. f. Determine the concentration of this compound in the diluted sample using a validated analytical method. g. Back-calculate to determine the concentration of the saturated solution.
Protocol 2: Preparation of this compound Stock Solution and Working Solutions
-
Materials: this compound powder, DMSO (or other suitable organic solvent), sterile aqueous buffer (e.g., PBS).
-
Procedure for Stock Solution: a. Weigh out the desired amount of this compound powder in a sterile container. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 30 mg/mL). c. Vortex or sonicate until the this compound is completely dissolved. d. Store the stock solution in aliquots at -20°C or -80°C.
-
Procedure for Working Solution: a. Thaw an aliquot of the stock solution. b. Dilute the stock solution to the final desired concentration in the aqueous buffer. It is recommended to add the stock solution to the buffer dropwise while vortexing to prevent precipitation.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound [fao.org]
- 4. This compound | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | 15318-45-3 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thiamphenicol in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability and effective use of thiamphenicol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for a this compound stock solution?
A1: this compound is sparingly soluble in water but readily soluble in organic solvents. For cell culture applications, it is recommended to prepare a stock solution in Dimethyl Sulfoxide (DMSO). Stock solutions should be filter-sterilized, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for up to one month or at -80°C for up to six months.[1] Protect the stock solution from light.
Q2: At what concentration should I use this compound for selecting and maintaining my cell line?
A2: The optimal concentration of this compound for selection and maintenance is cell-line dependent. It is crucial to perform a kill curve experiment to determine the minimum concentration required to effectively kill non-resistant cells.[2] This concentration is typically in the range of 10-50 µg/mL for many cell lines. For long-term culture, it is advisable to use the lowest effective concentration to minimize potential off-target effects.
Q3: My this compound selection is not working, and I see resistant colonies appearing. What could be the cause?
A3: There are several potential reasons for the failure of this compound selection:
-
Degradation of this compound: this compound, like many antibiotics, can degrade in cell culture medium at 37°C.[3] This loss of active antibiotic can lead to the survival and growth of non-resistant cells.
-
Incorrect Initial Concentration: The concentration of this compound may be too low to effectively kill the specific cell line. It is essential to perform a kill curve for each new cell line.[2]
-
High Cell Density: Plating cells at too high a density can lead to a community effect where a large number of dying cells can release substances that may protect a small number of surviving cells.
-
Pre-existing Resistance: Although rare, some cell lines may have intrinsic resistance to this compound.
Q4: How stable is this compound in cell culture media at 37°C?
A4: There is limited published data on the precise half-life of this compound in common cell culture media like DMEM or RPMI-1640 at 37°C and physiological pH. However, studies on other antibiotics have shown significant degradation under these conditions. For example, penicillin has a very short half-life at 37°C, while other antibiotics like colistin and oxytetracycline have reported half-lives of approximately 70 and 34 hours, respectively, in aqueous solutions at 37°C and pH 7.4.[4] Given this, it is prudent to assume that this compound also undergoes degradation and to take steps to mitigate this.
Q5: Can I pre-mix this compound into my media and store it for a long period?
A5: It is not recommended to store cell culture media containing this compound for extended periods, especially at 4°C. The stability of this compound in a complex solution like cell culture medium is likely to be lower than in a simple buffer. For best results, add freshly thawed this compound stock solution to the medium immediately before use.
Q6: Are the degradation products of this compound toxic to my cells?
A6: While there is a lack of specific data on the cytotoxicity of this compound degradation products, studies on the structurally similar antibiotic chloramphenicol have shown that some of its bacterial metabolites can be more cytotoxic than the parent compound.[5] It is possible that this compound degradation could also produce compounds with undesirable effects on cell health and experimental outcomes.
Q7: Does this compound have any off-target effects on mammalian cells?
A7: Yes, this compound is known to inhibit mitochondrial protein synthesis in mammalian cells due to the similarity between mitochondrial and bacterial ribosomes.[6][7] This can lead to mitochondrial dysfunction, which may affect cellular metabolism, growth, and signaling.[8]
Troubleshooting Guides
Problem 1: Gradual loss of selective pressure in long-term cultures.
-
Symptoms: Over several passages, you observe an increase in the number of surviving cells in your control (non-resistant) population, or your stably transfected cells start to lose the desired phenotype.
-
Possible Cause: Degradation of this compound in the culture medium over time, leading to a sub-lethal concentration.
-
Solutions:
-
Replenish the Medium More Frequently: Instead of a standard 2-3 day feeding schedule, consider changing the medium with freshly added this compound every 24-48 hours.
-
Use a Higher Initial Concentration: Based on your kill curve, you might need to use a slightly higher concentration for long-term culture to compensate for degradation, but be mindful of potential toxicity.
-
Periodic Re-selection: After a certain number of passages without selection, re-introduce this compound to eliminate any cells that may have lost the resistance gene.
-
Problem 2: Inconsistent results in cell-based assays.
-
Symptoms: High variability in results from assays measuring cell proliferation, metabolism (e.g., MTT assay), or mitochondrial function.
-
Possible Cause: Off-target effects of this compound on mitochondrial protein synthesis are impacting cellular physiology.[6][7] The degree of impact may vary with the duration of exposure and the concentration of active this compound.
-
Solutions:
-
Culture without this compound Before Assays: If possible, remove this compound from the culture medium for one or two passages before performing sensitive assays. This will allow the cells to recover from the effects of mitochondrial protein synthesis inhibition.
-
Use the Lowest Effective Concentration: Maintain your cells in the lowest possible concentration of this compound that still provides adequate selection.
-
Include Proper Controls: Always compare your experimental results to control cells that have been cultured under the same conditions, including the same duration of exposure to this compound.
-
Problem 3: Cell health is poor despite using the correct concentration of this compound.
-
Symptoms: Cells appear stressed, have a slower growth rate, or show increased signs of apoptosis, even at a concentration that was previously determined to be optimal.
-
Possible Cause:
-
Accumulation of Toxic Degradation Products: Over time, the breakdown of this compound in the medium could lead to the accumulation of cytotoxic compounds.[5]
-
Synergistic Effects: Components in the serum or other supplements may interact with this compound or its degradation products, leading to increased toxicity.
-
-
Solutions:
-
Increase Media Exchange Rate: More frequent media changes will not only replenish the active antibiotic but also remove potential toxic byproducts.
-
Test Different Serum Lots: If you have recently changed your lot of fetal bovine serum (FBS), test the new lot for any synergistic toxicity with this compound.
-
Re-evaluate the Kill Curve: The sensitivity of your cells to this compound may have changed over time. It is good practice to periodically re-evaluate the optimal concentration.
-
Data on Antibiotic Stability in Aqueous Solution
While specific data for this compound in cell culture media is limited, the following table provides data on the stability of other antibiotics in aqueous solutions at 37°C, highlighting the general concern of antibiotic degradation at physiological temperature.
| Antibiotic | Condition | Half-life | Reference |
| Colistin | pH 7.4, 37°C | ~70 hours | [4] |
| Oxytetracycline | 37°C | 34 hours | [4] |
| Amoxicillin | pH 7.4, 37°C | 37.1 - 38.3 hours | [4] |
Experimental Protocols
Protocol for Determining this compound Concentration by HPLC-UV
This protocol is a general guideline adapted from methods for other matrices and should be optimized for your specific cell culture medium and equipment.[9][10]
1. Sample Preparation:
-
Collect 1 mL of cell culture supernatant.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to remove cells and debris.[11]
-
Transfer the supernatant to a clean tube.
-
For protein precipitation (optional, but recommended for media with high serum content), add an equal volume of acetonitrile, vortex for 1 minute, and centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 30°C.[10]
-
Reconstitute the residue in 500 µL of the mobile phase.[10]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 75:25 v/v).[10] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C[10]
-
UV Detection: 224 nm
3. Quantification:
-
Prepare a standard curve of this compound in the same cell culture medium (processed in the same way as the samples) at known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Antibiotic Selection Guide [sigmaaldrich.com]
- 3. Mitochondrial stress response triggered by defects in protein synthesis quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics Impair T Cell Effector Function and Ameliorate Autoimmunity by Blocking Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Evaluating and responding to mitochondrial dysfunction: The UPRmt and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Chloramphenicol and Florfenicol Determination by A Validated DLLME-HPLC-UV Method in Pasteurized Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
Thiamphenicol Experimental Artifacts: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential experimental artifacts caused by thiamphenicol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[1] It binds to the 50S subunit of the bacterial 70S ribosome, where it blocks the peptidyl transferase enzyme.[1][2] This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of protein chains and leading to a bacteriostatic effect.[1]
Q2: Can this compound affect eukaryotic cells? If so, how?
A2: Yes, while this compound is selective for prokaryotic ribosomes, it can have off-target effects on eukaryotic cells. The primary mechanism for this is the inhibition of mitochondrial protein synthesis.[3] Eukaryotic mitochondria contain their own ribosomes (mitoribosomes), which are structurally similar to prokaryotic 70S ribosomes.[4] By binding to the large subunit of the mitoribosome, this compound can disrupt the synthesis of essential mitochondrial proteins, leading to mitochondrial dysfunction.[3][4]
Q3: What are the most common off-target effects or experimental artifacts observed with this compound?
A3: The most significant off-target effect stems from the inhibition of mitochondrial protein synthesis. This can lead to a cascade of downstream cellular consequences, including:
-
Reduced Mitochondrial Respiration: Decreased synthesis of key proteins in the electron transport chain (e.g., subunits of cytochrome c oxidase) impairs oxidative phosphorylation.[5]
-
Decreased ATP Production: Impaired mitochondrial respiration leads to a reduction in cellular ATP levels.[5][6]
-
Increased Oxidative Stress: Dysfunctional mitochondria can produce higher levels of reactive oxygen species (ROS).[6]
-
Altered Cell Growth and Viability: Reduced energy production and cellular stress can lead to decreased cell proliferation or apoptosis, especially in rapidly dividing cells or cells highly dependent on mitochondrial respiration.[3]
-
Bone Marrow Suppression: A well-documented clinical side effect is dose-dependent bone marrow suppression, which is attributed to the inhibition of mitochondrial function in hematopoietic progenitor cells.[2][4][7]
Q4: How does this compound differ from chloramphenicol in its potential to cause artifacts?
A4: this compound is a methyl-sulfonyl analogue of chloramphenicol.[8] Both inhibit bacterial and mitochondrial protein synthesis.[3] The main difference lies in a key structural modification: this compound has a methyl-sulfonyl group in place of chloramphenicol's p-nitro group.[8] This change is significant because this compound has never been associated with the idiosyncratic, irreversible aplastic anemia that is a rare but serious side effect of chloramphenicol.[7][8] However, this compound still causes dose-dependent, reversible bone marrow suppression.[7] Some research suggests that the nitro group on chloramphenicol may be responsible for certain specific off-target effects not observed with this compound.[9]
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity or reduced cell proliferation after treating my eukaryotic cell culture with this compound.
-
Potential Cause: The observed effect may not be a specific intended outcome but rather a general artifact of mitochondrial dysfunction. This compound inhibits the synthesis of 13 essential proteins encoded by mitochondrial DNA, which are critical for cellular energy production. This can lead to a dose-dependent reduction in cell growth and viability.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the cytotoxicity correlates with the concentration of this compound. Artifacts due to mitochondrial inhibition are typically dose-dependent.[7]
-
Run a Mitochondrial Function Assay: Directly measure mitochondrial health. Key assays include measuring ATP levels or assessing the activity of mitochondrial enzymes like cytochrome c oxidase. A decrease in either would support the hypothesis of an off-target effect.
-
Use a Positive Control: Use a known inhibitor of mitochondrial protein synthesis, like chloramphenicol, as a positive control to see if it phenocopies the effects of this compound.
-
Consider Cell Type: Cells that rely heavily on oxidative phosphorylation (e.g., some cancer cell lines, neurons) may be more sensitive to this compound than those that rely primarily on glycolysis.
-
Issue 2: My metabolic assay results (e.g., Seahorse, MTT, XTT) are showing a significant decrease in cellular respiration.
-
Potential Cause: This is a likely and direct consequence of this compound's inhibitory effect on mitochondrial protein synthesis. By blocking the production of essential electron transport chain subunits, the drug directly impairs the cell's respiratory capacity.[6]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that the effect is due to inhibition of mitochondrial translation. You can perform a mitochondrial protein synthesis assay to directly measure the incorporation of radiolabeled amino acids into mitochondrial proteins in the presence of a cytosolic translation inhibitor.
-
Measure Glycolytic Rate: Use a Seahorse XF Analyzer or similar technology to simultaneously measure both oxidative phosphorylation (OCR) and glycolysis (ECAR). A classic sign of mitochondrial inhibition is a compensatory increase in the glycolytic rate as the cell attempts to maintain ATP production.
-
Washout Experiment: To determine if the effect is reversible, treat cells with this compound for a set period, then wash the drug out and allow the cells to recover for 24-48 hours before re-running the metabolic assay. Reversible bone marrow suppression in clinical settings suggests that the mitochondrial effects may also be reversible.[7]
-
Issue 3: I am seeing unexpected changes in the expression of genes related to stress response, iron metabolism, or apoptosis.
-
Potential Cause: Mitochondrial stress is a powerful signaling event that can trigger widespread changes in nuclear gene expression. For example, chloramphenicol has been shown to decrease the expression of the transferrin receptor and the synthesis of ferritin, proteins crucial for iron homeostasis. Mitochondrial dysfunction can also increase cellular oxidant production, which can activate stress-response pathways and sensitize cells to apoptosis.[6]
-
Troubleshooting Steps:
-
Measure ROS Production: Use a fluorescent probe like DCFDA or MitoSOX to quantify changes in cellular or mitochondrial reactive oxygen species after this compound treatment.
-
Assess Apoptosis Markers: Check for signs of apoptosis, such as caspase-3 activation or Annexin V staining, particularly if the cells are co-treated with another mild stressor.[6]
-
Use a Structurally Unrelated Control: Employ an antibiotic with a different mechanism of action (e.g., a fluoroquinolone) that is not known to inhibit mitochondrial protein synthesis to see if the observed gene expression changes are specific to this compound's off-target effect.
-
Quantitative Data Summary
The following table summarizes concentrations of this compound and its analogue chloramphenicol used in various experimental contexts. This can help researchers evaluate if their intended experimental concentrations fall within a range known to cause off-target effects in eukaryotic cells.
| Compound | Application | Organism/Cell Type | Concentration / MIC | Observed Effect | Reference |
| This compound | In vitro antibacterial | Gram-positive bacteria (Streptococci, etc.) | ≤0.5 - 4 µg/mL | Effective bacterial inhibition (MIC) | [10] |
| This compound | In vitro antibacterial | Gram-negative bacteria (E. coli, Salmonella, etc.) | 8 - 64 µg/mL | Moderately effective inhibition (MIC) | [10] |
| Chloramphenicol | Eukaryotic cell culture | Human H1299 cells | 10 - 100 µg/mL | Inhibition of mitochondrial translation, decreased ATP | [5] |
| Chloramphenicol | Eukaryotic cell culture | Human K562 erythroleukemia cells | 10 µg/mL | Decreased cytochrome c oxidase activity, reduced ferritin synthesis | |
| Chloramphenicol | Eukaryotic cell culture | Bovine aortic endothelial cells | 50 µg/mL | Decreased mitochondrial complex IV, increased oxidant production | [6] |
Note: Data for chloramphenicol is included due to its similar mechanism and frequent use as a model for mitochondrial protein synthesis inhibition. Researchers should be aware that this compound may have a different potency.
Key Experimental Protocols
Protocol 1: Assay for Mitochondrial Protein Synthesis
This method measures the incorporation of a radiolabeled amino acid into newly synthesized mitochondrial proteins while selectively inhibiting cytosolic protein synthesis.
-
Cell Preparation: Plate eukaryotic cells of interest and grow to ~80-90% confluency.
-
Inhibition of Cytosolic Synthesis: Pre-incubate cells for 30 minutes in a methionine-free medium containing 100 µg/mL emetine (or cycloheximide) to block cytosolic translation.
-
This compound Treatment: Add the desired concentration of this compound (or vehicle control) to the plates and incubate for the desired treatment duration (e.g., 4-24 hours).
-
Radiolabeling: Add ³⁵S-methionine (e.g., 200 µCi/mL) to the medium and incubate for 1-2 hours to label newly synthesized proteins.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Precipitation and Scintillation Counting: Precipitate the total protein from an equal amount of lysate from each sample using trichloroacetic acid (TCA). Wash the protein pellet, resuspend it, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: A significant decrease in ³⁵S-methionine incorporation in this compound-treated cells compared to the vehicle control indicates inhibition of mitochondrial protein synthesis.
Protocol 2: Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify total cellular ATP.
-
Cell Treatment: Plate cells in an opaque-walled multi-well plate suitable for luminescence assays. Treat cells with various concentrations of this compound (and controls) for the desired time.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). This single reagent typically combines cell lysis and the luciferase/luciferin reaction components.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add the assay reagent to each well in a volume equal to the culture medium volume.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of ATP present. A decrease in luminescence in treated cells indicates a reduction in cellular ATP, a potential artifact of mitochondrial dysfunction.
Visualizations
Signaling and Workflow Diagrams
Caption: this compound's dual effect on bacterial and mitochondrial ribosomes.
Caption: Downstream cellular consequences of mitochondrial protein synthesis inhibition.
Caption: A logical workflow for troubleshooting potential this compound artifacts.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salient features of this compound: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Chloramphenicol inhibits eukaryotic Ser/Thr phosphatase and infection-specific cell differentiation in the rice blast fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-target Effects of Thiamphenicol in Cell-based Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions for minimizing the off-target effects of thiamphenicol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria. It specifically binds to the 50S ribosomal subunit, preventing the formation of peptide bonds.[1][2] This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.
Q2: What are the main off-target effects of this compound in mammalian cells?
The primary off-target effect of this compound in mammalian cells is the inhibition of mitochondrial protein synthesis.[3][4][5][6] This is due to the similarity between bacterial ribosomes and mitochondrial ribosomes. This inhibition can lead to a range of downstream effects, including:
-
Decreased ATP production[7]
-
Reduced cellular respiration
-
Induction of the mitochondrial unfolded protein response[4]
-
Inhibition of cell proliferation and cytotoxicity at higher concentrations[8]
Q3: How does this compound's toxicity compare to chloramphenicol?
Both this compound and its parent compound, chloramphenicol, inhibit mitochondrial protein synthesis.[3][5][6] However, chloramphenicol carries a risk of inducing aplastic anemia, a severe and often irreversible condition, which is thought to be related to its p-nitro group.[9] this compound, which has a methyl-sulfonyl group instead, is generally considered to have a lower risk of this severe hematological toxicity, though it can still cause dose-dependent bone marrow suppression.[10]
Q4: Are there alternatives to this compound for use as a selection agent in mammalian cell culture?
Yes, several other antibiotics are commonly used for the selection of genetically modified mammalian cells. The choice of antibiotic depends on the resistance gene present in your expression vector. Common alternatives include:
-
Puromycin: A potent and fast-acting antibiotic.[11]
-
G418 (Geneticin): An aminoglycoside antibiotic effective in a wide range of mammalian cells.[11][12][13]
-
Hygromycin B: Useful for dual-selection experiments.[11]
-
Blasticidin S: Highly effective at low concentrations.[11]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity or reduced cell proliferation observed after this compound treatment.
-
Possible Cause: The concentration of this compound is too high, leading to significant inhibition of mitochondrial protein synthesis and subsequent cellular stress.
-
Solution: Determine the optimal concentration of this compound for your specific cell line using a dose-response experiment, commonly known as a "kill curve." The goal is to find the minimum concentration that effectively inhibits bacterial growth without causing excessive toxicity to your mammalian cells.
Problem 2: Altered cellular metabolism or unexpected changes in experimental readouts.
-
Possible Cause: Off-target effects on mitochondrial function are impacting cellular processes beyond simple proliferation. This can include changes in energy metabolism, signaling pathways, and gene expression.[4]
-
Solution:
-
Lower this compound Concentration: As with cytotoxicity, reducing the concentration to the minimum effective level is the first step.
-
Include Proper Controls: Use a parental (non-thiamphenicol-treated) cell line as a control in all experiments to distinguish the effects of your intervention from the off-target effects of the antibiotic.
-
Consider Alternative Selection Methods: If metabolic assays are central to your research, it may be necessary to use a different selection antibiotic with a different mechanism of action or an antibiotic-free selection system.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in this compound Preparation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can affect its potency.[2]
-
Cell Density and Health: The sensitivity of cells to this compound can vary with their density and overall health.
-
-
Solution:
-
Proper Stock Solution Handling: Prepare single-use aliquots of your this compound stock solution and store them at -20°C or -80°C as recommended.[2]
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding densities and maintain a regular cell passage schedule to use cells in a consistent growth phase for all experiments.
-
Data Presentation
Table 1: Reported Effective and Cytotoxic Concentrations of this compound and Chloramphenicol
| Compound | Cell Line/System | Concentration | Observed Effect | Reference |
| This compound | Mouse marrow cells | 36 µg/mL | Reversible suppression of colony-forming cells | [1] |
| This compound | Mouse marrow cells | 45 µg/mL | Reversible suppression of colony-forming cells | [1] |
| Chloramphenicol | K562 erythroleukemia | 10 µg/mL | Decreased cell proliferation, ATP levels, and mitochondrial respiration | [14] |
| Chloramphenicol | K562 erythroleukemia | 10-40 µg/mL | Inhibition of cellular proliferation | |
| Chloramphenicol | Myeloma cell lines | ≥ 50 µg/mL | Inhibition of cell growth | [8] |
| Chloramphenicol | Primary myeloma cells | ≥ 25 µg/mL | Inhibition of cell proliferation | [8] |
| Chloramphenicol | H1299 cells | 10-100 µg/mL | Decreased ATP biosynthesis | [7] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
This protocol is adapted from standard procedures for determining the optimal concentration of a selection antibiotic.[15][16][17][18]
Objective: To determine the minimum concentration of this compound that is effective for selection without causing undue cytotoxicity to the host mammalian cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Multi-well tissue culture plates (e.g., 24-well or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution or other viability stain
Procedure:
-
Cell Plating:
-
The day before starting the selection, plate your cells in a multi-well plate at a density that will result in 25-50% confluency on the day of antibiotic addition.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to test for mammalian cells is 0, 5, 10, 20, 40, 60, 80, and 100 µg/mL. It is advisable to test a broad range initially.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control. It is recommended to test each concentration in duplicate or triplicate.
-
-
Incubation and Observation:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Replace the medium with fresh medium containing the corresponding this compound concentrations every 2-3 days.
-
-
Determining the Optimal Concentration:
-
After 7-10 days, assess cell viability in each well. This can be done by trypan blue exclusion and cell counting or by using a viability assay (e.g., MTT, MTS).
-
The optimal concentration for selection is the lowest concentration of this compound that results in complete cell death of the non-resistant parental cell line.
-
Visualizations
Caption: Mechanism of this compound action and its off-target effects.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting logic for this compound-related issues.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of chloramphenicol and this compound on mitochondrial components and the possible relationship to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effect of chloramphenicol and this compound on DNA and mitochondrial protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative metabolic effects of chloramphenicol and this compound in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The antibiotic chloramphenicol may be an effective new agent for inhibiting the growth of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. An assessment of chloramphenicol and this compound in the induction of aplastic anaemia in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 12. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 13. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Chloramphenicol-induced mitochondrial dysfunction is associated with decreased transferrin receptor expression and ferritin synthesis in K562 cells and is unrelated to IRE-IRP interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. scribd.com [scribd.com]
- 17. Antibiotic Kill Curve [merckmillipore.com]
- 18. 微生物死滅曲線 [sigmaaldrich.com]
Technical Support Center: Counteracting Thiamphenicol Inactivation by Bacterial Enzymes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in their efforts to develop strategies against thiamphenicol inactivation by bacterial enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic mechanisms of this compound inactivation in bacteria?
A1: The two main enzymatic mechanisms responsible for this compound inactivation are:
-
Oxidation: A novel oxidase, CmO, has been identified that can inactivate this compound by oxidizing the C-1' and C-3' positions of the molecule.
-
Acetylation: While this compound is generally considered resistant to chloramphenicol acetyltransferases (CATs), some variants may exhibit low-level activity. However, this is a much less efficient process compared to the inactivation of chloramphenicol.
Q2: My minimum inhibitory concentration (MIC) assays with this compound are showing inconsistent results. What could be the cause?
A2: Inconsistent MIC results can stem from several factors:
-
Inoculum Preparation: Ensure a standardized and homogenous bacterial inoculum is used for each experiment. Variations in bacterial density can significantly impact MIC values.
-
Media Composition: The composition of the growth medium can affect both bacterial growth and the activity of the inactivating enzymes. Use a consistent and appropriate medium for your bacterial strain.
-
Plasmid Stability: If the resistance gene is plasmid-borne, ensure the stability of the plasmid throughout the experiment. Loss of the plasmid will lead to apparent susceptibility.
-
Compound Solubility: Ensure that your this compound stock solution is fully dissolved and that the compound remains soluble at the tested concentrations in the assay medium.
Q3: I am not detecting any this compound inactivation in my enzymatic assay. What should I check?
A3: If you are not observing the expected enzymatic inactivation of this compound, consider the following:
-
Enzyme Activity: Verify the activity of your enzyme preparation using a known positive control substrate (e.g., chloramphenicol for CAT). The enzyme may be inactive due to improper purification or storage.
-
Cofactor Presence: Ensure that all necessary cofactors for the enzymatic reaction are present in the assay buffer. For example, acetyl-CoA is required for CAT activity.
-
Assay Conditions: Optimize the pH, temperature, and incubation time of your assay. Suboptimal conditions can lead to low or undetectable enzyme activity.
-
Substrate Concentration: Use a substrate concentration that is appropriate for the expected kinetic parameters of the enzyme.
Q4: What are the key differences between the inactivation of this compound and chloramphenicol?
A4: The primary difference lies in their susceptibility to chloramphenicol acetyltransferase (CAT). Chloramphenicol is readily inactivated by CAT through acetylation of its hydroxyl groups. In contrast, this compound is a poor substrate for most CAT enzymes due to structural differences, making it effective against many chloramphenicol-resistant strains. However, both antibiotics can be inactivated by the oxidase CmO.
Troubleshooting Guides
Troubleshooting for this compound Inactivation Enzyme Assays
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Endogenous enzyme activity in cell lysates. | Heat-inactivate the cell lysate before adding the substrate. Also, include a control with lysate but without the substrate to measure the background. |
| Spontaneous degradation of the substrate or product. | Run a no-enzyme control to assess the stability of your compounds under the assay conditions. | |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Low or No Signal | Inactive enzyme. | Test the enzyme with a known positive control substrate. Prepare fresh enzyme stocks if necessary. |
| Suboptimal assay conditions (pH, temperature). | Perform a matrix of experiments to determine the optimal pH and temperature for your enzyme. | |
| Missing or degraded cofactors. | Ensure all necessary cofactors are present at the correct concentrations and are not expired. | |
| High Variability Between Replicates | Inaccurate pipetting. | Calibrate your pipettes regularly. For small volumes, prepare a master mix to minimize pipetting errors. |
| Inhomogeneous mixing of reagents. | Ensure all solutions are thoroughly mixed before and after addition to the reaction vessel. | |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, or ensure proper sealing to prevent evaporation. |
Troubleshooting for Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent MIC Values | Variation in inoculum density. | Standardize your inoculum preparation using a spectrophotometer or other cell counting method. |
| "Skipped wells" (growth in higher concentrations but not in lower ones). | This can indicate contamination or issues with compound solubility. Re-test with fresh materials and ensure complete solubilization of this compound. | |
| Poor bacterial growth in control wells. | Check the viability of your bacterial strain and the quality of your growth medium. | |
| No Inhibition at High Concentrations | High level of enzymatic inactivation. | Confirm the presence and expression of the resistance gene. Consider using a higher starting concentration of this compound. |
| Efflux pump activity. | Investigate the presence of efflux pump genes and consider using an efflux pump inhibitor as a control. | |
| Intrinsic resistance of the bacterial strain. | Verify that your bacterial strain is expected to be susceptible to this compound in the absence of the inactivation enzyme. |
Data Presentation
Kinetic Parameters of this compound Inactivating Enzymes
| Enzyme | Substrate | Vmax (μM/s) | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |
| CmO | This compound | 177.59 ± 3.54 | 72.36 ± 4.58 | 137.83 ± 2.75 | 1.90 | [1] |
| CAT | This compound | Not readily available in the literature; generally considered a poor substrate. | Not readily available in the literature. | Not readily available in the literature. | Not readily available in the literature. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for CmO Oxidase Activity
This protocol is for determining the kinetic parameters of CmO-mediated this compound oxidation.
Materials:
-
Purified CmO enzyme
-
This compound stock solution
-
FAD cofactor solution
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the FAD cofactor.
-
Add the purified CmO enzyme to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Immediately monitor the change in absorbance at a predetermined wavelength corresponding to the oxidation of this compound.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Protocol 2: Assay for Chloramphenicol Acetyltransferase (CAT) Activity with this compound
This protocol can be used to assess the low-level acetylation of this compound by CAT.
Materials:
-
Purified CAT enzyme
-
This compound stock solution
-
Acetyl-CoA stock solution
-
Reaction buffer (e.g., Tris-HCl, pH 7.8)
-
Detection reagent (e.g., DTNB for spectrophotometric assay or radiolabeled acetyl-CoA for radiometric assay)
-
Spectrophotometer or scintillation counter
Procedure (Spectrophotometric):
-
Prepare a reaction mixture containing the reaction buffer, this compound, and DTNB.
-
Add the purified CAT enzyme to the mixture.
-
Initiate the reaction by adding acetyl-CoA.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free CoA-SH group with DTNB.
-
Calculate the initial reaction velocity from the rate of change in absorbance.
Mandatory Visualizations
Caption: Enzymatic inactivation pathways for this compound.
Caption: Experimental workflow for screening inhibitors of this compound inactivation.
References
addressing matrix effects in thiamphenicol quantification by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of thiamphenicol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue, urine).[1][2][3] This interference can negatively impact the accuracy, precision, and sensitivity of the LC-MS/MS method, potentially leading to incorrect quantification of this compound residues.[1][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[2][3]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: There are two primary methods to assess matrix effects. A qualitative assessment can be done using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] For a quantitative assessment, the post-extraction spike method is used.[5][6] This involves comparing the analyte's response in a post-spiked blank matrix extract to its response in a neat solvent. The resulting ratio, known as the matrix factor, quantifies the extent of the effect.[5]
Q3: My this compound signal is showing significant ion suppression. What are the likely causes?
A3: Ion suppression is the most common matrix effect.[6] It often results from co-eluting endogenous matrix components, such as phospholipids from plasma or tissue samples, which compete with this compound for ionization in the MS source.[2][7] Other sources can include salts, proteins, and exogenously introduced substances like anticoagulants or dosing vehicles.[3]
Q4: What is the most effective strategy to compensate for unavoidable matrix effects?
A4: The most widely recognized and effective method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d5.[1] A SIL-IS is chemically identical to the analyte and co-elutes, meaning it experiences the same degree of ionization suppression or enhancement.[5][8] This allows for accurate correction, improving precision and accuracy.[9] While effective, SIL-IS can be expensive.[1]
Q5: Can I simply dilute my sample to mitigate matrix effects?
A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[1] However, this strategy is only viable if the assay has very high sensitivity, as dilution will also lower the concentration of this compound, potentially below the limit of quantification (LOQ).[1]
Q6: Are there alternatives to SIL-IS if they are not available or too costly?
A6: While SIL-IS are preferred, structural analogues can be used as internal standards, but they may not co-elute perfectly or experience the same degree of matrix effect as the analyte.[8] Another robust quantification strategy is the use of a matrix-matched calibration curve .[4][10] This involves preparing calibration standards in a blank matrix extract that is representative of the study samples, which helps to compensate for the effect.[4]
Troubleshooting Guide
Problem: Poor recovery of this compound during sample preparation.
| Possible Cause | Suggested Solution |
| Inefficient Extraction Method | The chosen extraction solvent or technique (e.g., LLE, SPE) may not be optimal for this compound in your specific matrix. |
| Troubleshooting Steps: 1. Optimize the pH of the sample matrix before extraction. For a weakly acidic compound like this compound, adjusting the pH can improve partitioning into an organic solvent during LLE.2. Test different extraction solvents or solvent mixtures. For LLE, ethyl acetate is commonly used for amphenicols.[10]3. For Solid Phase Extraction (SPE), ensure the chosen sorbent (e.g., reversed-phase, mixed-mode) is appropriate and that the wash/elution steps are optimized. Mixed-mode SPE often provides the cleanest extracts.[11][12] | |
| Analyte Degradation | This compound may be unstable in the sample matrix or during processing steps (e.g., due to enzymes). |
| Troubleshooting Steps: 1. Investigate analyte stability by incubating this compound in the matrix at various temperatures and for different durations.[13]2. If degradation is observed, consider adding enzyme inhibitors, adjusting pH, or keeping samples on ice during processing.[13]3. Minimize the time between sample collection and analysis. |
Problem: High variability in results and poor precision.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | The degree of ion suppression or enhancement varies between different samples or batches. This is a common issue when using simple sample preparation methods like protein precipitation (PPT).[11][12] |
| Troubleshooting Steps: 1. Implement a more rigorous sample cleanup method. Transition from PPT to LLE or, ideally, SPE to more effectively remove interfering components like phospholipids.[6][11][12]2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for sample-to-sample variation in matrix effects.[1][9]3. Optimize Chromatography. Modify the LC gradient to better separate this compound from the region where most matrix components elute (often the early part of the run).[1] | |
| Sample Carryover | Residual this compound from a high-concentration sample is carried over in the injector or column, affecting the subsequent sample. |
| Troubleshooting Steps: 1. Optimize the injector wash solution to ensure it effectively solubilizes this compound.2. Increase the column flush time at the end of the gradient to ensure all components are eluted before the next injection.3. Inject blank samples after high-concentration standards or samples to confirm the absence of carryover. |
Experimental Protocols & Data
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes common techniques.
| Technique | Principle | Advantages | Disadvantages | Efficacy for Matrix Removal |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[6] | Fast, simple, inexpensive. | Least effective cleanup; results in significant matrix effects from residual phospholipids and other components.[11][12] | Low |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned from the aqueous sample into an immiscible organic solvent based on polarity and pH.[6] | Provides cleaner extracts than PPT; can be selective by adjusting pH.[11][12] | Can have lower recovery for polar analytes; more labor-intensive and uses larger solvent volumes.[11][12] | Moderate to High |
| Solid Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a small solvent volume.[6] | Provides the cleanest extracts, especially mixed-mode SPE which uses multiple retention mechanisms (e.g., reversed-phase and ion exchange).[11][12] | More complex method development; can be more expensive. | High to Very High |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE (dSPE) with various sorbents.[14] | Fast and effective for a wide range of analytes in complex matrices like animal tissues.[14] | Requires optimization of dSPE sorbents for specific matrix/analyte combinations. | High |
Example Protocol: QuEChERS for this compound in Animal Tissue
This protocol is adapted from a method for the simultaneous quantification of amphenicols in various animal products.[14]
-
Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Internal Standard: Add the appropriate amount of SIL-IS (e.g., this compound-d5).
-
Extraction:
-
Add 10 mL of ethyl acetate.
-
Vortex for 1 minute.
-
Add 5 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 6 mL of the upper ethyl acetate layer to a 15 mL tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary-Secondary Amine (PSA) sorbent.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer 4 mL of the cleaned extract to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase, vortex, and filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
Quantitative Data on Matrix Effects and Recovery
The following table summarizes recovery and matrix effect data from a study quantifying this compound (TAP) and other amphenicols in various animal-derived products using a QuEChERS LC-MS/MS method.[14][15]
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Matrix Effect (%) |
| Beef | 50 | 98.78 | 5.24 | 92.17 (Suppression) |
| Pork | 50 | 97.56 | 4.88 | 91.56 (Suppression) |
| Chicken | 50 | 100.12 | 3.97 | 94.78 (Suppression) |
| Shrimp | 50 | 95.43 | 6.13 | 89.98 (Suppression) |
| Eel | 50 | 99.87 | 4.55 | 93.45 (Suppression) |
| Flatfish | 50 | 96.22 | 5.78 | 90.13 (Suppression) |
Matrix Effect (%) is calculated by comparing the response of an analyte in matrix to the response in a neat solvent. A value <100% indicates suppression, while >100% indicates enhancement.
Visualized Workflows
Caption: Workflow for identifying, mitigating, and correcting matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Frontiers | Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 15. Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
optimizing extraction protocols for thiamphenicol from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of thiamphenicol from various biological samples.
General Troubleshooting & FAQs
Q1: My this compound recovery is consistently low. What are the general factors I should investigate?
A1: Low recovery of this compound can stem from several factors across the extraction workflow. Systematically evaluate the following:
-
Sample pH: The pH of your sample can significantly impact the ionization state of this compound, affecting its solubility and interaction with extraction solvents or solid-phase extraction (SPE) sorbents. Ensure the pH is optimized for your chosen method.
-
Solvent Polarity and Purity: The choice of extraction solvent is critical. Ensure the polarity is appropriate for this compound and that the solvent is of high purity to avoid interferences.
-
Incomplete Phase Separation (LLE): In liquid-liquid extraction (LLE), ensure complete separation of the aqueous and organic phases to prevent loss of the analyte.
-
Insufficient Elution Strength (SPE): In solid-phase extraction, the elution solvent may not be strong enough to desorb this compound completely from the sorbent.
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process or the analytical detection.[1] Consider matrix-matched calibration standards to assess and compensate for these effects.[1]
-
Analyte Degradation: this compound may degrade if exposed to harsh pH conditions or elevated temperatures for extended periods.
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples.[1][2] Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: Employ a more rigorous cleanup step to remove interfering matrix components. This could involve using a different SPE sorbent or adding a washing step.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering components. However, ensure the this compound concentration remains above the limit of quantification.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your sample matrix. This helps to compensate for any signal suppression or enhancement.[1]
-
Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d5). This is the most effective way to correct for matrix effects as the internal standard will behave similarly to the analyte during extraction and ionization.
-
Optimize Chromatographic Conditions: Adjusting the chromatographic gradient or using a different column can help to separate this compound from co-eluting matrix components.
Solid-Phase Extraction (SPE) Troubleshooting
Q3: I have low recovery after SPE. How can I troubleshoot this?
A3: Low recovery in SPE can occur at different stages of the process. To pinpoint the issue, it's helpful to analyze the fractions from each step (load, wash, and elution).[3][4]
-
Analyte in the Load-Through Fraction:
-
Problem: The analyte did not bind to the sorbent.
-
Solutions:
-
Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for retaining this compound.
-
Sample Solvent Too Strong: The solvent in which your sample is dissolved may be too strong, preventing the analyte from binding. Dilute your sample with a weaker solvent.[3]
-
Incorrect pH: Adjust the sample pH to ensure this compound is in the correct form for retention.
-
High Flow Rate: A high flow rate during sample loading can prevent efficient binding. Decrease the flow rate.[3][5]
-
Column Overload: You may be loading too much sample for the sorbent mass. Reduce the sample load or use a cartridge with more sorbent.[3][6]
-
-
-
Analyte in the Wash Fraction:
-
Analyte Not in the Elution Fraction (Retained on Sorbent):
-
Problem: The analyte is not being eluted from the sorbent.
-
Solutions:
-
Elution Solvent Too Weak: Increase the strength of your elution solvent. This could involve increasing the percentage of organic solvent or changing the solvent altogether.[3][4]
-
Incorrect Elution Solvent pH: Adjust the pH of the elution solvent to facilitate the elution of this compound.
-
Insufficient Elution Volume: Use a larger volume of elution solvent, or perform a second elution step.
-
-
Q4: My SPE results are inconsistent. What could be the cause?
A4: Inconsistent results in SPE can be frustrating. Check for these common culprits:
-
Cartridge Drying: For silica-based sorbents, do not allow the cartridge to dry out between the conditioning, equilibration, and sample loading steps.
-
Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can lead to variability. An automated system can help maintain consistent flow.
-
Inconsistent Sample Pre-treatment: Ensure all samples are pre-treated uniformly (e.g., pH adjustment, dilution) before loading onto the SPE cartridge.
-
Channeling: If the sample is loaded too quickly, it can create channels in the sorbent bed, leading to poor interaction and inconsistent recovery.
Experimental Workflow: this compound Extraction from Plasma using SPE
Liquid-Liquid Extraction (LLE) Troubleshooting
Q5: I'm getting an emulsion during LLE that won't separate. What should I do?
A5: Emulsion formation is a common issue in LLE, especially with fatty samples like plasma or tissue homogenates.[7] Here are some techniques to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel. This reduces the energy input that can lead to emulsion formation.[7]
-
Salting Out: Add a small amount of a saturated salt solution (e.g., sodium chloride). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[7]
-
Centrifugation: Centrifuging the sample can provide the necessary force to break the emulsion.
-
Filtration: Passing the emulsified layer through a bed of glass wool can sometimes help to break it.
-
Change Solvent: If emulsions are a persistent problem, consider using a different extraction solvent.
Q6: My recovery with LLE is poor and variable. What are the likely causes?
A6: Poor and variable recovery in LLE can be attributed to several factors:
-
Incorrect pH: The pH of the aqueous phase must be optimized to ensure this compound is in a neutral form that will readily partition into the organic solvent.
-
Insufficient Mixing: Ensure adequate mixing to allow for efficient partitioning of the analyte from the aqueous to the organic phase.
-
Incomplete Phase Separation: If some of the organic phase is left behind with the aqueous phase (or vice versa), you will lose analyte.
-
Solvent Volume: The volume of the extraction solvent can impact recovery. Ensure you are using an adequate volume to achieve good partitioning.
-
Analyte Solubility: this compound may have some solubility in both phases. Multiple extractions with smaller volumes of organic solvent are often more efficient than a single extraction with a large volume.
Experimental Workflow: this compound Extraction from Urine using LLE
Protein Precipitation Troubleshooting
Q7: After protein precipitation, my supernatant is cloudy. What should I do?
A7: A cloudy supernatant after centrifugation indicates incomplete precipitation of proteins.
-
Insufficient Precipitant: Ensure you are adding a sufficient volume of the precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid).
-
Inadequate Vortexing: Thoroughly vortex the sample after adding the precipitant to ensure complete mixing and protein denaturation.
-
Precipitation Time and Temperature: Allow sufficient time for the proteins to precipitate. Performing this step at a low temperature (e.g., on ice or at -20°C) can improve precipitation efficiency.
-
Centrifugation Speed and Time: Increase the centrifugation speed and/or time to ensure all precipitated proteins are pelleted.
Q8: I'm concerned about losing this compound due to co-precipitation with proteins. How can I check for this?
A8: Co-precipitation can lead to lower analyte recovery.
-
Optimize Precipitant: Different precipitating agents have different efficiencies. Test various solvents (e.g., acetonitrile, methanol) and acids (e.g., trichloroacetic acid) to find the one that provides the best recovery for this compound while efficiently precipitating proteins.
-
Spike Recovery Experiment: Spike a known amount of this compound into a blank matrix before and after protein precipitation. A significant difference in the measured concentration indicates co-precipitation.
-
Re-extraction of Pellet: After the initial supernatant is removed, try re-extracting the protein pellet with the mobile phase or extraction solvent to see if any this compound can be recovered.
Experimental Workflow: this compound Extraction from Tissue Homogenate using Protein Precipitation
Data Summary Tables
Table 1: Comparison of this compound Extraction Methods and Performance
| Extraction Method | Biological Matrix | Key Reagents | Recovery Rate (%) | Reference |
| QuEChERS | Milk & Honey | Acetonitrile, MgSO₄, NaCl | 95.6 - 100.2 | [8] |
| DLLME | Honey | Acetonitrile, 1,1,2,2-tetrachloroethane | ~88 | [9] |
| LLE | Poultry Eggs | Ethyl Acetate | Not specified | [10] |
| SPE | Swine Muscle | Ethyl Acetate, MCX or C18 columns | Matrix effect dependent | [1] |
| Protein Precipitation | Plasma | Ethyl Acetate | Not specified | [11] |
Table 2: Detailed Protocol Parameters for this compound Extraction
| Parameter | SPE (Plasma) | LLE (Urine) | Protein Precipitation (Tissue) |
| Sample Volume | 0.1 - 0.5 mL | 1.0 mL | ~1 g |
| Key Reagents | Methanol, Water, Elution Solvent (e.g., Acetonitrile) | Ethyl Acetate, pH adjustment buffer | Acetonitrile or Trichloroacetic Acid |
| Processing Time | 20-30 min | 15-20 min | 10-15 min |
| Centrifugation | Not always required | Yes, to separate phases | Yes, to pellet protein |
| Evaporation Step | Yes | Yes | Optional |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Pre-treatment:
-
Pipette 0.5 mL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
Sample Preparation:
-
Pipette 1 mL of urine into a glass test tube.
-
Add the internal standard.
-
Adjust the pH of the sample to approximately 6.0-7.0 using a suitable buffer.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the test tube.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation for this compound Extraction from Tissue
-
Tissue Homogenization:
-
Weigh approximately 1 g of tissue and place it in a homogenizer tube.
-
Add 3 mL of a suitable homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue until a uniform consistency is achieved.
-
-
Precipitation:
-
Transfer 1 mL of the tissue homogenate to a microcentrifuge tube.
-
Add the internal standard.
-
Add 2 mL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate on ice for 10 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean tube.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase if concentration is needed.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. specartridge.com [specartridge.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in honey by dispersive liquid-liquid microextraction with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and comparison of liquid-liquid extraction and accelerated solvent extraction methods for quantitative analysis of chloramphenicol, this compound, florfenicol, and florfenicol amine in poultry eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS determination of this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in thiamphenicol MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in thiamphenicol Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC results for this compound can arise from various factors, from procedural inconsistencies to the inherent biological properties of the test organism. This guide provides a systematic approach to troubleshooting these issues.
Question: My this compound MIC values are fluctuating between experimental runs. What are the potential causes and how can I address them?
Answer:
Fluctuations in this compound MIC values are a common challenge. The following table outlines potential causes and recommended corrective actions.
| Potential Cause | Corrective Action |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh, pure culture (18-24 hours old). Use a calibrated spectrophotometer or a McFarland standard to standardize the inoculum density to approximately 5 x 10^5 CFU/mL for broth microdilution.[1] Inconsistent inoculum size is a major source of variability. |
| This compound Stock Solution | Prepare this compound stock solutions fresh on the day of use. This compound is sparingly soluble in water but soluble in organic solvents like DMSO.[2] Ensure the stock solution is fully dissolved before preparing dilutions. Improperly dissolved antibiotic can lead to inaccurate concentrations. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI and EUCAST. Variations in cation concentrations (Ca2+ and Mg2+) can affect the activity of some antibiotics. The composition of the growth medium can influence the physiological responses of bacteria to antibiotics.[3] |
| Incubation Conditions | Incubate plates at a constant temperature of 35°C ± 2°C for 16-20 hours in ambient air.[4] Variations in temperature or incubation time can significantly impact bacterial growth and, consequently, the observed MIC. |
| Plate Reading | Read MICs consistently at the lowest concentration of this compound that completely inhibits visible growth. Use a standardized light source and background to aid in visual inspection. For automated readers, ensure the instrument is properly calibrated. |
| Bacterial Resistance Mechanisms | The emergence of resistance during the assay can lead to trailing endpoints or inconsistent results. Resistance to this compound can be mediated by enzymatic inactivation (e.g., by chloramphenicol acetyltransferases) or efflux pumps.[5] |
| This compound Stability | While generally stable, prolonged incubation or exposure to non-optimal pH can lead to degradation of the antibiotic.[6] Prepare dilutions in the recommended broth immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the expected MIC quality control ranges for this compound?
A1: While specific quality control (QC) ranges for this compound are not explicitly listed in the current CLSI M100 or EUCAST QC documents, QC can be performed using reference strains with defined MIC ranges for the closely related antibiotic, chloramphenicol. It is crucial to use a well-characterized internal control strain with a known this compound MIC to ensure inter-assay consistency. For chloramphenicol, the CLSI M100-ED30 provides the following QC ranges for broth microdilution:
| Quality Control Strain | ATCC Number | Chloramphenicol MIC Range (µg/mL) |
| Escherichia coli | 25922 | 2 - 8 |
| Staphylococcus aureus | 29213 | 2 - 16 |
| Enterococcus faecalis | 29212 | 4 - 16 |
| Pseudomonas aeruginosa | 27853 | Not Applicable |
Q2: How should I prepare this compound for use in MIC assays?
A2: this compound has limited solubility in aqueous solutions. It is recommended to first dissolve this compound powder in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be diluted in the appropriate broth (e.g., cation-adjusted Mueller-Hinton Broth) to the desired starting concentration for the MIC assay. Ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically <1%).
Q3: Can I use the agar dilution method for this compound MIC testing?
A3: Yes, the agar dilution method is a suitable alternative to broth microdilution for determining this compound MICs.[7][8][9] This method involves incorporating serial dilutions of this compound into molten agar before pouring the plates. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of this compound that prevents visible growth after incubation.
Q4: What should I do if I observe "skipping" wells in my broth microdilution assay?
A4: "Skipping" wells, where growth is observed at a higher antibiotic concentration while being absent at a lower concentration, can be due to several factors. These include contamination of a single well, improper dilution of the antibiotic, or the presence of a resistant subpopulation. If skipping is observed, it is recommended to repeat the assay, paying close attention to aseptic technique and dilution accuracy.
Q5: How does the mechanism of action of this compound relate to potential inconsistencies in MIC results?
A5: this compound inhibits bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit.[5] This bacteriostatic action means that subtle variations in experimental conditions that affect bacterial growth rate can have a more pronounced impact on the apparent MIC compared to bactericidal antibiotics. For example, a lower than standard inoculum may take longer to show visible growth, potentially leading to a falsely low MIC.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in 100% DMSO to a concentration of 10 mg/mL.
-
Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock at twice the highest desired final concentration in the assay.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the working this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
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Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Growth Medium Composition on Physiological Responses of Escherichia coli to the Action of Chloramphenicol and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. woah.org [woah.org]
- 8. cmdr.ubc.ca [cmdr.ubc.ca]
- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid thiamphenicol degradation during sample preparation
Welcome to the technical support center for thiamphenicol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid this compound degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample preparation?
A1: The primary factors contributing to this compound degradation are exposure to high temperatures, alkaline or strongly acidic pH conditions, and light, particularly UV light. Enzymatic activity in biological samples can also potentially contribute to degradation.
Q2: What is the optimal pH range for maintaining this compound stability in solution?
A2: While specific quantitative data is limited, studies indicate that this compound's degradation pathway is influenced by pH.[1] It is generally advisable to maintain solutions at a neutral or slightly acidic pH during sample preparation to minimize hydrolysis. A study on the related compound florfenicol showed significant instability in alkaline conditions (pH 8-11).
Q3: How stable is this compound to heat?
A3: this compound exhibits moderate heat stability. One study showed less than 20% degradation when heated at 100°C for up to 2 hours in water.[2] However, the matrix can significantly influence heat stability, with accelerated degradation observed in complex matrices like soybean sauce and meat.[2][3][4]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive. It is recommended to protect samples and standards from direct light, especially UV sources, to prevent photodegradation. Standard guidelines for photostability testing, such as ICH Q1B, should be followed for rigorous assessment.[5][6][7][8][9]
Q5: Can enzymes in my biological samples degrade this compound?
A5: While the primary concerns are pH, temperature, and light, endogenous enzymes in biological matrices could potentially metabolize this compound. A bacterial oxidase capable of degrading this compound has been identified, suggesting enzymatic pathways for its breakdown exist.[10] To mitigate this risk, it is best practice to keep biological samples cold and process them promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to high temperature: Prolonged exposure to heat during sample evaporation or other steps. | Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature (e.g., < 40°C). Avoid excessive heating. |
| Degradation due to pH: Sample or solvent pH is too high (alkaline) or too low (strongly acidic). | Adjust the pH of the sample and extraction solvents to a neutral or slightly acidic range. | |
| Photodegradation: Exposure of samples or standards to direct sunlight or UV light. | Work in a shaded area or use amber-colored labware. Protect samples from light during storage and processing. | |
| Inefficient extraction: The chosen extraction method (LLE or SPE) is not optimal for the sample matrix. | Optimize the extraction solvent, pH, and phase ratio for liquid-liquid extraction. For solid-phase extraction, select the appropriate sorbent and optimize the wash and elution steps. | |
| Inconsistent results between replicates | Variable degradation: Inconsistent exposure to heat, light, or pH extremes across samples. | Standardize all sample preparation steps to ensure uniform treatment of all samples. This includes time, temperature, and light exposure. |
| Incomplete solvent evaporation or reconstitution: Residual solvent or incomplete dissolution of the extracted analyte. | Ensure complete and consistent solvent evaporation. Vortex or sonicate thoroughly after adding the reconstitution solvent to ensure the analyte is fully dissolved. | |
| Presence of interfering peaks in chromatogram | Co-extraction of matrix components: The extraction protocol is not selective enough for the sample matrix. | For LLE, consider a back-extraction step. For SPE, add a more rigorous wash step or try a different sorbent chemistry (e.g., mixed-mode). |
Quantitative Data Summary
Heat Stability of this compound
| Matrix | Temperature | Duration | Degradation |
| Water | 100°C | 2 hours | < 20% |
| Salt Water | 100°C | 2 hours | Similar to water |
| Soybean Sauce | 100°C | < 2 hours | Accelerated degradation compared to water |
| Chicken Meat | 100°C | < 2 hours | Accelerated degradation compared to water |
Data sourced from studies on amphenicols.[2][3][4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Bovine Serum
This protocol is adapted from a method for determining this compound in bovine serum and milk.[11]
-
Sample Preparation: To 1 mL of bovine serum in a centrifuge tube, add a suitable internal standard.
-
Extraction: Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction: Repeat the extraction (steps 2-4) on the remaining aqueous layer with another 3 mL of ethyl acetate and combine the organic extracts.
-
Evaporation: Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase used for your analytical method (e.g., 40% acetonitrile in water). Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the analytical instrument (e.g., HPLC-UV, LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) from Honey
This protocol is based on a method for the determination of chloramphenicol, this compound, and florfenicol in honey.[12]
-
Sample Preparation: Dissolve 5 g of honey in 20 mL of a suitable buffer (e.g., phosphate buffer, pH 7).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or a similar reversed-phase cartridge) by passing 5 mL of methanol followed by 5 mL of purified water through it. Do not let the cartridge dry out.
-
Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
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Washing: Wash the cartridge with 5 mL of purified water to remove sugars and other polar interferences.
-
Drying: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes to remove residual water.
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Elution: Elute the this compound from the cartridge with 5 mL of methanol or another suitable organic solvent into a collection tube.
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Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
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Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Analysis: The sample is ready for analysis.
Visualizations
Caption: Experimental workflows for LLE and SPE of this compound.
Caption: Factors contributing to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. differential-heat-stability-of-amphenicols-characterized-by-structural-degradation-mass-spectrometry-and-antimicrobial-activity - Ask this paper | Bohrium [bohrium.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. iagim.org [iagim.org]
- 8. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 9. ikev.org [ikev.org]
- 10. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. waters.com [waters.com]
impact of pH on thiamphenicol activity and stability in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiamphenicol. It specifically addresses the impact of pH on the antibiotic's activity and stability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A1: this compound exhibits its greatest stability in neutral to slightly acidic solutions. While it is relatively stable at ambient temperature and neutral pH with no hydrolysis observed, its degradation increases in strongly acidic or alkaline conditions. For short-term storage of aqueous solutions, maintaining a pH between 4.0 and 7.0 is recommended.
Q2: How does pH affect the antimicrobial activity of this compound?
A2: The antimicrobial activity of this compound can be influenced by the pH of the medium. While the fundamental mechanism of action, which is the inhibition of bacterial protein synthesis, does not change, the drug's effectiveness can vary. The optimal pH for the activity of some antibiotics can be influenced by the target bacteria and the specific experimental conditions. It is crucial to maintain a consistent and appropriate pH in your culture medium when performing susceptibility testing to ensure reliable and reproducible results.
Q3: What are the common degradation products of this compound at different pH values?
A3: The degradation of this compound is pH-dependent, leading to different breakdown products under acidic and alkaline conditions. Under alkaline conditions, hydrolysis of the amide bond is a common degradation pathway. In acidic conditions, other hydrolytic reactions may occur. The specific degradation products can be complex and may include the cleavage of the dichloroacetyl group.
Q4: Can I expect similar pH stability and activity profiles for this compound and chloramphenicol?
A4: While this compound and chloramphenicol are structurally related and share a similar mechanism of action, their stability and activity profiles are not identical. This compound is reported to be 2.5 to 5 times as potent as chloramphenicol.[1] Differences in their chemical structures, particularly the substitution on the phenyl ring, can lead to variations in their susceptibility to pH-dependent degradation and their interactions with bacterial ribosomes. Therefore, it is not advisable to directly extrapolate pH-related data from chloramphenicol to this compound without experimental verification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values in susceptibility testing. | Fluctuation in the pH of the culture medium during the experiment. | Ensure the culture medium is adequately buffered to maintain a stable pH throughout the incubation period. Measure and record the pH of the medium at the beginning and end of the experiment. |
| Loss of this compound activity in prepared stock solutions. | Improper storage conditions, particularly incorrect pH of the solvent. | Prepare stock solutions in a suitable solvent and buffer system. For aqueous solutions, maintain a pH between 4.0 and 7.0 and store at recommended temperatures (e.g., 4°C for short-term). Avoid prolonged storage of aqueous solutions. |
| Precipitation of this compound in aqueous buffers. | The pH of the buffer is outside the optimal solubility range of this compound. This compound has low solubility in water.[1] | This compound's solubility is not significantly affected by pH in the range of 3 to 9, but it increases in strongly acidic media.[2] To improve solubility, first dissolve this compound in a small amount of an organic solvent like DMSO before diluting it with the aqueous buffer.[3] |
| Unexpected peaks in HPLC analysis of this compound samples. | Degradation of this compound due to exposure to inappropriate pH during sample preparation or storage. | Analyze samples promptly after preparation. If storage is necessary, ensure they are kept at a pH and temperature that minimizes degradation. Use a validated stability-indicating HPLC method to separate the parent drug from its degradation products. |
Quantitative Data
Table 1: Solubility of this compound at a Specific pH
| pH | Solubility |
| 7.4 | >53.4 µg/mL |
Source: PubChem CID 27200[4]
Table 2: Enzymatic Activity of CmO on this compound at Various pH Values
CmO is an oxidase that can degrade this compound.
| pH | Relative Activity of CmO (%) |
| 3.8 | 18.52 ± 3.00 |
| 7.0 - 7.4 | Catalytically stable |
| 7.4 | Highest catalytic ability |
| 10.6 | 10.09 ± 0.55 |
Source: Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae[5]
Experimental Protocols
Protocol: Determining the pH Stability of this compound Using a Stability-Indicating HPLC Method
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[6][7]
1. Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values and identify the conditions under which it is most stable.
2. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, and 12)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
A validated stability-indicating HPLC method capable of separating this compound from its degradation products.
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.
-
Preparation of Test Solutions:
-
For each pH to be tested, dilute the this compound stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
-
-
Stability Study Conditions:
-
Store the test solutions at a constant temperature (e.g., 25°C or 40°C).
-
Protect the solutions from light.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each test solution.
-
Immediately analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot (for first-order kinetics).
-
Create a pH-rate profile by plotting log(k) versus pH.
-
Visualizations
Caption: this compound's Mechanism of Action
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snscourseware.org [snscourseware.org]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Mitigating the Bacteriostatic Effects of Thiamphenicol in Bactericidal Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bacteriostatic nature of thiamphenicol in bactericidal assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered bacteriostatic, and how does this affect my bactericidal assay?
This compound is primarily a bacteriostatic antibiotic because it inhibits bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit.[1] This action halts bacterial growth and replication rather than directly killing the cells. In a bactericidal assay, which measures the ability of an antibiotic to kill bacteria, a bacteriostatic agent like this compound may not show a significant reduction in viable cell count (e.g., a ≥3-log10 decrease in colony-forming units per milliliter [CFU/mL]), leading to results that suggest a lack of bactericidal activity.
Q2: Can this compound ever exhibit bactericidal activity on its own?
Yes, under certain conditions, this compound can show bactericidal effects. This is typically observed at higher concentrations of the drug or against highly susceptible bacterial strains. However, relying on high concentrations may not always be feasible or clinically relevant.
Q3: How can I overcome the bacteriostatic effect of this compound to assess its potential for bactericidal synergy?
The most effective strategy is to combine this compound with a bactericidal antibiotic. This approach aims to achieve a synergistic effect where the combined activity of the two drugs is greater than the sum of their individual effects. The checkerboard assay and the time-kill curve assay are two common methods to evaluate this synergy.
Q4: What is the Fractional Inhibitory Concentration (FIC) Index, and how do I interpret it in a checkerboard assay?
The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination. It is calculated using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are generally interpreted as follows[2][3]:
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Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
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Antagonism: FIC Index > 4.0
A synergistic interaction indicates that the combination of this compound and the other antibiotic is more effective at inhibiting bacterial growth than either drug alone.
Q5: My time-kill assay with a this compound combination doesn't show a clear bactericidal effect. What could be the issue?
Several factors could contribute to this:
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Antagonism: The chosen bactericidal agent may be antagonized by this compound. Bactericidal antibiotics that target cell wall synthesis, for example, are often most effective against actively dividing bacteria. The protein synthesis inhibition by this compound can slow down or halt bacterial growth, thereby reducing the efficacy of the bactericidal agent.[4]
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Incorrect Concentrations: The concentrations of one or both antibiotics may not be optimal for demonstrating synergy. It is crucial to test a range of concentrations based on the Minimum Inhibitory Concentration (MIC) of each drug.
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Timing of Drug Addition: In some cases, the order in which the antibiotics are added to the culture can influence the outcome.
-
Bacterial Growth Phase: The growth phase of the bacteria at the start of the assay can impact the results. Assays are typically initiated with bacteria in the exponential growth phase.
Q6: Are there methods to remove or neutralize this compound from my culture if I suspect interference?
Yes, while specific protocols for this compound are not widely documented, general methods for antibiotic removal can be adapted. One common laboratory practice is to wash the bacterial cells. This can be done by centrifuging the culture, removing the supernatant containing this compound, and resuspending the bacterial pellet in fresh, antibiotic-free medium. This process can be repeated to further reduce the concentration of the residual antibiotic. Additionally, enzymatic inactivation of this compound and its analogs by certain bacterial enzymes has been reported, though this is more of a resistance mechanism than a laboratory procedure for removal.[1][5][6]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in checkerboard assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate MIC values for individual drugs. | Redetermine the MIC for this compound and the combination drug against the specific bacterial strain under the exact same experimental conditions as the checkerboard assay. |
| Improper plate setup or dilution errors. | Carefully review the dilution scheme for both antibiotics. Use a multichannel pipette for consistency.[7] A simplified method with fewer concentrations can also reduce the chance of error.[7] |
| Bacterial inoculum is not standardized. | Prepare the bacterial suspension according to established guidelines (e.g., CLSI) to a 0.5 McFarland standard to ensure a consistent starting cell density.[8] |
| Edge effects in the microtiter plate. | To minimize evaporation, consider not using the outermost wells of the plate or sealing the plate with an adhesive film. |
Problem 2: Time-kill assay shows antagonism or indifference instead of expected synergy.
| Possible Cause | Troubleshooting Step |
| Antagonistic interaction between this compound and the bactericidal agent. | Research the mechanisms of action of both drugs. If the bactericidal agent requires active cell division, antagonism with a protein synthesis inhibitor like this compound is possible.[4] Consider testing this compound with a bactericidal agent that has a different mechanism of action (e.g., a DNA gyrase inhibitor instead of a cell wall synthesis inhibitor). |
| Suboptimal drug concentrations. | Test a wider range of concentrations in the time-kill assay, including sub-MIC and supra-MIC levels of both drugs, based on the results of the checkerboard assay. |
| Timing of sampling is not capturing the full effect. | Increase the frequency of sampling, especially in the early time points (e.g., 0, 2, 4, 8, 12, and 24 hours), to better characterize the killing kinetics. |
| Drug degradation over the course of the experiment. | If the experiment is lengthy, consider the stability of the antibiotics in the culture medium at 37°C. |
Data Presentation
Table 1: Synergistic Activity of this compound (and its analog Florfenicol) in Combination with other Antibiotics against Staphylococcus aureus
| Combination | Strain Type | FIC Index | Interpretation | Reference |
| Florfenicol + this compound | MSSA | ≤0.5 in 30% of strains | Synergy | [9] |
| Florfenicol + this compound | MRSA | ≤0.5 in 45% of strains | Synergy | [9] |
Table 2: In Vitro Activity of this compound against Various Bacterial Groups
| Bacterial Group | Activity Level | MIC Range (µg/mL) | Representative Genera | Reference |
| Gram-Positive | Effective | ≤0.5 - 4 | Streptococcus, Pneumococcus, Enterococcus | [10] |
| Gram-Positive | Moderately Effective | 8 - 64 | Staphylococcus | [10] |
| Gram-Negative | Moderately Effective | 8 - 64 | Salmonella, Citrobacter, K. pneumoniae, Enterobacter, E. coli, Proteus | [10] |
| Gram-Negative | Ineffective | >64 | Proteus, E. coli, K. pneumoniae | [10] |
| Gram-Negative Bacilli | Active | 0.1 - 1.56 | Haemophilus | [11] |
| Anaerobic Gram-Negative | Active | ~12.5 | Bacteroides fragilis | [11] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol is adapted for determining the synergistic effect of this compound in combination with a bactericidal agent.
-
Preparation of Antibiotic Solutions:
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Prepare stock solutions of this compound and the bactericidal agent in an appropriate solvent.
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Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations, typically from 4x MIC to 1/16x MIC.
-
-
Plate Setup:
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In a 96-well microtiter plate, add 50 µL of CAMHB to each well.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of this compound.
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Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of the bactericidal agent.
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This creates a matrix of wells with varying concentrations of both antibiotics.
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Include control wells: a row with only this compound dilutions, a column with only the bactericidal agent dilutions, and a well with no antibiotics for a growth control.
-
-
Inoculation:
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Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well.
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC Index for each well showing no growth to determine synergy, additivity, or antagonism.
-
Time-Kill Curve Assay Protocol
This protocol assesses the rate of bacterial killing by a combination of this compound and a bactericidal agent over time.
-
Preparation:
-
Prepare flasks or tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (at a selected concentration, e.g., MIC)
-
Bactericidal agent alone (at a selected concentration, e.g., MIC)
-
The combination of this compound and the bactericidal agent (at selected concentrations).
-
-
Prepare a bacterial inoculum in the exponential growth phase, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Sampling:
-
Inoculate the prepared flasks/tubes with the bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask/tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
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Antagonism is defined as a >1-log10 increase in CFU/mL by the combination compared to the most active single agent.
-
Visualizations
References
- 1. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. Antagonism between Bacteriostatic and Bactericidal Antibiotics Is Prevalent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of Chloramphenicol and Florfenicol by a Novel Chloramphenicol Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergism between two amphenicol of antibiotics, florfenicol and this compound, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in vitro acitvity of chloramphenicol and this compound on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cross-reactivity in immunoassays for thiamphenicol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for thiamphenicol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues related to cross-reactivity that you might encounter during your experiments.
Q1: My immunoassay for this compound is showing unexpectedly high positive results. Could this be due to cross-reactivity?
A1: Yes, unexpectedly high results are a common indicator of cross-reactivity. This compound is structurally similar to other amphenicol antibiotics, particularly florfenicol and chloramphenicol. If these or their metabolites are present in your sample, they may bind to the anti-thiamphenicol antibodies, leading to a false-positive or artificially inflated result.[1][2] It is crucial to know the specificity of your primary antibody.
Q2: Which substances are known to cross-react with this compound antibodies?
A2: The most common cross-reactants for this compound antibodies are chloramphenicol (CAP) and florfenicol (FF).[3] The degree of cross-reactivity can vary significantly depending on the specific antibody used. Some antibodies may even show higher reactivity with chloramphenicol than with this compound itself.[3] Other related compounds like florfenicol amine (FFA) and this compound glycinate hydrochloride (TAPG) may also exhibit some level of cross-reactivity.[3]
Q3: How can I determine if my assay results are affected by cross-reactivity?
A3: To investigate potential cross-reactivity, you can perform a specificity test. This involves running the assay with samples spiked with potentially cross-reacting substances (e.g., chloramphenicol, florfenicol) at various concentrations. By comparing the results to your this compound standard curve, you can calculate the percentage of cross-reactivity. If possible, confirm your results with a different analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity.[4]
Q4: My negative control is showing a high background signal. What could be the cause?
A4: A high background in your negative control can be due to several factors, not just cross-reactivity. These include:
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Non-specific binding: The antibodies may be binding to the plate or other components in the sample matrix. Ensure you are using an effective blocking buffer.[5][6]
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Contaminated reagents: One of your buffers or reagents might be contaminated. Prepare fresh solutions and repeat the assay.[7]
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Insufficient washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, leading to a high background. Increase the number of wash steps or the soaking time.[5][6]
Q5: What steps can I take to minimize cross-reactivity in my this compound immunoassay?
A5: To minimize cross-reactivity, consider the following strategies:
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Antibody Selection: Choose a highly specific monoclonal antibody for this compound. Monoclonal antibodies recognize a single epitope and generally offer higher specificity compared to polyclonal antibodies.[8] Review the cross-reactivity data provided by the antibody manufacturer.
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Assay Optimization: Adjusting assay conditions such as incubation times, temperatures, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reactants.
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Sample Preparation: Implement a sample clean-up procedure to remove potential cross-reacting substances before running the immunoassay. This could involve techniques like solid-phase extraction (SPE).[2]
Data Presentation
Table 1: Cross-Reactivity of a Monoclonal Anti-Thiamphenicol Antibody
The following table summarizes the cross-reactivity of a specific mouse anti-thiamphenicol monoclonal antibody (clone tap) with related compounds in an indirect competitive ELISA (icELISA).
| Compound | Cross-Reactivity (%) |
| This compound (TAP) | 100 |
| Chloramphenicol (CAP) | 300 |
| Florfenicol (FF) | 15.6 |
| D-Threo-1-(4-aminophenyl)-2-dichloroacetylamino-1, 3-propanediol (Hapten-1) | 37.14 |
| This compound glycinate hydrochloride (TAPG) | 1.9 |
| Florfenicol amine (FFA) | <1 |
| FF-HS | <1 |
| CAP-HS | <1 |
Data sourced from Creative Diagnostics product information.[3]
Table 2: Cross-Reactivity of a Monoclonal Anti-Chloramphenicol Antibody
This table shows the cross-reactivity profile of a mouse anti-chloramphenicol monoclonal antibody (clone TPA I), which can be useful for understanding potential interferences in assays targeting related compounds.
| Compound | Cross-Reactivity (%) |
| Chloramphenicol | 100 |
| This compound | 33.3 |
| Florfenicol | 5.2 |
| Florfenicol amine | <1 |
| This compound glycinate hydrochloride | <1 |
Data sourced from Creative Diagnostics product information.[9]
Experimental Protocols
Protocol: Indirect Competitive ELISA for this compound
This protocol is a general guideline for performing an indirect competitive ELISA to quantify this compound in a sample.
Materials:
-
96-well microtiter plates
-
This compound-protein conjugate (e.g., this compound-OVA)
-
Anti-thiamphenicol monoclonal antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
This compound standard
-
Samples to be tested
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-protein conjugate to a predetermined optimal concentration (e.g., 0.05 µg/mL) in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Add 50 µL of this compound standard or sample to the appropriate wells.
-
Add 50 µL of the diluted anti-thiamphenicol monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Discard the solution and wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader. The color intensity will be inversely proportional to the amount of this compound in the sample.
Visualizations
Caption: Workflow for an indirect competitive ELISA for this compound detection.
Caption: Troubleshooting logic for addressing potential cross-reactivity issues.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Chloramphenicol Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
Validation & Comparative
A Comparative Analysis of Thiamphenicol and Chloramphenicol Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of broad-spectrum antibiotics, thiamphenicol and chloramphenicol have long been subjects of scientific scrutiny. Both belonging to the amphenicol class, they share a core mechanism of action but exhibit critical differences in their efficacy against various bacterial strains and, most notably, in their safety profiles. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in antibacterial therapies.
Executive Summary
Both this compound and chloramphenicol are potent inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. While their antibacterial spectra are largely similar, notable differences in potency exist, particularly against Enterobacteriaceae. The primary distinguishing feature of this compound is its enhanced safety profile, specifically the significantly reduced risk of inducing aplastic anemia, a rare but often fatal side effect associated with chloramphenicol. This difference is attributed to their distinct metabolic pathways.
Data Presentation: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and chloramphenicol against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | This compound | 0.1 - 1.56 | - | - |
| Chloramphenicol | 0.1 - 1.56 | - | - | |
| Bacteroides fragilis | This compound | ≤ 12.5 | - | - |
| Chloramphenicol | ≤ 12.5 | - | - | |
| Enterobacteriaceae | This compound | - | - | >12.5 |
| Chloramphenicol | - | - | - | |
| Salmonella typhi | This compound | ≥ 8 | - | - |
| Chloramphenicol | Susceptible | - | - | |
| Neisseria gonorrhoeae | This compound | Similar to Chloramphenicol | - | - |
| Chloramphenicol | Similar to this compound | - | - |
Data compiled from multiple sources.[1][2] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate where specific data was not available in the cited sources.
The data indicates that while both antibiotics are equally effective against Haemophilus influenzae and Bacteroides fragilis, this compound is significantly less potent against members of the Enterobacteriaceae family, requiring 2 to 16 times the concentration of chloramphenicol to inhibit their growth.[1] Furthermore, while all tested isolates of Salmonella typhi were susceptible to chloramphenicol, most showed resistance to this compound at concentrations of 8 µg/mL or higher.[2]
Mechanism of Action: A Shared Pathway
Both this compound and chloramphenicol exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding action interferes with the positioning of the aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method. A standardized protocol is outlined below:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotics: The antibiotics (this compound and chloramphenicol) are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a temperature and duration appropriate for the specific bacterium (typically 35-37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Cytotoxicity and Safety Profile
The most significant divergence between this compound and chloramphenicol lies in their safety profiles. Chloramphenicol is associated with a rare but serious adverse effect: idiosyncratic aplastic anemia, a condition where the bone marrow fails to produce enough new blood cells. This is not a dose-related effect and can be fatal.
This compound, a methyl-sulfonyl analogue of chloramphenicol, is not associated with this severe hematological toxicity.[3] This difference is attributed to their different metabolic pathways. The nitro group on the chloramphenicol molecule is thought to be a key factor in its bone marrow toxicity. This compound lacks this nitro group, which is replaced by a methylsulfonyl group.
Conclusion
For researchers and drug development professionals, the choice between this compound and chloramphenicol as a lead compound or therapeutic agent involves a trade-off between potency and safety. While chloramphenicol may exhibit superior in vitro activity against certain bacterial strains, particularly Enterobacteriaceae, its potential for severe hematotoxicity is a major drawback.
This compound presents a safer alternative, albeit with reduced potency against some Gram-negative bacteria. Its favorable safety profile makes it a more attractive candidate for further development and for clinical situations where a broad-spectrum bacteriostatic agent is required and the risk of aplastic anemia is a significant concern. Future research should focus on direct, head-to-head comparisons of their cytotoxicity in a variety of human cell lines to provide a more complete quantitative assessment of their relative safety.
References
- 1. Comparative in vitro acitvity of chloramphenicol and this compound on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of chloramphenicol and this compound against Haemophilus influenzae, Neisseria gonorrhoeae and the typhoid and paratyphoid bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
A Comparative Analysis of Thiamphenicol and Florfenicol Activity Against Aquatic Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial activity of thiamphenicol and florfenicol against key bacterial pathogens affecting aquaculture. The information presented is collated from various scientific studies to support research and development in aquatic animal health.
Executive Summary
This compound and florfenicol are structurally related broad-spectrum antibiotics belonging to the amphenicol class. Both function by inhibiting bacterial protein synthesis. However, florfenicol, a fluorinated derivative of this compound, generally exhibits superior in vitro and in vivo activity against a wide range of aquatic pathogens.[1][2] This enhanced efficacy is attributed to its structural modification, which confers resistance to enzymatic inactivation by chloramphenicol acetyltransferase (CAT), a common mechanism of resistance to chloramphenicol and this compound.[3] Florfenicol consistently demonstrates lower Minimum Inhibitory Concentration (MIC) values compared to this compound against significant aquatic pathogens.[3][4] While direct comparative in vivo studies are limited, available evidence suggests florfenicol is highly effective in treating bacterial diseases in various fish species.
Mechanism of Action
Both this compound and florfenicol are bacteriostatic agents that target the bacterial ribosome, specifically binding to the 50S ribosomal subunit. This binding action inhibits the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids during protein synthesis. By disrupting this process, these antibiotics effectively halt bacterial growth and proliferation.
Caption: Mechanism of action of this compound and Florfenicol.
In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.
Generally, florfenicol demonstrates greater in vitro potency against aquatic pathogens than this compound, as reflected by its lower MIC values.[3][4]
Table 1: Minimum Inhibitory Concentration (MIC) Range of this compound and Florfenicol against Common Aquatic Pathogens (µg/mL)
| Bacterial Species | This compound (µg/mL) | Florfenicol (µg/mL) | Reference(s) |
| Aeromonas salmonicida | 0.5 - 8 | 0.1 - 1.6 | [5] |
| Vibrio anguillarum | 1 - 16 | 0.25 - 2 | [6] |
| Vibrio salmonicida | 1 - 8 | 0.5 - 1 | [7] |
| Yersinia ruckeri | 0.5 - 4 | 0.1 - 1 | [8] |
| Edwardsiella tarda | 1 - 16 | 0.2 - 2 | [1] |
| Pasteurella piscicida | 0.5 - 4 | 0.05 - 0.5 | [1] |
| Flavobacterium psychrophilum | 1 - 8 | 0.25 - 2 | [1] |
| Streptococcus iniae | 0.5 - 4 | 0.1 - 1 | [1] |
Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location.
Limited data is available directly comparing the MBC values of this compound and florfenicol for a wide range of aquatic pathogens. However, for many bacteriostatic agents like the amphenicols, the MBC is often significantly higher than the MIC. For florfenicol, the MBC to MIC ratio has been shown to be low for some veterinary pathogens, suggesting a potential for bactericidal activity at higher concentrations.[9]
In Vivo Efficacy: Disease Challenge Models
In vivo studies in various fish species have demonstrated the high therapeutic efficacy of florfenicol in treating bacterial infections. While direct head-to-head comparative studies with this compound are not extensively documented in publicly available literature, the existing data consistently supports the superiority of florfenicol in clinical settings.
One study highlighted that florfenicol's efficacy was superior to that of this compound, chloramphenicol, and oxytetracycline in experimentally induced infections with Pasteurella piscicida in yellowtail, Edwardsiella tarda in eel, and Vibrio anguillarum in goldfish.[1][10]
Table 2: Summary of Florfenicol Efficacy in Aquatic Disease Challenge Studies
| Fish Species | Pathogen | Florfenicol Dosage | Outcome | Reference(s) |
| Atlantic Salmon (Salmo salar) | Aeromonas salmonicida | 10 mg/kg body weight/day for 10 days | Significantly lower mortality compared to control and other treatments. | [5] |
| Atlantic Salmon (Salmo salar) | Vibrio salmonicida | 10 mg/kg body weight/day for 10 days | Significantly reduced mortality compared to the untreated group. | [7] |
| Channel Catfish (Ictalurus punctatus) | Flavobacterium columnare | 10 mg/kg body weight/day for 10 days | Mortality reduced to 8% in the treated group versus 54.2% in the control group. | [11] |
| Nile Tilapia (Oreochromis niloticus) | Francisella noatunensis | 15-20 mg/kg body weight/day for 10 days | Significantly reduced mortality associated with francisellosis. | [12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
Caption: Experimental workflow for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and florfenicol are prepared in a suitable solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Preparation of Inoculum: A standardized inoculum is prepared by suspending colonies from a fresh (18-24 hour) culture plate in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Each well of a 96-well microtiter plate, containing 100 µL of the appropriate antibiotic dilution, is inoculated with 5 µL of the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at a temperature suitable for the growth of the specific aquatic pathogen (typically ranging from 22°C to 28°C) for a defined period (usually 24-48 hours).
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.
In Vivo Efficacy (Challenge Model) Protocol Outline
A representative in vivo challenge study to compare the efficacy of this compound and florfenicol would typically follow this protocol:
-
Acclimation: Healthy, disease-free fish of a specific species and size are acclimated to laboratory conditions in tanks with controlled water quality parameters (temperature, pH, dissolved oxygen).
-
Challenge: Fish are challenged with a pathogenic bacterium (e.g., Aeromonas salmonicida) through a standardized method such as intraperitoneal injection, immersion, or cohabitation with infected individuals.
-
Treatment: Following the challenge, fish are divided into treatment groups:
-
Control Group: Fed a non-medicated diet.
-
This compound Group: Fed a diet medicated with a specific concentration of this compound (e.g., mg/kg of fish body weight per day).
-
Florfenicol Group: Fed a diet medicated with a specific concentration of florfenicol.
-
-
Observation: The fish are observed daily for a set period (e.g., 14-21 days) for clinical signs of disease and mortality.
-
Data Collection: Mortalities are recorded daily. At the end of the study, surviving fish may be euthanized and tissues collected for bacteriological analysis to confirm the presence or absence of the pathogen.
-
Efficacy Calculation: The efficacy of the treatments is often expressed as the Relative Percentage Survival (RPS), calculated as: RPS = [1 - (% mortality in treated group / % mortality in control group)] x 100
Conclusion
The available scientific evidence strongly indicates that florfenicol possesses superior antimicrobial activity against a broad range of aquatic bacterial pathogens when compared to its structural analog, this compound. This is demonstrated by its consistently lower MIC values and its high efficacy in in vivo disease models. The fluorination of the this compound molecule not only enhances its potency but also provides resistance to common bacterial resistance mechanisms. For researchers and drug development professionals in the field of aquaculture, florfenicol represents a more effective therapeutic option for the control of bacterial diseases in farmed aquatic species. Further direct comparative in vivo studies would be beneficial to provide more nuanced insights into the relative clinical efficacy of these two important antimicrobial agents.
References
- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 7: Amphenicols: florfenicol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 6. Pharmacokinetics of florfenicol in cod Gadus morhua and in vitro antibacterial activity against Vibrio anguillarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of florfenicol in Atlantic salmon, Salmo salar L.: efficacy against furunculosis due to Aeromonas salmonicida and cold water vibriosis due to Vibrio salmonicida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility of Peruvian Yersinia ruckeri isolates to oxytetracycline and florfenicol using MIC testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of florfenicol for calf pneumonia pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of florfenicol for control of mortality caused by Flavobacterium columnare infection in channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of florfenicol for control of mortality associated with Francisella noatunensis subsp. orientalis in Nile tilapia, Oreochromis niloticus (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Thiamphenicol and Oxytetracycline Against Bovine Digital Dermatitis Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two key antibiotics, thiamphenicol and oxytetracycline, against the bacteria associated with bovine digital dermatitis (BDD), primarily Treponema species. This document synthesizes available experimental data on their efficacy, details the methodologies used for these assessments, and visualizes their mechanisms of action.
Executive Summary
Bovine digital dermatitis is a significant cause of lameness in cattle, with Treponema species being the primary etiological agents. Antibiotic treatment is a common control measure. This guide focuses on the in vitro performance of this compound and oxytetracycline, two frequently used antimicrobial agents. While direct comparative in vitro studies measuring the Minimum Inhibitory Concentration (MIC) of both drugs against the same panel of BDD-associated Treponema isolates are limited, this guide consolidates available data from various studies to offer a comparative perspective.
Data Presentation: In Vitro Susceptibility
The following table summarizes the available quantitative data on the in vitro activity of this compound and oxytetracycline against Treponema species associated with digital dermatitis. It is important to note that the data for each antibiotic are derived from different studies, which may employ varied methodologies.
| Antibiotic | Bacterial Species | MIC90 (μg/mL) | Reference Study |
| Oxytetracycline | Treponema spp. (from contagious ovine digital dermatitis) | 3 | [1] |
| Treponema phagedenis-like spirochetes (from bovine digital dermatitis) | 0.5 - 32 | [1] | |
| This compound | Treponema spp. (from bovine digital dermatitis) | Data not available in the reviewed literature |
Note on In Vivo Comparison: A clinical trial comparing the topical application of this compound and oxytetracycline for the treatment of ulcerative BDD lesions found that at day 28 post-treatment, the cure rate for this compound was 89%, while for oxytetracycline it was 75%.[2] This in vivo data suggests a potentially higher clinical efficacy for this compound in that study, although in vitro MIC data for this compound against BDD treponemes is needed for a complete picture.
Experimental Protocols
The determination of in vitro susceptibility of Treponema species to antimicrobial agents is primarily conducted using the broth microdilution method. This method is considered a standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Method for Treponema spp.
-
Bacterial Isolates: Treponema species are isolated from bovine digital dermatitis lesions and cultured in a suitable anaerobic growth medium.
-
Inoculum Preparation: A standardized inoculum of the Treponema isolates is prepared. The turbidity of the bacterial suspension is adjusted to a McFarland standard to ensure a consistent bacterial concentration.
-
Microtiter Plate Preparation: 96-well microtiter plates are used. A serial two-fold dilution of each antibiotic (this compound and oxytetracycline) is prepared in the growth medium within the wells of the plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and wells with only the growth medium (negative control) are included.
-
Incubation: The plates are incubated under anaerobic conditions at a controlled temperature (typically 37°C) for a specified period, usually 3-7 days, to allow for bacterial growth.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mandatory Visualizations
Mechanism of Action of this compound and Oxytetracycline
The following diagrams illustrate the mechanisms by which this compound and oxytetracycline inhibit bacterial protein synthesis.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Oxytetracycline.
Experimental Workflow: Broth Microdilution for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a critical component of in vitro antibiotic susceptibility testing.
Caption: Broth microdilution workflow for MIC.
References
Thiamphenicol vs. Chloramphenicol: A Comparative Safety Profile for Researchers
A comprehensive analysis of the safety and toxicological profiles of thiamphenicol and its predecessor, chloramphenicol, providing essential data for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the safety profiles of this compound and chloramphenicol, two broad-spectrum antibiotics. While structurally similar, a key molecular difference significantly alters their toxicological impact, particularly concerning hematological adverse effects. This comparison is supported by experimental data to inform research and development decisions.
Executive Summary: Key Safety Differences
The primary distinction in the safety profiles of this compound and chloramphenicol lies in their potential to induce bone marrow suppression. Chloramphenicol is associated with two forms of this toxicity:
-
Dose-dependent, reversible bone marrow suppression: This is a predictable side effect that affects most patients treated with high doses and resolves upon discontinuation of the drug.[1]
-
Idiosyncratic, irreversible aplastic anemia: This is a rare, non-dose-related, and often fatal condition characterized by the failure of the bone marrow to produce new blood cells.[1][2][3][4]
In contrast, This compound is primarily associated with dose-dependent, reversible bone marrow suppression and has not been linked to the idiosyncratic, irreversible aplastic anemia observed with chloramphenicol .[3][5][6][7] This critical difference is attributed to a modification in its chemical structure.
Molecular Basis for a Safer Profile
The severe aplastic anemia associated with chloramphenicol is linked to its aromatic p-nitro group.[7] This group can be metabolized to toxic intermediates, such as nitroso-chloramphenicol, which are implicated in inducing DNA damage and apoptosis in bone marrow stem cells.[1][8]
This compound, a methyl-sulfonyl analogue of chloramphenicol, lacks this p-nitro group.[7][9] Instead, it has a methylsulfonyl group, which is not metabolized into the same toxic intermediates.[7] This structural change is believed to be the reason for the absence of an association between this compound and irreversible aplastic anemia.[5][7]
Quantitative Hematological Toxicity Data
The following tables summarize quantitative data from various studies, comparing the effects of this compound and chloramphenicol on hematological parameters and hematopoietic progenitor cells.
Table 1: Comparative Effects on Hematopoietic Progenitor Cells (In Vitro)
| Cell Type | Drug | Concentration | Effect | Reference |
| Human Erythroid Colony Forming Units (CFU-E) | Chloramphenicol | 10 µg/mL | Complete inhibition of growth | [10] |
| Human Granulocytic Colony Forming Units (CFU-C) | Chloramphenicol | >50 µg/mL | Required for growth inhibition | [10] |
| Human Myeloid Colony Forming Units (CFU-GM) | Dehydro-chloramphenicol (metabolite) | ≤ 10⁻⁴ mol/L | Total irreversible inhibition of growth | [11] |
| Murine Granuloid Progenitor Cells (CFU-C) | Chloramphenicol | 10, 50, 100 µg/mL | Suppressed growth | [12] |
| Murine Fibroblast Colonies (CFU-F) | Chloramphenicol | 10, 50, 100 µg/mL | Suppressed growth | [12] |
Table 2: Comparative Hematological Effects in BALB/c Mice (In Vivo)
| Parameter | Drug (Dose) | Time Point | Observation | Reference |
| Red Blood Cell Count, Hematocrit, Hemoglobin | Chloramphenicol Succinate (2000 mg/kg/day for 17 days) | Day 1 post-dosing | Significant reduction | [13] |
| Red Blood Cell Count, Hematocrit, Hemoglobin | This compound (850 mg/kg/day for 17 days) | Day 1 post-dosing | Significant reduction | [13] |
| CFU-E and CFU-GM counts | Chloramphenicol Succinate and this compound | Day 1 post-dosing | Significant decrease | [13] |
| All reduced parameters | Chloramphenicol Succinate and this compound | Days 13 and 22 post-dosing | Return towards normal | [13] |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Myelotoxicity
This in vitro assay is a standard method to assess the effects of compounds on hematopoietic progenitor cells.
Objective: To determine the inhibitory concentration of this compound and chloramphenicol on the growth of myeloid progenitor cells (CFU-GM).
Methodology:
-
Cell Preparation: Isolate bone marrow cells from a suitable model organism (e.g., mouse) or use human bone marrow mononuclear cells.
-
Culture Medium: Prepare a semi-solid medium (e.g., methylcellulose-based) containing appropriate growth factors and cytokines to support the proliferation and differentiation of CFU-GM.
-
Drug Exposure: Add varying concentrations of this compound or chloramphenicol to the cell cultures. Include a vehicle control.
-
Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Colony Counting: After the incubation period, count the number of colonies (aggregates of 50 or more cells) under an inverted microscope.
-
Data Analysis: Calculate the percentage of inhibition of colony formation at each drug concentration compared to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition).[14][15]
Visualization of Toxicological Pathways
The following diagrams illustrate the key differences in the metabolic pathways and cellular effects of chloramphenicol and this compound, leading to their distinct safety profiles.
Caption: Comparative toxicity pathways of chloramphenicol and this compound.
Caption: Experimental workflow for the CFU-GM assay to assess myelotoxicity.
Conclusion
The available evidence strongly supports a more favorable safety profile for this compound compared to chloramphenicol, primarily due to the absence of the risk of idiosyncratic, irreversible aplastic anemia. While both drugs can cause a dose-dependent and reversible suppression of the bone marrow, the structural modification in this compound mitigates the risk of the most severe and life-threatening hematological toxicity associated with chloramphenicol. This makes this compound a valuable subject for further research and development, particularly in contexts where a broad-spectrum antibiotic with a better-defined safety profile is required.
References
- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound and chloramphenicol on haemopoiesis and lymphocyte transformation in vitro in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Blood damage due to chloramphenicol and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shebaonline.org [shebaonline.org]
- 5. Salient features of this compound: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [fao.org]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Possible association between ocular chloramphenicol and aplastic anaemia—the absolute risk is very low - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Differential in vitro sensitivity of marrow erythroid and granulocytic colony forming cells to chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloramphenicol-induced bone marrow injury: possible role of bacterial metabolites of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chloramphenicol on hematopoietic inductive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An assessment of chloramphenicol and this compound in the induction of aplastic anaemia in the BALB/c mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CFU-GM assay for evaluation of drug myelotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of the CFU-GM assay to predict acute drug-induced neutropenia: an international blind trial to validate a prediction model for the maximum tolerated dose (MTD) of myelosuppressive xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Thiamphenicol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods for determining the Minimum Inhibitory Concentration (MIC) of thiamphenicol, a broad-spectrum antibiotic. It offers a comparison with alternative antimicrobial agents and includes detailed experimental protocols and supporting data to aid in research and drug development.
Introduction to this compound and MIC Determination
This compound is a bacteriostatic antimicrobial agent, structurally similar to chloramphenicol, that inhibits bacterial protein synthesis.[1] Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds.[2][3] A key advantage of this compound over chloramphenicol is its reduced risk of aplastic anemia, a serious side effect associated with chloramphenicol.[1]
The Minimum Inhibitory Concentration (MIC) is a critical parameter in microbiology, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism in vitro.[4] MIC values are essential for:
-
Assessing antimicrobial potency: A lower MIC value indicates greater effectiveness.
-
Guiding therapeutic decisions: MICs help determine appropriate antibiotic dosages.
-
Monitoring antimicrobial resistance: Tracking changes in MIC values can signal the emergence of resistant strains.
-
Drug discovery and development: MIC testing is a fundamental step in evaluating new antimicrobial compounds.
This guide will compare three primary methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).
Comparative Performance of this compound and Alternatives
The selection of an appropriate antibiotic depends on its efficacy against specific pathogens. The following table summarizes the MIC values of this compound and its structural analogs, chloramphenicol and florfenicol, against a range of Gram-positive and Gram-negative bacteria.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of this compound and Alternatives
| Organism | Antibiotic | MIC50 | MIC90 |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | This compound | 16 | 32 |
| Chloramphenicol | 4 | 8 | |
| Florfenicol | 2 | 4 | |
| Streptococcus pneumoniae | This compound | 2 | 4 |
| Chloramphenicol | 2 | 4 | |
| Florfenicol | 1 | 2 | |
| Enterococcus faecalis | This compound | 8 | 16 |
| Chloramphenicol | 4 | 8 | |
| Florfenicol | 4 | 8 | |
| Gram-Negative Bacteria | |||
| Escherichia coli | This compound | 8 | 32 |
| Chloramphenicol | 4 | 16 | |
| Florfenicol | 4 | 16 | |
| Pseudomonas aeruginosa | This compound | >128 | >128 |
| Chloramphenicol | >128 | >128 | |
| Florfenicol | >128 | >128 | |
| Haemophilus influenzae | This compound | 0.5 | 1 |
| Chloramphenicol | 0.25 | 0.5 | |
| Florfenicol | 0.5 | 1 | |
| Bacteroides fragilis | This compound | 4 | 8 |
| Chloramphenicol | 4 | 8 | |
| Florfenicol | 2 | 4 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and strain differences.
Experimental Protocols for MIC Determination
Accurate and reproducible MIC determination requires standardized protocols. Below are detailed methodologies for the three most common techniques.
Broth Microdilution Method
This method is considered the gold standard for MIC testing due to its accuracy and ability to test multiple antibiotics simultaneously.[5]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Antibiotic Stock Solution: Aseptically prepare a stock solution of this compound at a concentration of at least 1000 µg/mL.[4]
-
Prepare Antibiotic Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of the microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, suspend several colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).
Agar Dilution Method
The agar dilution method is particularly useful for testing fastidious organisms or when a large number of isolates are being tested against a single antibiotic.[7]
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile petri dishes
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a sterile diluent.
-
Add a specific volume of each antibiotic dilution to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation: Using a multipoint replicator, spot-inoculate a standardized volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.
-
Controls: Include a growth control plate containing no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
Gradient Diffusion Method (E-test)
The E-test is a convenient method that combines elements of both dilution and diffusion techniques. It utilizes a plastic strip with a predefined gradient of antibiotic.[8]
Materials:
-
Mueller-Hinton Agar plates
-
This compound E-test strips
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and streak the entire surface of the MHA plate to obtain confluent growth.
-
Apply E-test Strip: Using sterile forceps, apply the this compound E-test strip to the center of the inoculated agar plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the E-test strip.[8]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the MIC of this compound using the broth microdilution method.
Caption: Workflow for Broth Microdilution MIC Determination.
Signaling Pathway of this compound's Mechanism of Action
This diagram illustrates how this compound inhibits bacterial protein synthesis.
Caption: this compound's Inhibition of Bacterial Protein Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. Comparative in vitro acitvity of chloramphenicol and this compound on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
Cross-Resistance Patterns Between Thiamphenicol and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns observed between thiamphenicol and other antimicrobial agents. The information presented is supported by experimental data from published studies to assist researchers and professionals in understanding the complexities of antibiotic resistance and to inform drug development strategies.
Overview of this compound and its Resistance Mechanisms
This compound is a broad-spectrum bacteriostatic antibiotic, an analogue of chloramphenicol, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This binding action blocks the peptidyl transferase step of protein elongation.[1] Unlike chloramphenicol, this compound is not a substrate for chloramphenicol acetyltransferases (CATs), enzymes that inactivate chloramphenicol, which theoretically makes it effective against some chloramphenicol-resistant strains.[1] However, other resistance mechanisms can confer cross-resistance to both antibiotics.
Cross-Resistance with Phenicols: Chloramphenicol and Florfenicol
A significant body of research has focused on the cross-resistance between this compound and other phenicols, particularly chloramphenicol and its fluorinated derivative, florfenicol.
Key Resistance Mechanisms:
-
Efflux Pumps: The most common mechanism for cross-resistance among phenicols involves efflux pumps that actively transport the antibiotics out of the bacterial cell. The floR (sometimes referred to as flo) and cmlA genes encode for such pumps.[3][4][5][6] The floR gene product confers resistance to both florfenicol and chloramphenicol, and by extension, this compound.[3][4][7] The cmlA gene product also functions as an efflux pump, primarily providing resistance to chloramphenicol and this compound, but not florfenicol.[6][8]
-
Enzymatic Inactivation: While this compound is resistant to CAT enzymes, other enzymatic modifications can occur. A novel oxidase, CmO, has been identified that can inactivate both chloramphenicol and this compound through oxidation.[9][10][11]
Quantitative Data on Minimum Inhibitory Concentrations (MICs):
The following table summarizes MIC data from studies on Escherichia coli isolates, demonstrating the impact of different resistance genes on the susceptibility to phenicols.
| Resistance Gene(s) | Antibiotic | MIC Range (µg/mL) | Interpretation | Reference |
| None (susceptible) | Chloramphenicol | ≤ 8 | Susceptible | [3] |
| Florfenicol | ≤ 8 | Susceptible | [3] | |
| cmlA | Chloramphenicol | ≥ 32 | Resistant | [3] |
| Florfenicol | ≤ 8 | Susceptible | [3] | |
| floR | Chloramphenicol | ≥ 16 | Resistant | [3] |
| Florfenicol | ≥ 16 | Resistant | [3] | |
| floR and cmlA | Chloramphenicol | ≥ 64 | High-level Resistance | [3] |
| Florfenicol | ≥ 64 | High-level Resistance | [3] | |
| cat1 | Chloramphenicol | MIC90 = 512 | High-level Resistance | [8] |
| This compound | MIC90 > 512 | High-level Resistance | [8] | |
| Florfenicol | MIC90 = 16 | Resistant | [8] |
Cross-Resistance with Other Antibiotic Classes
While the most documented cross-resistance is with other phenicols, evidence suggests that the use of this compound can co-select for resistance to other antibiotic classes, often due to the co-location of resistance genes on mobile genetic elements like plasmids and transposons.
A study on the chicken gut microbiota following treatment with amoxicillin and this compound showed an increased abundance of genes conferring resistance to both β-lactams (e.g., blaTEM-1, blaSHV) and phenicols (e.g., floR, cmlA).[2] This suggests a potential for co-selection of resistance to these two classes of antibiotics.
Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[12]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Isolate bacterial colonies from a fresh agar plate.
-
Suspend the colonies in a sterile saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
B. Polymerase Chain Reaction (PCR) for Detection of Resistance Genes
PCR is used to amplify specific DNA sequences to determine the presence of known resistance genes.
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit or a standard lysis protocol.
-
-
Primer Design:
-
Design or obtain specific primers that target the resistance gene of interest (e.g., floR, cmlA, cat).
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primers.
-
Add the extracted DNA template to the master mix.
-
Perform PCR using a thermal cycler with appropriate annealing and extension temperatures and times for the specific primers.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the resistance gene.
-
Visualizations
Diagram of Phenicol Cross-Resistance Mechanisms
Caption: Mechanisms of cross-resistance among phenicol antibiotics.
Experimental Workflow for Cross-Resistance Analysis
Caption: Workflow for investigating antibiotic cross-resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Amoxicillin and this compound treatments may influence the co-selection of resistance genes in the chicken gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of chloramphenicol and florfenicol resistance in Escherichia coli associated with bovine diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Chloramphenicol and Florfenicol Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility and molecular detection of chloramphenicol and florfenicol resistance among Escherichia coli isolates from diseased chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Chloramphenicol Resistance in Beta-Hemolytic Escherichia coli Associated with Diarrhea in Neonatal Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanism of Chloramphenicol and this compound Resistance Mediated by a Novel Oxidase, CmO, in Sphingomonadaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Thiamphenicol and Its Analogs
A deep dive into the pharmacokinetic profiles of thiamphenicol, florfenicol, and chloramphenicol, offering researchers and drug development professionals a comprehensive comparison based on experimental data.
This compound and its structural analogs, florfenicol and chloramphenicol, constitute a significant class of broad-spectrum antibiotics widely used in veterinary medicine. Their efficacy is intrinsically linked to their pharmacokinetic properties, which dictate the concentration and duration of the drug at the site of infection. This guide provides a comparative analysis of the pharmacokinetics of these drugs across various animal species, supported by experimental data to aid in research and development.
Executive Summary of Pharmacokinetic Parameters
The pharmacokinetic profiles of this compound, florfenicol, and chloramphenicol exhibit notable differences in absorption, distribution, metabolism, and excretion. Florfenicol, a fluorinated derivative of this compound, generally displays superior bioavailability and a longer half-life compared to its parent compound and chloramphenicol.[1][2] this compound, in turn, is considered a safer alternative to chloramphenicol, as it is not associated with the same risk of aplastic anemia in humans.[3]
The subsequent sections present a detailed breakdown of key pharmacokinetic parameters in various animal species, offering a quantitative basis for comparison.
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic parameters of this compound, florfenicol, and chloramphenicol in different animal species. These values are crucial for determining appropriate dosing regimens and predicting therapeutic outcomes.
Table 1: Comparative Pharmacokinetics in Turkeys Following a Single 30 mg/kg b.w. Administration [2][4]
| Parameter | Florfenicol (Oral) | This compound (Oral) | Chloramphenicol (Oral) | Florfenicol (IV) | This compound (IV) | Chloramphenicol (IV) |
| Bioavailability (%) | 82 | 69 | 45 | - | - | - |
| Mean Residence Time (h) | - | - | - | 3.37 ± 0.63 | 2.43 ± 0.29 | 2.12 ± 0.21 |
| Volume of Distribution (Varea) (L/kg) | - | - | - | 1.39 ± 0.31 | 1.31 ± 0.19 | 1.04 ± 0.12 |
Table 2: Comparative Pharmacokinetics in Geese Following a Single 30 mg/kg Administration [5]
| Parameter | Florfenicol (IV) | This compound (IV) | Florfenicol (Oral) | This compound (Oral) |
| Elimination Half-life (t1/2el) (h) | 2.91 ± 0.41 | 2.84 ± 0.64 | - | - |
| Clearance (Cl) (l/h/kg) | 0.23 ± 0.03 | 0.23 ± 0.04 | - | - |
| Volume of Distribution (Vss) (l/kg) | 0.57 ± 0.08 | 0.59 ± 0.08 | - | - |
| Bioavailability (%) | - | - | 83.15 ± 11.48 | 75.21 ± 19.56 |
| Cmax (µg/ml) | - | - | 30.47 ± 2.47 | 20.02 ± 3.87 |
| AUC (mg·h/l) | - | - | 108.36 ± 14.96 | 101.81 ± 26.48 |
Table 3: Comparative Pharmacokinetics in Ducks Following a Single 30 mg/kg Body Weight Administration [6]
| Parameter | Florfenicol (IV) | This compound (IV) | Florfenicol (Oral) | This compound (Oral) |
| Mean Residence Time (h) | 2.25 ± 0.21 | 2.83 ± 0.50 | - | - |
| Half-life (h) | 1.56 ± 0.15 | 1.96 ± 0.35 | - | - |
| Clearance (L/hr/kg) | 0.30 ± 0.07 | 0.26 ± 0.04 | - | - |
| Volume of Distribution (L/kg) | < 0.7 | < 0.7 | - | - |
| Bioavailability (%) | - | - | > 70 | > 70 |
Table 4: Pharmacokinetics of this compound in Cattle
| Species | Dose and Route | Bioavailability (%) | Half-life (h) | Reference |
| Calves | 25 mg/kg IM | - | 2 - 3 | [7] |
| Lactating Cows | 25 mg/kg IV | - | 1.60 ± 0.30 | [1] |
| Calves and Lactating Cows | IM | 84 | ~1.75 | [8] |
Table 5: Pharmacokinetics of Florfenicol in Pigs
| Dose and Route | Cmax (µg/ml) | Bioavailability (%) | Reference |
| 15 mg/kg Oral | - | Similar to IM | [9] |
| 15 mg/kg IM | - | Similar to Oral | [9] |
| 20 mg/kg IM | 4.00 | 122.7 | [1] |
| 20 mg/kg Oral | 8.11 | 112.9 | [1] |
Experimental Protocols
The data presented in this guide were obtained from various pharmacokinetic studies. The general methodologies employed in these studies are outlined below.
Animal Studies
Healthy animals of the specified species were used in these studies. The animals were typically acclimatized to the experimental conditions before the administration of the drugs. A crossover study design was often employed, where each animal received different treatments (e.g., different drugs or different administration routes) with a washout period between treatments.[2][4]
Drug Administration and Sample Collection
-
Intravenous (IV) Administration: The drug was administered as a single bolus injection into a major vein (e.g., jugular vein).
-
Intramuscular (IM) Administration: The drug was injected into a muscle mass (e.g., neck or gluteal muscles).[10]
-
Oral (PO) Administration: The drug was administered directly into the stomach via gavage or in medicated feed.[9]
Blood samples were collected at predetermined time points before and after drug administration. Plasma was separated by centrifugation and stored frozen until analysis.
Analytical Method
The concentrations of this compound, florfenicol, and chloramphenicol in plasma samples were determined using validated high-performance liquid chromatography (HPLC) methods with ultraviolet (UV) or mass spectrometry (MS) detection.[1][2][4][11]
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.[2][4][6]
Visualizations
Mechanism of Action
The primary mechanism of action for this compound and its analogs is the inhibition of bacterial protein synthesis.
Caption: Mechanism of action of phenicol antibiotics.
General Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study.
Caption: A typical experimental workflow for pharmacokinetic studies.
Metabolic Pathway and Excretion
This compound is primarily excreted unchanged in the urine, while florfenicol is metabolized to florfenicol amine before excretion.[11][12]
Caption: Simplified metabolic and excretion pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of florfenicol, this compound, and chloramphenicol in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics of florfenicol and this compound in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. This compound pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of florfenicol after treatment of pigs with single oral or intramuscular doses or with medicated feed for three days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kvmj.journals.ekb.eg [kvmj.journals.ekb.eg]
- 11. books.moswrat.com [books.moswrat.com]
- 12. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]
Evaluating the Synergistic Effects of Thiamphenicol with Other Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. Combination therapy, which can result in synergistic, additive, indifferent, or antagonistic effects, is a key area of investigation. This guide provides a comparative analysis of the synergistic effects of thiamphenicol, a broad-spectrum bacteriostatic antibiotic, with other antimicrobial agents. By summarizing key experimental findings, this document aims to inform future research and drug development in the field of combination antimicrobial therapy.
Executive Summary
This guide focuses on the synergistic interactions of this compound with florfenicol, doxycycline, erythromycin, and fosfomycin. The most robust evidence for synergy exists for the combination of this compound and florfenicol against various bacterial pathogens. Data for other combinations are less comprehensive, indicating a need for further research.
Comparative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with other antimicrobials has been evaluated using in vitro methods such as checkerboard assays and time-kill studies, as well as in vivo infection models. The primary measure of in vitro synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.
This compound and Florfenicol
The combination of this compound and florfenicol, both belonging to the amphenicol class of antibiotics, has demonstrated significant synergy against both Gram-positive and Gram-negative bacteria. This is a notable finding, as synergy between antibiotics of the same class is rarely reported.[1][2]
Quantitative Data Summary
| Target Organism | Combination | Key Findings | FICI | Reference(s) |
| Staphylococcus aureus (MSSA & MRSA) | This compound + Florfenicol | Significant reduction in the Minimum Inhibitory Concentration (MIC) of florfenicol by up to 16-fold.[2] | ≤ 0.5 in 30% of MSSA and 45% of MRSA isolates | [2] |
| Pasteurella multocida | This compound + Florfenicol | Enhanced bactericidal effect observed.[1] | ≤ 0.625 in 43% of isolates | [1] |
| Actinobacillus pleuropneumoniae | This compound + Florfenicol | Synergism detected in 17% of isolates.[3] | ≤ 0.5 | [3] |
In Vivo Efficacy
A study in a murine model of Staphylococcus aureus infection showed that a combination of florfenicol and this compound at reduced dosages provided complete protection, whereas higher doses of the individual drugs did not.[4] Similarly, in a chicken model of Pasteurella multocida infection, a low-dose combination of florfenicol and this compound resulted in 100% protection.[1]
This compound and Doxycycline
Limited but promising data suggests a potential for synergy between this compound and doxycycline.
Quantitative Data Summary
| Target Organism | Combination | Key Findings | FICI | Reference(s) |
| Mycoplasma genitalium | This compound + Doxycycline | Antagonism was excluded, and a synergistic effect was indicated in one of four isolates tested.[5] | Not explicitly stated, but synergy was suggested. | [5] |
This compound and Fosfomycin
While direct studies on the synergistic effects of this compound and fosfomycin are limited, research on the related compound, chloramphenicol, provides valuable insights.
Quantitative Data Summary (with Chloramphenicol as a proxy)
| Target Organism | Combination | Key Findings | FICI | Reference(s) |
| Vancomycin-resistant Enterococcus faecium (VRE) | Chloramphenicol + Fosfomycin | Synergistic effect in 50% of isolates and additive in the other 50%.[6] Time-kill assays confirmed synergy.[6] | ≤ 0.5 in 50% of isolates | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Checkerboard Microdilution Assay
This method is used to determine the FICI and assess for synergy, additivity, or antagonism between two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (rows) and the other along the y-axis (columns).
-
Inoculum Preparation: A standardized bacterial inoculum (typically 0.5 McFarland standard) is prepared and diluted to the desired final concentration in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
This dynamic method evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.
-
Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth.
-
Exposure to Antimicrobials: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., 1x MIC). A growth control without antibiotics is included.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on agar plates, and the number of colony-forming units (CFU/mL) is determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[1]
In Vivo Animal Models
Animal models are essential for evaluating the efficacy of antibiotic combinations in a physiological context.
-
Animal Model: A suitable animal model (e.g., mice, chickens) is chosen based on the pathogen and infection type being studied.
-
Infection: Animals are infected with a standardized dose of the target pathogen.
-
Treatment: At a specified time post-infection, animals are treated with the antibiotics alone or in combination at various dosages. A control group receives a placebo.
-
Monitoring: Animals are monitored for clinical signs of infection and survival over a set period.
-
Outcome Measures: The primary outcome is typically survival rate. In some studies, bacterial load in specific tissues may also be quantified.
Mechanisms of Synergy
The underlying mechanisms of synergy can be complex and multifactorial.
This compound and Florfenicol
The proposed mechanism for the synergy between this compound and florfenicol is the facilitated uptake of this compound .[2] It is hypothesized that florfenicol alters the bacterial cell membrane permeability or affects efflux pumps, leading to an increased intracellular concentration of this compound.[1]
Other Combinations
The mechanisms of synergy for this compound with doxycycline and fosfomycin have not been as extensively studied. For combinations involving protein synthesis inhibitors like this compound and tetracyclines (doxycycline), synergy could potentially arise from targeting different steps in protein synthesis or enhancing the binding of one drug to the ribosome. For fosfomycin, which inhibits cell wall synthesis, synergy might occur through a sequential blockade of different essential bacterial pathways.
Conclusion and Future Directions
The combination of this compound with other antimicrobials, particularly florfenicol, demonstrates significant synergistic potential against a range of bacterial pathogens. This guide provides a summary of the existing evidence and the experimental methodologies used to evaluate these interactions. However, there is a clear need for more comprehensive studies on the synergistic effects of this compound with other classes of antibiotics, such as tetracyclines and fosfomycin. Future research should focus on:
-
Conducting systematic in vitro synergy testing of this compound with a broader range of antimicrobials against a diverse panel of clinical isolates.
-
Elucidating the precise molecular mechanisms underlying the observed synergistic interactions.
-
Validating in vitro findings through well-designed in vivo studies to assess the clinical relevance of these combinations.
By addressing these knowledge gaps, the scientific community can better leverage the potential of this compound in combination therapies to combat the growing threat of antimicrobial resistance.
References
- 1. Frontiers | Florfenicol As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with this compound against Pasteurella multocida [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo Synergistic Effects of Florfenicol and this compound in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of this compound against drug-susceptible and drug-resistant strains of Mycoplasma genitalium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic activity of fosfomycin and chloramphenicol against vancomycin-resistant Enterococcus faecium (VREfm) isolates from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for Thiamphenicol Analysis in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of thiamphenicol in complex matrices is crucial for ensuring food safety, pharmaceutical quality control, and effective drug development. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of three distinct, validated HPLC-based methods for the determination of this compound in honey, medicated feedingstuffs, and Chinese gelatin medicines.
Comparative Performance of Validated HPLC Methods
The following table summarizes the key performance parameters of the three highlighted HPLC methods, offering a clear comparison of their analytical capabilities.
| Parameter | Method 1: HPLC-VWD (Honey) | Method 2: HPLC-DAD (Medicated Feedingstuffs) | Method 3: UHPLC-MS/MS (Chinese Gelatin Medicines) |
| Linearity Range | 3 - 2000 µg/kg[1] | 50 - 1500 mg/kg | 2 - 10 µg/kg |
| Limit of Detection (LOD) | 0.1 µg/kg[1] | 2.4 - 5.3 mg/kg[2][3] | 0.4 µg/kg[4] |
| Limit of Quantification (LOQ) | Not Specified | 3.8 - 5.6 mg/kg[2][3] | 1.5 µg/kg[4] |
| Recovery | Not Specified | 81.7% - 97.5%[2][3] | 87.6% - 102.7%[4] |
| Relative Standard Deviation (RSD) | 6.2% (at 10 µg/kg)[1] | Repeatability: <6.5%, Reproducibility: <6.0%[3] | Not Specified |
| Sample Preparation | Dispersive Liquid-Liquid Microextraction (DLLME)[1] | Dispersive Solid-Phase Extraction (d-SPE)[2][3] | Modified QuEChERS with Trypsin Digestion[4] |
| Detection Method | Variable Wavelength Detector (VWD)[1] | Diode Array Detector (DAD)[2][3] | Tandem Mass Spectrometry (MS/MS)[4] |
Experimental Protocols
Method 1: HPLC-VWD for this compound in Honey
This method utilizes a dispersive liquid-liquid microextraction (DLLME) technique for sample preparation, offering a high enrichment factor.[1]
-
Sample Preparation (DLLME):
-
A 5.00 mL aqueous sample of honey is prepared.
-
A mixture of 1.0 mL of acetonitrile (dispersive solvent) and 30 µL of 1,1,2,2-tetrachloroethane (extraction solvent) is rapidly injected into the sample solution.
-
A cloudy solution is formed, and this compound is extracted into the fine droplets of the extraction solvent.
-
The mixture is centrifuged to separate the phases.
-
The enriched analyte in the sedimented phase is collected for HPLC analysis.
-
-
HPLC Conditions:
-
Instrumentation: High-Performance Liquid Chromatograph with a Variable Wavelength Detector (HPLC-VWD).
-
Detection Wavelength: Not specified in the abstract.
-
Method 2: HPLC-DAD for this compound in Medicated Feedingstuffs
This robust method employs a dispersive solid-phase extraction (d-SPE) for sample cleanup, making it suitable for the complex matrix of animal feed.[2][3]
-
Sample Preparation (d-SPE):
-
Analytes are extracted from the minced feed sample using a mixture of methanol and ethyl acetate (1:1, v/v).
-
The extract is then cleaned up using d-SPE with anhydrous magnesium sulfate, PSA, and C18 sorbents.
-
1 mL of the cleaned extract is evaporated to dryness.
-
The residue is resuspended in Milli-Q water and filtered before injection into the HPLC system.
-
-
HPLC Conditions:
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Detection Wavelength: 223 nm.[3]
-
Method 3: UHPLC-MS/MS for this compound in Chinese Gelatin Medicines
This highly sensitive and specific method uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure combined with enzymatic digestion to handle the protein-rich matrix of gelatin medicines.[4]
-
Sample Preparation (Modified QuEChERS):
-
This compound is extracted from the gelatin medicine samples using 2% (v/v) ammonium hydroxide in acetonitrile.
-
Trypsin is used to digest the protein components and reduce matrix effects.
-
A cleanup step using anhydrous sodium sulfate, C18-N, and NH2-PSA adsorbents is performed to remove other interfering components.
-
-
UHPLC-MS/MS Conditions:
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UHPLC-MS/MS).
-
Detection: Multiple Reaction Monitoring (MRM) mode is typically used for quantification and confirmation.
-
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates a generalized workflow for the validation of an HPLC method for this compound analysis, a critical process to ensure the reliability and accuracy of the analytical data.
Caption: Generalized workflow for HPLC method validation.
References
A Comparative Guide to the In Vivo Efficacy of Thiamphenicol and Florfenicol in Poultry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of thiamphenicol and florfenicol, two broad-spectrum antibiotics belonging to the amphenicol class, for the treatment of bacterial infections in poultry. This document synthesizes available experimental data to aid researchers and drug development professionals in making informed decisions. While both drugs are structurally related and share a similar mechanism of action, differences in their chemical structure influence their pharmacokinetic profiles and clinical effectiveness.
Mechanism of Action
Both this compound and florfenicol are primarily bacteriostatic agents that inhibit bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which prevents the action of peptidyl transferase, a critical enzyme in the formation of peptide bonds between amino acids. This disruption of protein synthesis ultimately halts bacterial growth and replication. Florfenicol is a fluorinated derivative of this compound, a modification that enhances its potency and spectrum of activity, including against some bacteria that have developed resistance to chloramphenicol and this compound.[1][2]
Figure 1: Mechanism of action of this compound and Florfenicol.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial in determining its efficacy. The following table summarizes key pharmacokinetic parameters for this compound and florfenicol in various poultry species, as reported in the literature. Overall, florfenicol generally exhibits higher bioavailability and a longer elimination half-life in some poultry species compared to this compound.[3]
| Parameter | This compound | Florfenicol | Poultry Species | Route of Administration | Reference |
| Bioavailability (%) | 69 | 82 | Turkeys | Oral | [3] |
| 75.21 ± 19.56 | 83.15 ± 11.48 | Geese | Oral | ||
| Elimination Half-life (t½) (h) | 2.84 ± 0.64 | 2.91 ± 0.41 | Geese | Intravenous | |
| 1.71 | 3.01 | Turkeys | Oral | [3] | |
| Maximum Concentration (Cmax) (µg/mL) | 20.02 ± 3.87 | 30.47 ± 2.47 | Geese | Oral (30 mg/kg) | |
| 9.7 (in feed) | - | Broilers | Oral (20 mg/kg) | ||
| 2.8 (in water) | - | Broilers | Oral (20 mg/kg) | ||
| Area Under the Curve (AUC) (µg·h/mL) | 101.81 ± 26.48 | 108.36 ± 14.96 | Geese | Oral (30 mg/kg) |
In Vivo Efficacy Comparison
Direct head-to-head comparative studies of the in vivo efficacy of this compound and florfenicol monotherapies for the same poultry disease are limited in the available scientific literature. However, individual efficacy studies and investigations into their synergistic effects provide valuable insights.
Efficacy of this compound
A study on the treatment of Escherichia coli O111 infection in broiler chickens demonstrated the efficacy of this compound.[4] In this study, chickens experimentally infected with E. coli were treated with this compound at a dose of 30 mg/kg body weight. The treatment resulted in a significant reduction in clinical signs and gross lesions (airsacculitis, perihepatitis, and pericarditis) compared to the infected, untreated group.[4] Furthermore, this compound treatment led to an improvement in body weight and feed conversion ratio.[4]
Efficacy of Florfenicol
Florfenicol has been shown to be effective against a range of poultry pathogens. For instance, in a study involving turkeys pre-infected with avian pneumovirus and subsequently challenged with Ornithobacterium rhinotracheale, florfenicol administered in drinking water for 5 days significantly reduced the number of O. rhinotracheale re-isolated from the trachea and lungs compared to the untreated control group.
Synergistic Efficacy
Interestingly, several studies have highlighted a synergistic effect when this compound and florfenicol are used in combination. A study on fowl cholera in broiler chickens, caused by Pasteurella multocida, found that a combination of florfenicol and this compound at reduced dosages provided 100% protection against mortality.[1] In the same study, monotherapy with florfenicol at the recommended dose of 20 mg/kg resulted in an 80% survival rate, while this compound alone was noted to be much less effective.[1] This suggests that while florfenicol is a potent agent on its own, its efficacy can be enhanced, and dosage potentially reduced, when used in combination with this compound.[1]
Experimental Protocols
Fowl Cholera Challenge Study (Wei et al., 2016)
This study evaluated the in vivo synergistic effect of florfenicol and this compound against Pasteurella multocida in broiler chickens.
-
Animal Model: Broiler chickens.
-
Infection: Chickens were challenged with an intramuscular injection of 1 x 10³ CFU of a florfenicol-resistant strain of P. multocida.
-
Treatment Groups:
-
Control: No treatment.
-
Florfenicol (FFC): 20 mg/kg, intramuscularly.
-
This compound (TAP): 20 mg/kg, intramuscularly.
-
FFC/TAP Combination 1: 5 mg/kg FFC + 10 mg/kg TAP, intramuscularly.
-
FFC/TAP Combination 2: 2.5 mg/kg FFC + 10 mg/kg TAP, intramuscularly.
-
-
Administration: A single dose was administered 30 minutes prior to the bacterial challenge.
-
Evaluation: Mortality was recorded every 6 hours for 72 hours post-infection.
Figure 2: Experimental workflow for the Fowl Cholera challenge study.
Escherichia coli Challenge Study (Abdel-Maksoud et al., 2015)
This study compared the efficacy of this compound and fosfomycin for the treatment of E. coli infection in broiler chickens.
-
Animal Model: 126 one-day-old broiler chicks.
-
Infection: At 12 days of age, chicks were experimentally infected with E. coli O111 (1 ml of 1.8×10⁸ CFU/bird).
-
Treatment Groups (Selected):
-
Infected, non-medicated.
-
Infected, treated with this compound (30 mg/kg body weight).
-
-
Administration: Treatment was administered 6 hours post-infection and continued for 5 successive days.
-
Evaluation: Clinical signs, gross lesions, body weight, average daily gain, and E. coli reisolation were assessed.
Figure 3: Experimental workflow for the E. coli challenge study.
Conclusion
Both this compound and florfenicol are effective bacteriostatic antibiotics for the treatment of bacterial infections in poultry. Florfenicol is generally considered to have a broader spectrum of activity and is effective against some this compound-resistant strains.[3] Pharmacokinetic data suggests that florfenicol may have an advantage in some poultry species due to higher bioavailability and a longer half-life.
While direct comparative in vivo efficacy studies are scarce, the available evidence suggests that florfenicol is a highly effective monotherapy for various poultry diseases. This compound also demonstrates efficacy, particularly against E. coli. The synergistic effect observed when both drugs are used in combination is a promising area for further research, potentially allowing for reduced dosages and mitigating the development of antimicrobial resistance. The choice between these two antibiotics should be based on the specific pathogen and its susceptibility, as well as the pharmacokinetic profile of the drug in the target poultry species.
References
- 1. Frontiers | Florfenicol As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with this compound against Pasteurella multocida [frontiersin.org]
- 2. Florfenicol As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with this compound against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
assessing the development of resistance to thiamphenicol versus other antibiotics
For researchers and drug development professionals, understanding the propensity of bacteria to develop resistance to an antibiotic is a critical factor in its evaluation. This guide provides a comparative assessment of the development of resistance to thiamphenicol versus other classes of antibiotics, supported by experimental data and detailed methodologies.
Quantitative Analysis of Resistance Development
The propensity of a bacterial strain to develop resistance to an antibiotic is often evaluated through in vitro serial passage studies, also known as adaptive laboratory evolution. In these experiments, bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic, and the change in the Minimum Inhibitory Concentration (MIC) is measured over time. A higher fold-increase in MIC over a shorter number of passages indicates a more rapid development of resistance.
The following table summarizes data on the fold-increase in MIC observed for different antibiotics in various bacterial species from serial passage experiments. It is important to note that these results are compiled from different studies and experimental conditions may vary.
| Antibiotic Class | Antibiotic | Bacterial Species | Number of Passages/Generations | Fold Increase in MIC/IC50 | Reference(s) |
| Phenicols | Chloramphenicol | Escherichia coli | Not Specified | ~140-fold (IC50) | [1] |
| Florfenicol | Pasteurella multocida | 400 generations | No resistance observed | [2] | |
| Fluoroquinolones | Ciprofloxacin | Chlamydia trachomatis | 30 | >256-fold | [3] |
| Ofloxacin | Chlamydia trachomatis | 30 | >256-fold | [3] | |
| Aminoglycosides | Neomycin | Streptococcus pyogenes | 1 | 125-fold | [4] |
| Streptomycin | Salmonella typhimurium | 900 generations | >48 to >256-fold | [5] | |
| Other | Daptomycin | Staphylococcus aureus | 20 days | ~4 to 27-fold | [6] |
Note: Data for Chloramphenicol is presented as a close structural and functional analog of this compound.
Mechanisms of Resistance to this compound and Other Phenicols
Resistance to this compound and its analogs, chloramphenicol and florfenicol, is primarily mediated by two mechanisms: enzymatic inactivation and efflux pumps.
-
Enzymatic Inactivation: A novel oxidase, CmO, has been identified that can inactivate both chloramphenicol and this compound through oxidation.[7] Other enzymatic modifications include acetylation by chloramphenicol acetyltransferases (CATs), which inactivates chloramphenicol but not this compound, and inactivation by phosphotransferases.[8][9]
-
Efflux Pumps: Several efflux pumps, such as those encoded by the floR, cmlA, and fexA genes, actively transport phenicols out of the bacterial cell, preventing them from reaching their ribosomal target.[10] The floR gene is a well-documented mechanism of resistance to both florfenicol and chloramphenicol.
The following diagram illustrates the primary mechanisms of this compound resistance.
Regulation of Phenicol Resistance
The expression of resistance genes is often tightly regulated. While specific signaling pathways for this compound resistance are not fully elucidated, studies on chloramphenicol and florfenicol resistance provide insights into potential regulatory mechanisms.
-
Transcriptional Regulation: The expression of some efflux pumps, like craA in Acinetobacter baumannii, is controlled at the transcriptional level.[7] The floR gene is frequently found in proximity to a LysR-type transcriptional regulator, suggesting a role for this family of proteins in controlling its expression.[8]
-
Translational Attenuation: The expression of some chloramphenicol resistance genes, such as cmlA, is regulated by a mechanism called translational attenuation. In the absence of the antibiotic, the messenger RNA (mRNA) forms a secondary structure that blocks its translation. The presence of chloramphenicol causes ribosome stalling, which disrupts this secondary structure and allows for the translation of the resistance gene.[11]
-
Two-Component Systems: These systems, typically consisting of a sensor kinase and a response regulator, allow bacteria to sense and respond to environmental stimuli, including antibiotics. They have been implicated in the regulation of efflux pumps and other resistance mechanisms.[12][13]
The diagram below illustrates a potential regulatory pathway for the floR gene, involving a LysR-type transcriptional regulator.
Experimental Protocols
Serial Passage Experiment for Assessing Resistance Development
This method is used to simulate the evolution of antibiotic resistance in a laboratory setting.
Objective: To determine the rate of resistance development to a specific antibiotic by a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Antibiotic stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Workflow:
Detailed Steps:
-
Initial MIC Determination: Determine the baseline MIC of the antibiotic for the bacterial strain using a standard broth microdilution method.
-
Serial Passages: a. Prepare a 96-well plate with a two-fold serial dilution of the antibiotic in broth. The concentration range should bracket the initial MIC. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plate at the optimal temperature for the bacterium for 18-24 hours. d. On the following day, determine the MIC. e. Select the culture from the well with the highest concentration of the antibiotic that still shows bacterial growth (the sub-MIC culture). f. Use this culture to inoculate a new 96-well plate with a fresh serial dilution of the antibiotic. The concentration range should be adjusted based on the new MIC. g. Repeat this process for a predetermined number of passages (e.g., 30-50 passages or for a certain number of generations).
-
Final MIC Determination: After the final passage, determine the MIC of the evolved bacterial population.
-
Data Analysis: Calculate the fold-increase in MIC by dividing the final MIC by the initial MIC.
Conclusion
The available data suggests that the development of resistance to phenicols like this compound and florfenicol may be less rapid compared to some other antibiotic classes, such as fluoroquinolones, under certain experimental conditions. Notably, in one study with Pasteurella multocida, no resistance to florfenicol was observed after 400 generations of serial passaging.[2] However, it is crucial to recognize that the rate of resistance development is highly dependent on the bacterial species, the specific antibiotic, and the experimental conditions. The primary mechanisms of resistance to this compound involve enzymatic inactivation and efflux pumps, the expression of which is likely under the control of dedicated regulatory systems. Further direct comparative studies using standardized serial passage protocols are needed to provide a more definitive ranking of the propensity for resistance development among different antibiotic classes.
References
- 1. mdpi.com [mdpi.com]
- 2. Selection for florfenicol resistance at sub-MIC concentrations in Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Microevolution and Co-Selection Assessment of Florfenicol Impact on Escherichia coli Resistance Development [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic Changes That Correlate with Reduced Susceptibility to Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From Metagenomes to Functional Expression of Resistance: floR Gene Diversity in Bacteria from Salmon Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translation attenuation regulation of chloramphenicol resistance in bacteria--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiamphenicol as a Selection Agent for Plasmid Vectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of thiamphenicol as a selection agent for specific plasmid vectors. Through a detailed comparison with other commonly used antibiotics, this document offers experimental data, protocols, and visual aids to assist researchers in making informed decisions for their molecular cloning and protein expression workflows.
Introduction to Plasmid Selection Agents
In molecular biology, selectable markers are essential components of plasmid vectors. They allow for the selective growth of bacteria that have successfully incorporated the plasmid, while eliminating non-transformed cells. The choice of a selection agent can significantly impact experimental outcomes, influencing transformation efficiency, plasmid stability, and recombinant protein yield. This guide focuses on the performance of this compound in comparison to other widely used selection agents: ampicillin, kanamycin, and tetracycline.
Mechanism of Action and Resistance
A thorough understanding of the mechanism of action of each antibiotic and the corresponding resistance mechanism encoded by the plasmid is crucial for effective selection.
This compound and Chloramphenicol are bacteriostatic agents that inhibit protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[1][2][3] Resistance is conferred by the cat (chloramphenicol acetyltransferase) gene, which encodes an enzyme that acetylates the antibiotic, rendering it unable to bind to the ribosome.[4][5] this compound is an analogue of chloramphenicol and is also a substrate for the CAT enzyme.[4]
Ampicillin , a member of the β-lactam family of antibiotics, is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[6] Resistance is mediated by the bla or ampR gene, which produces β-lactamase, an enzyme that hydrolyzes the β-lactam ring of ampicillin, inactivating the antibiotic.[6]
Kanamycin is a bactericidal aminoglycoside antibiotic that binds to the 30S ribosomal subunit, leading to mistranslation and inhibition of protein synthesis.[6] The nptII (neomycin phosphotransferase II) or kanR gene confers resistance by encoding an enzyme that phosphorylates and inactivates the antibiotic.[6][7]
Tetracycline is a bacteriostatic antibiotic that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site and thereby inhibiting protein synthesis.[8][9] Resistance is typically conferred by genes such as tetA, which encodes a membrane-bound efflux pump that actively removes tetracycline from the cell.[9]
Performance Comparison of Selection Agents
The selection of an appropriate antibiotic can have a significant impact on various aspects of a cloning experiment. The following tables summarize the performance of this compound and its alternatives based on available data.
Table 1: Comparison of Transformation Efficiency
| Selection Agent | Transformation Efficiency (Transformants/µg DNA) | Notes |
| This compound/Chloramphenicol | Generally high | Efficient selection with low background. |
| Ampicillin | High (can be up to 5 x 10⁷ with electroporation)[4] | Prone to the formation of satellite colonies, which can complicate colony selection.[1][2][3][10][11] |
| Kanamycin | High | Provides clear selection with a low incidence of satellite colonies. |
| Tetracycline | Can be significantly lower, especially with electroporation (e.g., 5 x 10⁵ vs. 5 x 10⁷ for ampicillin)[4] | The resistance mechanism, an efflux pump, can impose a metabolic burden on the cells.[9] |
Table 2: Comparison of Plasmid Stability
| Selection Agent | Plasmid Stability | Notes |
| This compound/Chloramphenicol | Generally high | The bacteriostatic nature of the antibiotic helps maintain plasmid-containing cells without immediately killing them. |
| Ampicillin | Can be problematic | β-lactamase is secreted, degrading the antibiotic in the surrounding medium and allowing non-resistant cells to grow (satellite colonies), potentially leading to a mixed population and apparent plasmid loss in liquid cultures.[1][3] |
| Kanamycin | High | Kanamycin is not degraded by the resistance enzyme, leading to consistent selective pressure. |
| Tetracycline | Moderate to High | The efflux pump mechanism maintains intracellular antibiotic concentrations at a low level, ensuring plasmid retention. |
Table 3: Impact on Recombinant Protein Expression
| Selection Agent | Effect on Protein Yield | Notes |
| This compound/Chloramphenicol | Generally neutral to positive | At sub-inhibitory concentrations, chloramphenicol can be used to increase plasmid copy number for some vectors, potentially boosting protein yield.[12] |
| Ampicillin | Can be reduced in overgrown cultures | The breakdown of ampicillin can lead to the proliferation of plasmid-free cells, which do not produce the recombinant protein, thus lowering the overall yield.[13] Optimizing ampicillin concentration can improve protein and plasmid yields.[14] |
| Kanamycin | Generally neutral | The choice of selectable marker can influence recombinant protein expression levels.[1][3][10] |
| Tetracycline | Can be lower | The metabolic load of expressing the efflux pump may divert cellular resources away from recombinant protein production.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
Protocol 1: Preparation of Antibiotic Stock Solutions
| Antibiotic | Stock Concentration | Solvent | Storage |
| This compound | 25 mg/mL | Ethanol | -20°C, protected from light[6] |
| Chloramphenicol | 25-34 mg/mL | Ethanol | -20°C[15] |
| Ampicillin | 100 mg/mL | Deionized Water | -20°C (short-term at 4°C)[16] |
| Kanamycin | 50 mg/mL | Deionized Water | -20°C[16] |
| Tetracycline | 10 mg/mL | 50% Ethanol | -20°C, protected from light[17] |
Procedure:
-
Weigh the appropriate amount of antibiotic powder.
-
Dissolve in the specified solvent to the final stock concentration.
-
Filter-sterilize the solution using a 0.22 µm syringe filter (except for solutions in 100% ethanol).
-
Aliquot into sterile microcentrifuge tubes.
-
Store at the recommended temperature, protecting light-sensitive antibiotics with aluminum foil.
Protocol 2: Bacterial Transformation and Selection (Heat Shock Method)
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (10 pg to 100 ng) to the cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-1000 µL of SOC or LB medium (without antibiotic).
-
Incubate at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the antibiotic resistance gene.
-
Plate 50-200 µL of the cell suspension onto LB agar plates containing the appropriate selection antibiotic at the working concentration.
-
Incubate the plates overnight at 37°C.
Working Concentrations for Selection:
| Antibiotic | Working Concentration (Solid/Liquid Media) |
| This compound | 10-25 µg/mL |
| Chloramphenicol | 25-34 µg/mL[18] |
| Ampicillin | 100 µg/mL[16] |
| Kanamycin | 50 µg/mL[16] |
| Tetracycline | 10-15 µg/mL |
Protocol 3: Plasmid Stability Assay
-
Inoculate a single colony of transformed bacteria into a liquid culture with the appropriate antibiotic and grow overnight.
-
The next day, dilute the overnight culture 1:1000 into a fresh liquid medium without the selection antibiotic. This is Generation 0.
-
Incubate the culture at 37°C with shaking.
-
At regular intervals (e.g., every 10 generations, which is approximately every 5 hours for E. coli), take a sample from the culture.
-
Serially dilute the sample and plate onto two sets of LB agar plates: one with the selection antibiotic and one without.
-
Incubate the plates overnight at 37°C.
-
The following day, count the number of colonies on both sets of plates.
-
Calculate the percentage of plasmid-containing cells at each generation: (Number of colonies on antibiotic plate / Number of colonies on non-antibiotic plate) x 100.
-
Plot the percentage of plasmid-containing cells against the number of generations to visualize plasmid stability.[19][20][21][22][23]
Visualizing Mechanisms and Workflows
The following diagrams illustrate key processes involved in plasmid selection.
Conclusion
This compound, in conjunction with the chloramphenicol acetyltransferase (cat) resistance gene, presents a robust and reliable option for plasmid selection in E. coli and other bacteria. Its bacteriostatic mechanism of action and the enzymatic inactivation of the antibiotic contribute to high plasmid stability and minimal background growth. While ampicillin is a widely used and effective selection agent, it is prone to the formation of satellite colonies, which can complicate downstream applications. Kanamycin offers a clean selection profile but, like all antibiotics, the choice of its corresponding resistance marker can influence protein expression. Tetracycline, while effective, may result in lower transformation efficiencies, particularly with electroporation, and the energetic cost of the efflux pump resistance mechanism could potentially impact recombinant protein yields.
Ultimately, the choice of selection agent should be guided by the specific requirements of the experiment, including the host strain, the nature of the cloned gene, and the desired downstream application. For applications requiring high plasmid stability and low background, this compound is an excellent choice.
References
- 1. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of different antibiotics on efficiency of transformation of bacteria by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the selection marker on the viability and plasmid stability of two human proteins with neurotrophic action expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enzymatic Assay of Chloramphenicol Acetyltransferase [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A Novel Selection Marker for Efficient DNA Cloning and Recombineering in E. coli | PLOS One [journals.plos.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. med.upenn.edu [med.upenn.edu]
- 12. zymoresearch.com [zymoresearch.com]
- 13. Antimicrobials in protein production | Blog | Biosynth [biosynth.com]
- 14. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. khimexpert.com [khimexpert.com]
- 16. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 17. static.igem.org [static.igem.org]
- 18. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Generation of a Stable Plasmid for In Vitro and In Vivo Studies of Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring Plasmid Stability in Gram-Negative Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 21. Evaluation of Plasmid Stability by Negative Selection in Gram-negative Bacteria [bio-protocol.org]
- 22. Evaluation of Plasmid Stability by Negative Selection in Gram-negative Bacteria [en.bio-protocol.org]
- 23. researchgate.net [researchgate.net]
comparative analysis of the environmental impact of thiamphenicol and chloramphenicol
A Comparative Analysis for Researchers and Drug Development Professionals
Thiamphenicol and chloramphenicol, two broad-spectrum antibiotics, have long been staples in human and veterinary medicine. However, their environmental fate and potential ecological impact are of increasing concern. This guide provides a comparative analysis of the environmental impact of these two closely related compounds, summarizing key data on their persistence, bioaccumulation, and ecotoxicity. Detailed experimental protocols and a visualization of their shared mechanism of toxicity in non-target organisms are also presented to support further research and informed decision-making in drug development.
At a Glance: Key Environmental Data
To facilitate a direct comparison, the following tables summarize the available quantitative data on the environmental properties and ecotoxicological effects of this compound and chloramphenicol.
Table 1: Physicochemical Properties and Environmental Fate
| Parameter | This compound | Chloramphenicol | Source(s) |
| Log P (Octanol-Water Partition Coefficient) | Data not available | 1.14 | |
| Bioconcentration Factor (BCF) (L/kg) | Data not available | 1 (estimated) | |
| Half-life in Freshwater (Photolysis) | 186 hours (solar) | Data not available | |
| Half-life in Marine Sediment (Aerobic) | Data not available | 2.4 - 18.4 days | |
| Half-life in Marine Sediment (Anaerobic) | Data not available | 0.4 - 2.4 days | |
| Half-life in Freshwater Sediment | Data not available | < 12 days (aerobic), < 4 days (anaerobic) | |
| Half-life in Soil | Data not available | ~1 day (non-sterile topsoil) |
Table 2: Ecotoxicity Data
| Organism | Endpoint | This compound (mg/L) | Chloramphenicol (mg/L) | Source(s) |
| Channa punctatus (Fish) | 96h LC50 | Data not available | 55.14 | |
| Danio rerio (Zebrafish) - Embryo | 96h LC50 | Data not available | 56.6 | |
| Daphnia magna (Crustacean) | 48h EC50 | 38 - 158 | 4 - 41 | |
| Chlorella pyrenoidosa (Freshwater Algae) | 72h EC50 | 1283 | 14 | |
| Isochrysis galbana (Marine Algae) | 72h EC50 | 38 - 158 | 4 - 41 | |
| Tetraselmis chui (Marine Algae) | 72h EC50 | 38 - 158 | 4 - 41 | |
| Wheat (Triticum aestivum) | IC50 (Root Elongation) | Data not available | 26.8 mg/kg |
Mechanism of Toxicity in Non-Target Eukaryotic Organisms
Both this compound and chloramphenicol can exert toxic effects on non-target eukaryotic organisms, including aquatic life, primarily by disrupting mitochondrial function. Their structural similarity allows them to inhibit mitochondrial protein synthesis, a process that shares characteristics with protein synthesis in bacteria. This inhibition can lead to a cascade of downstream effects, ultimately impairing cellular respiration and inducing cellular stress.
Experimental Protocols
A summary of standardized methods for key environmental impact assessments is provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Persistence in Soil: OECD 307 (Aerobic and Anaerobic Transformation in Soil)
This guideline is designed to determine the rate of aerobic and anaerobic degradation of a substance in soil.
-
Test System: Soil samples with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are used.
-
Test Substance Application: The test substance (this compound or chloramphenicol) is applied to the soil samples. For studies involving radiolabelled compounds, a ¹⁴C-label is often used.
-
Incubation: The soil samples are incubated in the dark at a controlled temperature and moisture content. For aerobic conditions, the flasks are continuously aerated. For anaerobic conditions, an inert gas like nitrogen is used to create an oxygen-free environment.
-
Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the concentration of the parent compound and its transformation products. Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) are commonly employed.
-
Data Analysis: The rate of degradation and the half-life (DT50) of the test substance are calculated from the concentration-time data.
Aquatic Toxicity: Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h LC50).
-
Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (e.g., temperature, pH, dissolved oxygen). A control group is exposed to water without the test substance.
-
Exposure Duration: The exposure period is typically 96 hours.
-
Observations: The number of dead fish in each test concentration and the control is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.
Bioaccumulation: Fish Bioconcentration Factor (BCF) (OECD 305)
This guideline is used to determine the potential for a chemical to accumulate in fish from the surrounding water.
-
Test Organism: A suitable fish species is selected.
-
Test System: The test is conducted in a flow-through system where the concentration of the test substance in the water is maintained at a constant level.
-
Uptake Phase: Fish are exposed to the test substance for a period sufficient to reach a steady state concentration in their tissues.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the rate at which the substance is eliminated from their bodies is measured.
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. The uptake and depuration rate constants are also determined.
The following diagram illustrates a general workflow for conducting these key environmental impact assessment experiments.
Discussion
The available data, while not exhaustive, suggests some key differences in the environmental profiles of this compound and chloramphenicol.
Bioaccumulation: The estimated low bioconcentration factor (BCF) of 1 for chloramphenicol, supported by its relatively low octanol-water partition coefficient (Log P of 1.14), suggests a low potential for bioaccumulation in aquatic organisms. Data for this compound's BCF and Log P are currently unavailable, which represents a significant data gap in its environmental risk assessment.
Ecotoxicity: Based on the available data, chloramphenicol appears to be more toxic to algae and crustaceans than this compound. For instance, the 72-hour EC50 for the freshwater alga Chlorella pyrenoidosa was 14 mg/L for chloramphenicol, whereas for this compound it was 1283 mg/L. In contrast, the acute toxicity of chloramphenicol to the fish species Channa punctatus and Danio rerio (embryo) was observed at LC50 values of 55.14 mg/L and 56.6 mg/L, respectively. Ecotoxicity data for this compound in fish is a critical missing piece of information.
Conclusion and Future Research
This comparative analysis highlights the need for more comprehensive and directly comparable data on the environmental impact of this compound and chloramphenicol. While chloramphenicol has been more extensively studied, significant data gaps remain for this compound, particularly concerning its bioaccumulation potential and toxicity to a wider range of aquatic organisms.
For a more complete environmental risk assessment, future research should focus on:
-
Determining the octanol-water partition coefficient (Log P) and bioconcentration factor (BCF) of this compound.
-
Conducting comparative persistence studies of both compounds in soil, water, and sediment under standardized conditions.
-
Generating a broader set of ecotoxicity data for both antibiotics, including chronic toxicity data (No Observed Effect Concentrations - NOECs) for various trophic levels.
-
Further elucidating the specific molecular pathways of toxicity in non-target organisms to better predict their ecological effects.
By addressing these knowledge gaps, the scientific community can develop a more complete understanding of the environmental risks associated with these important antibiotics, paving the way for the development of safer and more environmentally benign alternatives.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thiamphenicol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds like Thiamphenicol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also builds trust in the scientific community's commitment to ethical practices. This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Immediate Safety and Handling Precautions
When working with this compound in a laboratory setting, it is imperative to follow standard chemical safety protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, rinse the affected area with copious amounts of water. For spills, absorb the material with an inert, non-combustible absorbent and place it in a designated, sealed container for chemical waste.
Operational Disposal Plan for this compound Waste
The primary and recommended method for the disposal of this compound, whether in solid form or in solution, is through a licensed hazardous waste disposal service. Due to its stable chemical nature, standard laboratory decontamination methods such as autoclaving may not result in complete degradation.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated as chemical waste.
-
Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves), in a clearly labeled, sealed, and leak-proof container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and shatter-proof container. The container must be compatible with the solvents used.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal, which is typically high-temperature incineration.
It is crucial to avoid disposing of this compound down the drain, as this can contribute to environmental contamination and the development of antibiotic resistance.
Quantitative Data on this compound Stability
Research into the heat stability of this compound provides insight into its persistence. The following table summarizes the degradation of this compound when heated at 100°C for up to two hours in various matrices, based on a study by Su et al. (2010). This data indicates that while some degradation occurs, a significant portion of the compound remains active, underscoring the inadequacy of simple boiling for complete disposal.
| Matrix | Heating Time (minutes) | This compound Degradation (%) |
| Water | 30 | < 10% |
| Water | 60 | ~15% |
| Water | 120 | < 20% |
| Salt Water | 120 | ~20% |
| Soybean Sauce | 120 | > 20% |
| Chicken Meat | 120 | > 20% |
Experimental Protocol: Heat Stability of this compound
The following methodology is based on the experimental protocol for determining the heat stability of this compound as described by Su et al. (2010).
Objective: To evaluate the degradation of this compound in an aqueous solution when subjected to heat.
Materials:
-
This compound standard
-
Deionized water
-
Heating apparatus (e.g., water bath or heating block) capable of maintaining 100°C
-
Sample vials
-
Analytical equipment for quantification (e.g., Capillary Electrophoresis with UV-DAD spectrometry)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it with deionized water to a known concentration.
-
Dispense aliquots of the this compound solution into sample vials.
-
Place the vials in the heating apparatus pre-set to 100°C.
-
Remove sample vials at predetermined time points (e.g., 0, 30, 60, and 120 minutes).
-
Immediately cool the samples to room temperature to halt any further degradation.
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method.
-
Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
Visualizing Disposal Procedures
To further clarify the proper disposal workflow for this compound, the following diagrams illustrate the decision-making process and logical relationships involved.
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
